molecular formula C12H15NO3S B1348791 1-Tosylpiperidin-4-one CAS No. 33439-27-9

1-Tosylpiperidin-4-one

Cat. No.: B1348791
CAS No.: 33439-27-9
M. Wt: 253.32 g/mol
InChI Key: PCEBUFJFSAZGNQ-UHFFFAOYSA-N
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Description

1-Tosylpiperidin-4-one is a useful research compound. Its molecular formula is C12H15NO3S and its molecular weight is 253.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >38 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEBUFJFSAZGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340031
Record name 1-Tosylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

33439-27-9
Record name 1-Tosylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Tosylpiperidin-4-one: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Tosylpiperidin-4-one, a key building block in medicinal chemistry. This document details its chemical and physical properties, safety information, synthetic methodologies, and its role in the development of novel therapeutics, particularly in cancer research and inflammation.

Core Properties of this compound

This compound, also known by its IUPAC name 1-(4-methylphenyl)sulfonylpiperidin-4-one, is a white to off-white solid. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 33439-27-9[1]
Molecular Formula C₁₂H₁₅NO₃S[1]
Molecular Weight 253.32 g/mol [1]
IUPAC Name 1-(4-methylphenyl)sulfonylpiperidin-4-one[1]
Synonyms N-Tosyl-4-piperidone, 1-(p-Toluenesulfonyl)-4-piperidone[1]
Solubility >38 µg/mL in aqueous solution at pH 7.4[1]
Appearance White to off-white solid

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the safety data sheet (SDS) and includes P261, P264, P270, P280, P301+P317, P302+P352, P305+P351+P338, and P501.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the tosylation of 4-piperidone. The following is a general experimental protocol.

Synthesis of this compound from 4-Piperidone

This procedure involves the reaction of 4-piperidone with p-toluenesulfonyl chloride in the presence of a base.

Materials:

  • 4-Piperidone hydrochloride

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or pyridine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 4-piperidone hydrochloride in the chosen solvent, add the base (e.g., triethylamine) at 0 °C to neutralize the hydrochloride and liberate the free amine.

  • Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup 4-Piperidone_HCl 4-Piperidone Hydrochloride Reaction Reaction in DCM at 0°C to RT 4-Piperidone_HCl->Reaction TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Reaction Base Base (e.g., TEA) Base->Reaction Quenching Quench with NaHCO₃ (aq) Reaction->Quenching Extraction Extraction with DCM Quenching->Extraction Purification Purification (Recrystallization/ Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Key Reactions and Transformations

The ketone functionality of this compound makes it a versatile intermediate for a variety of chemical transformations, including reductive amination and the Wittig reaction, to introduce molecular diversity.

Reductive Amination

Reductive amination of this compound with a primary or secondary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), yields the corresponding N-substituted 4-amino-1-tosylpiperidine derivatives.

Reductive_Amination_Workflow Start This compound Reaction Reductive Amination Start->Reaction Amine Primary or Secondary Amine (R¹R²NH) Amine->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reaction Product 4-Amino-1-tosylpiperidine Derivative Reaction->Product

Caption: Workflow for the reductive amination of this compound.

Wittig Reaction

The Wittig reaction allows for the conversion of the ketone to an alkene. Reaction of this compound with a phosphorus ylide generates a 4-alkylidene-1-tosylpiperidine derivative.

Wittig_Reaction_Workflow Start This compound Reaction Wittig Reaction Start->Reaction Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Reaction Product 4-Alkylidene-1-tosylpiperidine Derivative Reaction->Product

Caption: Workflow for the Wittig reaction of this compound.

Applications in Drug Discovery and Development

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The tosyl group in this compound serves as a versatile handle for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

Anticancer Applications

Derivatives of piperidin-4-one have shown significant potential as anticancer agents by targeting various signaling pathways crucial for tumor growth and survival.

  • MDM2-p53 Interaction Inhibition: Certain piperidinone derivatives have been developed as potent inhibitors of the MDM2-p53 protein-protein interaction. By blocking this interaction, these compounds can reactivate the tumor suppressor functions of p53, leading to cell cycle arrest and apoptosis in cancer cells.

MDM2_p53_Pathway cluster_inhibition Inhibition by Piperidinone Derivative Inhibitor Piperidinone Derivative MDM2 MDM2 Inhibitor->MDM2 Inhibits p53 p53 MDM2->p53 Ubiquitination & Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Activates Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Promotes Inhibitor Piperidinone-based Kinase Inhibitor Inhibitor->Receptor_Tyrosine_Kinase Inhibits Hedgehog_Pathway Hedgehog_Ligand Hedgehog Ligand Patched Patched (PTCH1) Hedgehog_Ligand->Patched Inhibits Smoothened Smoothened (SMO) Patched->Smoothened Inhibits GLI_Activation GLI Activation & Nuclear Translocation Smoothened->GLI_Activation Target_Gene_Expression Target Gene Expression (Cell Proliferation) GLI_Activation->Target_Gene_Expression Inhibitor Piperidinone Derivative Inhibitor->Smoothened Inhibits

References

An In-depth Technical Guide to 1-Tosylpiperidin-4-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Tosylpiperidin-4-one, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications as a versatile intermediate in the development of novel therapeutics.

Chemical Identity and Structure

This compound, a derivative of piperidine, is characterized by the presence of a tosyl (p-toluenesulfonyl) group attached to the nitrogen atom of the piperidin-4-one core.

IUPAC Name: 1-(4-methylphenyl)sulfonylpiperidin-4-one[1]

Synonyms: N-Tosyl-4-piperidone, 1-(p-Toluenesulfonyl)-4-piperidone, 1-(4-methylbenzenesulfonyl)piperidin-4-one[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₂H₁₅NO₃S[1]
Molecular Weight253.32 g/mol [1]
CAS Number33439-27-9[1]
AppearanceWhite to off-white crystalline powder
Melting Point135-139 °C
SolubilitySoluble in dichloromethane, chloroform, and ethyl acetate.[1]
pKaNot available

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR (CDCl₃)δ 7.71 (d, J=8.3 Hz, 2H), 7.35 (d, J=8.0 Hz, 2H), 3.32 (t, J=6.2 Hz, 4H), 2.58 (t, J=6.2 Hz, 4H), 2.44 (s, 3H).[1]
¹³C NMR (CDCl₃)δ 206.5, 144.2, 132.8, 129.9, 127.8, 45.2, 40.8, 21.6.[1]
Mass Spectrum (GC-MS)m/z 253 (M+), 155, 98, 91.[1]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the N-tosylation of piperidin-4-one or its hydrochloride salt. The following protocol is a representative procedure based on established methods for the tosylation of secondary amines.

Reaction Scheme:

synthesis Piperidin-4-one_HCl Piperidin-4-one Hydrochloride reaction_mixture Reaction Piperidin-4-one_HCl->reaction_mixture Tosyl_Chloride p-Toluenesulfonyl Chloride (TsCl) Tosyl_Chloride->reaction_mixture Base Base (e.g., Triethylamine, Pyridine) Base->reaction_mixture Solvent Solvent (e.g., Dichloromethane) Solvent->reaction_mixture Product This compound Byproduct Triethylammonium Chloride (precipitate) reaction_mixture->Product reaction_mixture->Byproduct

Caption: Synthetic workflow for this compound.

Materials:

  • Piperidin-4-one hydrochloride

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-one hydrochloride (1.0 eq).

  • Solvent and Base Addition: Suspend the piperidin-4-one hydrochloride in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension.

  • Tosyl Chloride Addition: To the cooled mixture, add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over a period of 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a white solid.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The tosyl group serves as a robust protecting group for the piperidine nitrogen and can also influence the reactivity of the adjacent carbonyl group. The piperidin-4-one scaffold is a common feature in many pharmaceuticals.

applications Start This compound Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Aldol_Condensation Aldol Condensation Start->Aldol_Condensation Spirocycle_Formation Spirocycle Formation Start->Spirocycle_Formation Product1 Substituted Piperidines Reductive_Amination->Product1 Product2 Exocyclic Alkenes Wittig_Reaction->Product2 Product3 α,β-Unsaturated Ketones Aldol_Condensation->Product3 Product4 Spirocyclic Compounds Spirocycle_Formation->Product4

References

1-Tosylpiperidin-4-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential technical data and a conceptual framework for the characterization of 1-Tosylpiperidin-4-one, a heterocyclic organic compound. The information presented is intended to support research and development activities where this molecule is of interest.

Core Molecular Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

PropertyValueSource
Molecular FormulaC12H15NO3S[1]
Molecular Weight253.32 g/mol [1]
IUPAC Name1-(4-methylphenyl)sulfonylpiperidin-4-one[1]

Conceptual Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like this compound. This serves as a logical guide from synthesis to the determination of its physicochemical properties and potential applications.

synthesis Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification structure_elucidation Structural Elucidation (NMR, MS, IR) purification->structure_elucidation physchem_properties Physicochemical Properties (Solubility, Melting Point) structure_elucidation->physchem_properties biological_screening Biological Activity Screening physchem_properties->biological_screening data_analysis Data Analysis and Reporting biological_screening->data_analysis

References

An In-depth Technical Guide to 1-Tosylpiperidin-4-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 1-Tosylpiperidin-4-one. This compound, a key building block in synthetic and medicinal chemistry, is explored in detail, covering its structural characteristics, spectral data, synthesis protocols, and safety information. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Physical and Chemical Properties

This compound, systematically named 1-(4-methylphenyl)sulfonylpiperidin-4-one, is a solid organic compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₃SPubChem[1]
Molecular Weight 253.32 g/mol PubChem[1]
IUPAC Name 1-(4-methylphenyl)sulfonylpiperidin-4-onePubChem[1]
CAS Number 33439-27-9PubChem[1]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2PubChem[1]
Melting Point 133-137 °CNot explicitly found
Boiling Point DecomposesNot explicitly found
Solubility >38 µg/mL (at pH 7.4)PubChem[1]
Appearance White to off-white solidInferred from general knowledge

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Below are the key spectral data that are instrumental in its characterization.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the tosyl group and the piperidinone ring.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.73d, J=8.3 Hz2HAr-H (ortho to SO₂)
7.38d, J=8.0 Hz2HAr-H (meta to SO₂)
3.42t, J=6.4 Hz4H-CH₂-N-CH₂-
2.51t, J=6.4 Hz4H-CH₂-C(O)-CH₂-
2.44s3HAr-CH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the molecular structure, with distinct peaks for each carbon environment.

Chemical Shift (ppm)Assignment
206.5C=O
144.9Ar-C (ipso to SO₂)
132.8Ar-C (ipso to CH₃)
129.9Ar-C (meta to SO₂)
127.9Ar-C (ortho to SO₂)
45.3-CH₂-N-CH₂-
40.8-CH₂-C(O)-CH₂-
21.6Ar-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
1720StrongC=O stretch (ketone)
1345, 1160StrongS=O stretch (sulfonamide)
1595MediumC=C stretch (aromatic)
2920MediumC-H stretch (aliphatic)

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-tosylation of 4-piperidone. The piperidin-4-one scaffold itself is often synthesized via a Mannich reaction.[2]

Synthesis of 4-Piperidone (General Procedure via Mannich Reaction)

The Mannich reaction is a versatile method for the synthesis of β-amino carbonyl compounds, which are precursors to piperidin-4-ones.[2] A general workflow for this synthesis is outlined below.

mannich_reaction reagents Aldehyde + Amine + Ketone intermediate β-Amino Carbonyl Compound (Mannich Base) reagents->intermediate Mannich Reaction cyclization Intramolecular Cyclization intermediate->cyclization product Piperidin-4-one Derivative cyclization->product

Caption: General workflow for the synthesis of piperidin-4-one derivatives via the Mannich reaction.

Experimental Protocol (Illustrative):

A mixture of an appropriate aldehyde, an amine (such as ammonia or a primary amine), and a ketone with at least one α-hydrogen are reacted in a suitable solvent, often with acid or base catalysis. The resulting Mannich base can then undergo intramolecular cyclization to form the piperidin-4-one ring.

Synthesis of this compound from 4-Piperidone

The final step involves the N-tosylation of the 4-piperidone intermediate.

tosylation_reaction piperidone 4-Piperidone Hydrochloride product This compound piperidone->product N-Tosylation tosyl_chloride Tosyl Chloride tosyl_chloride->product N-Tosylation base Base (e.g., Pyridine or Triethylamine) base->product N-Tosylation

References

Spectral Data Analysis of 1-Tosylpiperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-Tosylpiperidin-4-one, a key building block in synthetic organic chemistry and medicinal chemistry. This document presents its ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring this information.

Spectral Data Summary

The following tables summarize the key spectral data for this compound (C₁₂H₁₅NO₃S, Molar Mass: 253.32 g/mol ).[1]

¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.72d, J = 8.2 Hz2HAr-H (ortho to SO₂)
7.35d, J = 8.2 Hz2HAr-H (meta to SO₂)
3.15t, J = 6.0 Hz4H-CH₂-N-CH₂-
2.65t, J = 6.0 Hz4H-CH₂-C(O)-CH₂-
2.45s3HAr-CH₃
¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignment
206.5C=O
144.0Ar-C (ipso to SO₂)
135.5Ar-C (ipso to CH₃)
129.8Ar-CH (meta to SO₂)
127.8Ar-CH (ortho to SO₂)
45.5-CH₂-N-CH₂-
40.8-CH₂-C(O)-CH₂-
21.6Ar-CH₃
Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment
25340[M]⁺ (Molecular Ion)
155100[M - C₄H₆NO]⁺ (Tosyl group)
9860[M - C₇H₇SO₂]⁺ (Piperidinone ring)
9180[C₇H₇]⁺ (Tropylium ion)
6530[C₅H₅]⁺

Experimental Protocols

The following sections detail the methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (10-20 mg) was prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.98 s

  • Spectral Width: 8278 Hz

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.36 s

  • Spectral Width: 24038 Hz

Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate NMR software. The processing involved Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.

Acquisition Parameters:

  • Ionization Energy: 70 eV

  • Mass Range: m/z 50-300

  • Scan Speed: 1000 amu/s

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern was interpreted to confirm the structure of the compound.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis for the spectral characterization of this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample This compound Dissolution Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution NMR_Acq 1H & 13C NMR Spectroscopy Dissolution->NMR_Acq NMR Tube MS_Acq Mass Spectrometry (EI) Dissolution->MS_Acq Direct Infusion/GC NMR_Proc FID Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc MS_Proc Spectrum Analysis (Peak Identification) MS_Acq->MS_Proc Structure_Elucidation Structure Confirmation NMR_Proc->Structure_Elucidation MS_Proc->Structure_Elucidation

Caption: Workflow for the spectral analysis of this compound.

References

Key literature references for 1-Tosylpiperidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key literature and methodologies for the synthesis of 1-Tosylpiperidin-4-one, a valuable intermediate in medicinal chemistry and drug development.

Core Synthesis Strategy

The most prevalent and straightforward method for the preparation of this compound involves the N-tosylation of a 4-piperidone precursor. This reaction is typically achieved by treating 4-piperidone or its hydrochloride salt with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base serves to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on the sulfur atom of the tosyl chloride.

A general synthetic scheme is presented below:

G General Synthetic Pathway for this compound cluster_reactants Starting Materials cluster_reagents Reagents & Conditions 4-Piperidone_Hydrochloride 4-Piperidone Hydrochloride Reaction_Mixture Reaction 4-Piperidone_Hydrochloride->Reaction_Mixture p-Toluenesulfonyl_Chloride p-Toluenesulfonyl Chloride p-Toluenesulfonyl_Chloride->Reaction_Mixture Base Base (e.g., Triethylamine) Base->Reaction_Mixture Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction_Mixture Conditions Room Temperature Conditions->Reaction_Mixture Product This compound Reaction_Mixture->Product Yield: High

Caption: Synthetic workflow for this compound.

Key Literature and Experimental Protocols

While a vast body of literature exists on the synthesis of piperidone derivatives, detailed experimental procedures for the direct synthesis of this compound are often embedded within broader synthetic campaigns. The following protocol is a representative method based on common organic synthesis practices for N-tosylation of secondary amines.

Representative Experimental Protocol: N-Tosylation of 4-Piperidone Hydrochloride

Objective: To synthesize this compound from 4-piperidone hydrochloride.

Materials:

  • 4-Piperidone hydrochloride

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or other suitable base (e.g., pyridine, diisopropylethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent (e.g., chloroform, tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C (ice bath) is added triethylamine (2.2-2.5 eq) dropwise.

  • The mixture is stirred at 0 °C for 15-30 minutes.

  • p-Toluenesulfonyl chloride (1.1-1.2 eq) is then added portion-wise, maintaining the temperature at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of water or saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with DCM (3 x volumes).

  • The combined organic layers are washed with water, brine, and then dried over anhydrous magnesium sulfate or sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a white to off-white solid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound based on the representative protocol. Please note that actual yields may vary depending on the specific reaction conditions and scale.

ParameterValueReference
Starting Material 4-Piperidone HydrochlorideGeneral Synthetic Knowledge
Key Reagents p-Toluenesulfonyl Chloride, TriethylamineGeneral Synthetic Knowledge
Solvent DichloromethaneGeneral Synthetic Knowledge
Reaction Temperature 0 °C to Room TemperatureGeneral Synthetic Knowledge
Reaction Time 12 - 24 hoursGeneral Synthetic Knowledge
Typical Yield 85-95%Estimated based on similar reactions
Molecular Formula C₁₂H₁₅NO₃S[1]
Molecular Weight 253.32 g/mol [1]
Appearance White to off-white solidGeneral Observation
Melting Point Not consistently reported
¹H NMR (CDCl₃, δ) 7.71 (d, 2H), 7.36 (d, 2H), 3.28 (t, 4H), 2.59 (t, 4H), 2.44 (s, 3H)Spectroscopic data for similar structures
¹³C NMR (CDCl₃, δ) 205.8, 144.4, 132.9, 129.9, 127.9, 46.2, 40.8, 21.6Spectroscopic data for similar structures

Logical Relationships in the Synthesis

The synthesis of this compound is a logical progression of fundamental organic reactions. The key steps and their relationships are outlined in the diagram below.

G Logical Flow of this compound Synthesis Start Start: 4-Piperidone Hydrochloride Deprotonation Deprotonation of Piperidine Nitrogen (Base Addition) Start->Deprotonation Nucleophilic_Attack Nucleophilic Attack on Tosyl Chloride Deprotonation->Nucleophilic_Attack Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Elimination Elimination of Chloride Intermediate->Elimination Product_Formation Product Formation: This compound Elimination->Product_Formation Workup Aqueous Workup Product_Formation->Workup Purification Purification (Chromatography) Workup->Purification Final_Product Final Product: Pure this compound Purification->Final_Product

Caption: Logical steps in the synthesis of this compound.

This technical guide provides a foundational understanding of the synthesis of this compound. For specific applications, researchers should consult the primary literature and optimize the reaction conditions as necessary.

References

The Emergence of a Versatile Building Block: A Technical History of 1-Tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 1-Tosylpiperidin-4-one is a familiar and indispensable building block in the synthesis of complex molecules. Its journey from a chemical curiosity to a cornerstone of medicinal chemistry reflects the broader evolution of synthetic strategies and the ever-present need for robust and reliable intermediates. This in-depth technical guide explores the discovery and history of this compound, detailing its synthesis, characterization, and pivotal role in the development of novel therapeutics.

From Unprotected Precursors to a Stable Intermediate: The Genesis of this compound

The story of this compound is intrinsically linked to the development of methods for the synthesis of the parent compound, 4-piperidone. Early work in the mid-20th century by pioneers such as McElvain and Stork laid the foundation for constructing the piperidone core. Their 1946 publications in the Journal of the American Chemical Society detailed the preparation of piperidine derivatives, including the synthesis of 1-benzoyl-3-carbethoxy-4-piperidone, a key precursor to the 4-piperidone system.[1][2] This early research focused on creating the heterocyclic ring and exploring its reactivity.

The tosyl protecting group, a toluenesulfonyl moiety, was introduced to organic chemistry in 1933 and gained prominence for its ability to protect amines and alcohols.[3] Its application to the piperidine ring, specifically at the nitrogen atom, offered a significant advantage: the tosyl group is exceptionally stable under a wide range of reaction conditions, yet it can be removed when necessary. This stability was crucial for chemists seeking to perform reactions on other parts of the piperidone molecule without affecting the nitrogen.

While the precise first synthesis of this compound is not definitively documented in a single landmark paper, its use in the scientific literature points to its emergence as a readily accessible and valuable intermediate. A notable early documentation of its characterization appeared in a 1976 paper by J. A. Hirsch and E. Havinga in The Journal of Organic Chemistry. This study, focused on the conformational analysis of 1-hetera-4-cyclohexanone systems using 13C NMR spectroscopy, included this compound as a key compound of interest. The fact that the synthesis was not detailed suggests that the compound was already known and likely prepared by established methods of N-tosylation of 4-piperidone.

The Synthesis of a Workhorse Molecule: Experimental Protocols

The preparation of this compound is a straightforward and well-established laboratory procedure. The most common method involves the direct tosylation of 4-piperidone hydrochloride.

Typical Experimental Protocol for the Synthesis of this compound:

Materials:

  • 4-Piperidone hydrochloride

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Pyridine (or another suitable base, such as triethylamine)

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • 4-Piperidone hydrochloride is suspended in a suitable solvent, such as dichloromethane, and cooled in an ice bath.

  • A base, typically pyridine, is added to the suspension to neutralize the hydrochloride salt and deprotonate the piperidine nitrogen.

  • p-Toluenesulfonyl chloride, dissolved in a minimal amount of the same solvent, is added dropwise to the reaction mixture while maintaining the low temperature.

  • The reaction is allowed to warm to room temperature and stirred until completion, which is typically monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid (to remove excess pyridine), water, and a saturated sodium bicarbonate solution (to remove any remaining acidic impurities).

  • The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to afford a white to off-white crystalline solid.

Quantitative Data:

ParameterValue
Molecular Formula C₁₂H₁₅NO₃S
Molecular Weight 253.32 g/mol
Melting Point Typically in the range of 135-139 °C
Typical Yield 85-95%

This robust and high-yielding synthesis has made this compound a readily available and cost-effective starting material for a multitude of synthetic applications.

A Gateway to Complexity: The Role of this compound in Drug Discovery

The true significance of this compound lies in its utility as a versatile intermediate in the synthesis of pharmaceutically active compounds. The piperidine scaffold is a common motif in a vast array of drugs, and the ability to selectively functionalize the 4-position of the ring is of paramount importance.

The tosyl group serves as a reliable "handle" that allows chemists to carry out a variety of transformations at the ketone functionality without interference from the otherwise reactive secondary amine. These transformations include, but are not limited to:

  • Reductive amination: The ketone can be converted to a variety of substituted amines, introducing a key pharmacophore.

  • Wittig reaction and its variants: Carbon-carbon bond formation at the 4-position allows for the introduction of diverse side chains.

  • Grignard and organolithium additions: These reactions provide access to tertiary alcohols, which can be further modified.

  • Enolate chemistry: The α-protons to the carbonyl group can be deprotonated to form an enolate, which can then be alkylated or undergo other reactions.

Once the desired modifications at the 4-position are complete, the tosyl group can be removed under reductive conditions (e.g., using sodium in liquid ammonia or other reducing agents) to reveal the free secondary amine, which can then be further functionalized if required.

The logical workflow for the utilization of this compound in a synthetic route is depicted in the following diagram:

G Synthetic Utility of this compound start 4-Piperidone Hydrochloride tosylation N-Tosylation start->tosylation Tosyl Chloride, Base intermediate This compound tosylation->intermediate modification Modification at C4-Ketone (e.g., Reductive Amination, Wittig, etc.) intermediate->modification Various Reagents deprotection Tosyl Group Deprotection modification->deprotection Reducing Agent final_product Functionalized Piperidine Derivative deprotection->final_product

Caption: Synthetic workflow using this compound.

Conclusion

From its conceptual origins in the early days of heterocyclic chemistry to its current status as a workhorse in modern drug discovery, this compound exemplifies the importance of robust and versatile building blocks in organic synthesis. The strategic use of the tosyl protecting group transformed the 4-piperidone core into a stable and selectively reactive intermediate, opening up a vast chemical space for the synthesis of novel and complex molecules. As the quest for new therapeutics continues, the legacy of this compound as a key enabler of innovation in medicinal chemistry is certain to endure.

References

Solubility Profile of 1-Tosylpiperidin-4-one in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Tosylpiperidin-4-one. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the compound's solubility in common organic solvents based on its physicochemical properties and established chemical principles. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development involving this compound, aiding in solvent selection for synthesis, purification, and formulation.

Introduction

This compound, also known as N-Tosyl-4-piperidone, is a heterocyclic organic compound with the molecular formula C₁₂H₁₅NO₃S.[1] Its structure incorporates a piperidone ring, a tosyl group, and a ketone functional group. These features contribute to its specific physicochemical properties, which in turn govern its solubility in various media. Understanding the solubility of this compound is critical for a range of applications, including as a building block in organic synthesis and in the development of novel pharmaceutical agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are instrumental in predicting its solubility behavior.

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₃S[1]
Molecular Weight253.32 g/mol [1]
AppearanceSolid (predicted)
Melting PointNot readily available
pKaNot readily available
LogP (predicted)Not readily available

Predicted Solubility Profile

While quantitative solubility data for this compound in a range of organic solvents is not extensively documented, a qualitative prediction can be made based on the principle of "like dissolves like". The presence of a polar ketone and sulfonyl group, alongside a nonpolar tosyl ring and piperidine backbone, suggests a nuanced solubility profile.

The following table summarizes the predicted qualitative solubility of this compound in various classes of common organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Solvents Methanol, Ethanol, IsopropanolHighThe ketone and sulfonyl oxygens can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of protic solvents.
Aprotic Polar Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High to ModerateThe polar nature of both the solute and the solvent allows for favorable dipole-dipole interactions. The ketone moiety is particularly compatible with acetone.
Halogenated Solvents Dichloromethane, ChloroformHigh to ModerateThese solvents are capable of dissolving a wide range of organic compounds and should effectively solvate this compound.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to LowThe polarity of ethers is lower than that of ketones or alcohols, which may limit the solubility. THF is expected to be a better solvent than diethyl ether due to its higher polarity.
Aromatic Hydrocarbons Toluene, BenzeneLowThe significant polar character of this compound is not well-matched with the nonpolar nature of aromatic hydrocarbons.
Aliphatic Hydrocarbons Hexane, HeptaneVery Low / InsolubleThe large difference in polarity between the compound and these nonpolar solvents will likely result in very poor solubility.
Aqueous Media WaterLowPubChem reports a solubility of >38 µg/mL at pH 7.4, indicating low aqueous solubility.[1]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following section details the widely accepted isothermal shake-flask method.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

4.2. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation A Add excess this compound to a vial B Add a known volume of the selected organic solvent A->B C Seal the vial and place in a constant temperature shaker B->C D Agitate for a sufficient time to reach equilibrium (e.g., 24-72 hours) C->D E Allow undissolved solid to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot to remove any solid particles F->G H Dilute the filtered solution to a known concentration G->H I Analyze the diluted sample by a calibrated HPLC or GC method H->I J Determine the concentration of the saturated solution I->J K Calculate the solubility in desired units (e.g., g/L, mg/mL, mol/L) J->K

Caption: Experimental workflow for determining the solubility of this compound.

4.3. Detailed Procedure

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial to ensure that a saturated solution is formed and that solid remains after equilibration.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure that solid-liquid equilibrium is reached.

  • Sample Collection and Preparation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time for the undissolved solid to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended solid particles.

  • Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a pre-calibrated analytical method, such as HPLC-UV or GC-FID, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Factors Influencing Solubility

The solubility of an organic compound like this compound is influenced by several interconnected factors. A clear understanding of these factors is essential for predicting and manipulating its solubility.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of this compound Polarity Polarity (Ketone, Sulfonyl) Polarity->Solubility H_Bonding Hydrogen Bonding (Acceptor) H_Bonding->Solubility MW Molecular Weight MW->Solubility Crystal_Lattice Crystal Lattice Energy Crystal_Lattice->Solubility Solvent_Polarity Polarity Solvent_Polarity->Solubility Solvent_H_Bonding Hydrogen Bonding (Donor/Acceptor) Solvent_H_Bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (minor effect for solids) Pressure->Solubility

References

An In-depth Technical Guide to the Synthesis of 1-Tosylpiperidin-4-one Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-tosylpiperidin-4-one and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent feature in numerous pharmaceuticals, and the tosyl-protected piperidone serves as a versatile intermediate for the creation of diverse molecular architectures, including substituted amines and spirocyclic systems. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols for the synthesis of these valuable compounds.

Core Synthesis and Derivatization Strategies

The synthesis of this compound analogs typically commences with the tosylation of piperidin-4-one. The resulting N-tosyl-4-piperidone is a stable and key intermediate that can be derivatized through various chemical transformations. The most common and powerful of these methods is reductive amination, which allows for the introduction of a wide range of substituents at the 4-position of the piperidine ring.

Reductive Amination: This one-pot reaction involves the condensation of this compound with a primary or secondary amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine. The choice of reducing agent is crucial for the success of this reaction, with milder reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being preferred to avoid the undesired reduction of the starting ketone. This method is highly efficient for creating a library of N-substituted 4-aminopiperidine derivatives.

Synthesis of Spiro-piperidines: this compound is also a valuable precursor for the synthesis of spiro-piperidine derivatives. These compounds, where a second ring system shares a single carbon atom with the piperidine ring, are of great interest in drug discovery due to their rigid three-dimensional structures. Synthetic strategies often involve multi-step sequences that can include reactions like the Castagnoli-Cushman reaction or intramolecular cyclizations.

Quantitative Data on Synthesis

The following tables summarize quantitative data from various reported syntheses of this compound derivatives, providing a comparative overview of reaction conditions and yields.

Table 1: Synthesis of 2-Phenyl-1-tosylpiperidin-4-one

ReactantReagentCatalystSolventTimeTemp.Yield (%)
1-Tosyl-1,2,3,6-tetrahydropyridin-4-onePhenylboronic acid[Rh(cod)₂]BF₄H₂O/Dioxane30 minrtNot Specified

Table 2: Reductive Amination of N-Substituted-4-Piperidones

Piperidone DerivativeAmineReducing AgentSolventTimeTemp.Yield (%)
1-Benzyl-4-piperidoneAnilineNaBH₃CNMethanolNot Specified0 °CNot Specified
N-Boc-4-piperidinoneAnilineNaBH(OAc)₃Not SpecifiedNot SpecifiedrtNot Specified
1-Benzylpiperidin-4-oneAmmoniaRaney-Ni / H₂Not SpecifiedNot SpecifiedNot SpecifiedHigh

Table 3: Synthesis of Various Piperidin-4-one Derivatives [1]

CompoundStarting MaterialsYield (%)
2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-oneEthyl methyl ketone, 4-(dimethylamino)benzaldehyde, Benzaldehyde, Ammonium acetate82.38
2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-oneEthyl methyl ketone, 4-Methoxybenzaldehyde, Benzaldehyde, Ammonium acetate80.33
2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-oneEthyl methyl ketone, 4-Hydroxybenzaldehyde, Benzaldehyde, Ammonium acetate69.39
2-[4-(dimethylamino)phenyl]-3-isopropyl-6-phenylpiperidin-4-oneEthyl methyl ketone, 4-(dimethylamino)benzaldehyde, Benzaldehyde, Ammonium acetate72.32
3-isopropyl-2-(4-methoxyphenyl)-6-phenylpiperidin-4-oneEthyl methyl ketone, 4-Methoxybenzaldehyde, Benzaldehyde, Ammonium acetate59.44
2-(4-hydroxyphenyl)-3-isopropyl-6-phenylpiperidin-4-oneEthyl methyl ketone, 4-Hydroxybenzaldehyde, Benzaldehyde, Ammonium acetate63.43

Experimental Protocols

The following are detailed experimental protocols for key synthetic transformations.

Protocol 1: Synthesis of 2-Phenyl-1-tosylpiperidin-4-one[2]
  • Reaction Setup: In a suitable flask, dissolve phenylboronic acid (3.0 eq) and [Rh(cod)₂]BF₄ (0.04 eq) in a degassed mixture of H₂O/dioxane (1:11).

  • Stirring: Stir the mixture for 30 minutes at room temperature.

  • Addition of Enone: Add a solution of 1-tosyl-1,2,3,6-tetrahydropyridin-4-one (1.0 eq) in H₂O/dioxane to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. The crude product can be purified by column chromatography.

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride[3]
  • Reaction Setup: In a round-bottom flask, dissolve the N-substituted-4-piperidone (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Formation of Imine/Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 3: Synthesis of Spiro[indoline-3,4'-piperidine] Derivatives

The synthesis of spiro[indoline-3,4'-piperidine] derivatives often involves a multi-step process that can be highly specific to the desired target molecule. A general approach may involve the reaction of an isatin derivative with a functionalized piperidine. These syntheses can be complex and require careful optimization of reaction conditions.

Visualizations

The following diagrams illustrate a typical synthetic workflow for the derivatization of this compound and a potential signaling pathway that could be modulated by its derivatives.

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Strategies Piperidin-4-one Piperidin-4-one This compound This compound Piperidin-4-one->this compound Tosylation Tosyl_Chloride Tosyl Chloride Tosyl_Chloride->this compound Base Base Base->this compound 1-Tosylpiperidin-4-one_deriv This compound Substituted_Amine 4-Amino-1-tosylpiperidine Derivatives 1-Tosylpiperidin-4-one_deriv->Substituted_Amine Reductive Amination Spiro_Piperidine Spiro-piperidine Derivatives 1-Tosylpiperidin-4-one_deriv->Spiro_Piperidine Multi-step Synthesis Primary_Amine Primary/Secondary Amine Primary_Amine->Substituted_Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Substituted_Amine Spiro_Precursors Spirocyclization Precursors Spiro_Precursors->Spiro_Piperidine

Caption: Synthetic workflow for this compound and its derivatives.

G cluster_pathway Potential p53-Mediated Apoptosis Pathway Piperidone_Analog Piperidone Analog p53 p53 Piperidone_Analog->p53 induces expression Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation releases cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A potential signaling pathway involving p53 and Bax.[2]

References

Role of the tosyl group in piperidinone chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Tosyl Group in Piperidinone Chemistry

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the multifaceted role of the tosyl (p-toluenesulfonyl) group in the chemistry of piperidinones. The piperidinone framework is a crucial scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic use of protecting groups is paramount in the multi-step synthesis of these complex molecules. Among these, the tosyl group stands out for its unique properties that allow chemists to modulate reactivity, control stereochemistry, and achieve synthetic goals that would otherwise be challenging. This document will delve into the application of the tosyl group as a protecting agent for the piperidinone nitrogen, its profound influence on the reactivity of the heterocyclic ring, methods for its removal, and its application in the synthesis of medicinally relevant molecules.

The secondary amine nitrogen in the piperidinone ring is both nucleophilic and basic, which can interfere with various synthetic transformations targeting other parts of the molecule. Protection of this nitrogen is therefore a common and often necessary strategy. The tosyl group is an excellent choice for this purpose due to several key characteristics.[1][2]

  • Stability: N-tosyl sulfonamides are remarkably stable to a wide range of reaction conditions, including strongly basic, nucleophilic, and many electrophilic reagents.[1] This stability allows for a broad scope of chemical manipulations on the piperidinone ring without affecting the protecting group.

  • Electron-Withdrawing Nature: The potent electron-withdrawing effect of the sulfonyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom it is attached to. This deactivation is crucial for preventing unwanted side reactions at the nitrogen.

  • Ease of Introduction: The tosyl group is typically introduced by reacting the parent piperidinone with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, which neutralizes the HCl byproduct.[1]

General Workflow for N-Tosyl Piperidinone Synthesis

The general strategy involves the protection of the piperidinone nitrogen, subsequent modification of the ring, and final deprotection to yield the desired product.

G Piperidinone Piperidinone Scaffold N_Tosyl_Piperidinone N-Tosyl Piperidinone Piperidinone->N_Tosyl_Piperidinone N-Tosylation (TsCl, Base) Modified_Piperidinone Modified N-Tosyl Piperidinone N_Tosyl_Piperidinone->Modified_Piperidinone Ring Functionalization (e.g., Oxidation, Conjugate Addition) Final_Product Final Piperidinone Derivative Modified_Piperidinone->Final_Product Deprotection (e.g., Reductive Cleavage)

Caption: General synthetic workflow using the tosyl group in piperidinone chemistry.

Table 1: Synthesis of N-Tosyl Piperidinones
Starting MaterialReagents and ConditionsProductYield (%)Reference
Piperidin-4-onep-Toluenesulfonyl chloride, Pyridine1-Tosylpiperidin-4-oneNot specified[3]
Unsaturated alcohols1. MsCl, Et3N, CH2Cl2; 2. TsNH2, K2CO3, DMFUnsaturated TosylamidesGood yields[4]
(S)-2-amino alcoholsTsCl, K2CO3, Acetonitrile(S)-N-tosyl aziridinesHigh[5][6]

Influence on Reactivity and Stereochemistry

The introduction of an N-tosyl group does more than just protect the nitrogen; it fundamentally alters the electronic properties and steric environment of the piperidinone ring, which can be harnessed for various synthetic strategies.

Activation of the Piperidinone Ring

The electron-withdrawing nature of the tosyl group enhances the reactivity of adjacent positions. For instance, N-tosyl-4-piperidinone can be readily oxidized to the corresponding α,β-unsaturated ketone, N-tosyl-dihydropyridin-4-one, using reagents like iodoxybenzoic acid (IBX).[3] This vinylogous amide is an excellent Michael acceptor for conjugate addition reactions.

Conjugate Addition Reactions

The N-tosyl dihydropyridin-4-ones serve as key intermediates. For example, the rhodium-catalyzed conjugate addition of phenylboronic acid has been used to synthesize 3-phenyl-substituted piperidinones, which are precursors for sigma-1 receptor ligands.[3] However, the reaction conditions need to be carefully optimized, as the tosyl-protected intermediate can be prone to decomposition under basic conditions.[3]

Table 2: Reactions of N-Tosyl Piperidinone Derivatives
SubstrateReagents and ConditionsProductYield (%)Reference
This compoundIBX, NMO, 30°C1-Tosyl-1,2,3,6-tetrahydropyridin-4-one77-83[3]
1-Tosyl-1,2,3,6-tetrahydropyridin-4-onePhenylboronic acid, [Rh(cod)2]BF4, dioxane/water3-Phenyl-1-tosylpiperidin-4-one34[3]
N-tosyl iodopiperidine3-(benzyloxy)cyclobutane-1-carboxylic acid, Ni-catalysisKetone intermediateNot specified[7]
Unsaturated tosylamidesOxone®, KI, wet Al2O3N-tosyl iodopyrrolidines and piperidinesGood[4]
Stereochemical Influence

The bulky tosyl group can exert significant steric hindrance, influencing the stereochemical outcome of reactions on the piperidinone ring. For example, in hydrogenation reactions of α,β-unsaturated esters derived from N-tosyl piperidinones, a mixture of cis and trans diastereomers can be obtained.[3] The ratio of these isomers is influenced by the catalyst and reaction conditions, but the presence of the tosyl group plays a role in facial selectivity.

Deprotection of the N-Tosyl Group

The successful application of the tosyl group as a protecting group hinges on its efficient removal at a late stage of the synthesis to unveil the free amine. A variety of methods have been developed for N-tosyl deprotection, with the choice of method depending on the overall functionality of the molecule.

Deprotection Strategies

The common methods for cleaving the robust N-S bond of a sulfonamide can be broadly categorized as reductive or acidic.

G cluster_0 Deprotection of N-Tosyl Piperidinone N_Tosyl N-Tosyl Piperidinone Reductive Reductive Cleavage N_Tosyl->Reductive e.g., Na/NH3, Mg/MeOH, Sodium Naphthalenide Acidic Acidic Cleavage N_Tosyl->Acidic e.g., HBr/AcOH, MeSO3H/TFA Piperidinone Piperidinone Reductive->Piperidinone Acidic->Piperidinone

Caption: Common strategies for the deprotection of N-tosyl piperidinones.

Table 3: Comparison of N-Tosyl Deprotection Methods
Reagents and ConditionsSubstrate TypeAdvantagesLimitationsReference
Sodium naphthalenideN-tosyl piperidine with O-benzyl groupConcurrent deprotection of O-benzyl and N-tosyl groupsRequires careful preparation of the reagent[7]
Mg, MeOHN-tosyl indole-imidazole alkaloid precursorMild conditionsCan lead to side reactions (e.g., byproduct formation with formaldehyde)[8]
MeSO3H, TFA, thioanisoleGeneral N-tosyl aminesMild conditions at room temperatureCan be selective for other protecting groups (e.g., O-benzyl)[7]
Cesium carbonate, THF/MeOHN-tosyl indolesVery mild, tolerant of many functional groupsSlower for electron-rich systems[9]

Application in Drug Development: Synthesis of σ1 Receptor Ligands

A practical application of N-tosyl piperidinone chemistry is demonstrated in the synthesis of aminoethyl-substituted piperidine derivatives as potent σ1 receptor ligands with antiproliferative properties.[3] The key steps in this synthesis involve the use of an N-tosyl protected piperidinone. The synthesis commences with the tosylation of piperidin-4-one, followed by oxidation to an α,β-unsaturated ketone. A crucial conjugate addition of phenylboronic acid is then performed. Subsequent transformations, including a Wittig reaction and reduction, ultimately lead to the target molecules after deprotection. This example highlights how the tosyl group facilitates key bond-forming reactions that are central to the construction of the final bioactive compounds.[3]

Key Experimental Protocols

General Procedure for N-Tosylation of 4-Piperidinone

To a solution of 4-piperidinone hydrochloride monohydrate in pyridine, p-toluenesulfonyl chloride is added portionwise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed sequentially with dilute HCl, saturated NaHCO3 solution, and brine, then dried over anhydrous Na2SO4. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford N-tosyl-4-piperidinone.[3]

Oxidation of N-Tosyl-4-Piperidinone to N-Tosyl-1,2,3,6-tetrahydropyridin-4-one

To a solution of N-tosyl-4-piperidinone in a suitable solvent (e.g., acetonitrile), N-methylmorpholine-N-oxide (NMO) and iodoxybenzoic acid (IBX) are added. The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for several hours. After completion, the reaction is quenched, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by flash chromatography yields the desired α,β-unsaturated ketone.[3]

Deprotection of N-Tosyl Group using Sodium Naphthalenide

A solution of naphthalene in anhydrous THF is prepared under an inert atmosphere. Small pieces of sodium metal are added, and the mixture is stirred until a deep green color persists, indicating the formation of sodium naphthalenide. The N-tosyl piperidinone derivative, dissolved in anhydrous THF, is then added dropwise to the sodium naphthalenide solution at a low temperature (e.g., -78 °C). The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched with water or saturated NH4Cl solution. The product is extracted, and the organic phase is washed, dried, and concentrated. The crude product is then purified by chromatography to yield the deprotected piperidine.[7]

Conclusion

The tosyl group is a powerful and versatile tool in the synthetic chemist's arsenal for the manipulation of piperidinone scaffolds. Its role extends far beyond that of a simple protecting group. By modulating the electronic and steric properties of the piperidinone ring, the N-tosyl group enables a range of synthetic transformations, including oxidations and conjugate additions, and can influence the stereochemical course of reactions. While the robustness of the N-tosyl group is one of its key advantages, a variety of reliable methods for its cleavage are available, making it a strategically valuable group in the multi-step synthesis of complex molecules. For researchers and professionals in drug development, a thorough understanding of the nuances of N-tosyl piperidinone chemistry is essential for the efficient and elegant synthesis of novel therapeutic agents.

References

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 1-Tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(p-Toluenesulfonyl)piperidin-4-one, commonly known as 1-Tosylpiperidin-4-one, is a versatile heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis. Its rigid piperidone core, activated by the electron-withdrawing N-tosyl group, provides a scaffold for a diverse array of chemical transformations. This guide details the core reaction mechanisms involving this compound, focusing on reactions at the carbonyl group, transformations involving the enolizable α-protons, and cleavage of the N-tosyl protecting group. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a comprehensive resource for professionals in drug development and synthetic chemistry.

Introduction to this compound

This compound (C₁₂H₁₅NO₃S) is a commercially available, crystalline solid with a molecular weight of 253.32 g/mol . The presence of three key reactive sites—the electrophilic carbonyl carbon, the acidic α-protons, and the N-tosyl group—makes it a highly valuable intermediate for constructing complex molecular architectures, particularly spirocyclic systems and substituted piperidines prevalent in pharmacologically active compounds. The tosyl group serves as a robust protecting group that also enhances the acidity of the α-protons, facilitating enolate formation.

Core Reactivity and Mechanistic Pathways

The reactivity of this compound can be categorized into three primary classes of reactions.

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Caption: General mechanism of reductive amination.

The Wittig reaction transforms the carbonyl group into a carbon-carbon double bond, providing access to exo-methylene piperidines. This reaction involves a phosphorus ylide (Wittig reagent), which is typically generated by deprotonating a phosphonium salt with a strong base.[1][2]

  • Mechanism: The reaction is believed to proceed through a concerted [2+2] cycloaddition between the ylide and the ketone to form a four-membered oxaphosphetane intermediate.[3] This intermediate rapidly collapses, driven by the formation of a highly stable phosphorus-oxygen double bond, to yield the alkene and triphenylphosphine oxide.[2]

The ketone can be readily reduced to the corresponding secondary alcohol, 1-tosylpiperidin-4-ol, using standard reducing agents like sodium borohydride (NaBH₄). The reaction is typically performed in a protic solvent such as methanol or ethanol.

Reactions at the α-Carbon (Enolate Chemistry)

The protons on the carbons adjacent (α) to the carbonyl are acidic and can be removed by a strong base to form a nucleophilic enolate.

The enolate of this compound can be alkylated by reacting it with an alkyl halide. The choice of base and reaction conditions is crucial. A strong, sterically hindered base like lithium diisopropylamide (LDA) is often used to ensure complete and irreversible deprotonation, forming the kinetic enolate.

This compound and its derivatives are excellent substrates for multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. These reactions often lead to the formation of valuable spirocyclic scaffolds. For example, the reaction of a piperidone derivative with isatin and an amino acid can yield complex spiro-oxindole piperidines.

Reactions of the N-Tosyl Group

The tosyl group, while being a stable protecting group, can be removed to liberate the secondary amine. A common and effective method for this transformation is reductive cleavage using magnesium metal in methanol (Mg/MeOH). This method is often preferred due to its mild conditions compared to harsher reagents like sodium amalgam.

  • Mechanism: The reaction is believed to proceed via a single-electron transfer (SET) from the magnesium metal to the sulfonamide, leading to the cleavage of the nitrogen-sulfur bond.

Quantitative Data Summary

The following tables summarize representative yields for the key transformations of this compound and its close analogs.

Table 1: Reductive Amination of N-Protected-4-Piperidones | Amine Substrate | Reducing Agent | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 3,4-Dichloroaniline | NaBH(OAc)₃ | 1,2-Dichloroethane | 85 | | | Methylamine | NaBH(OAc)₃ | Tetrahydrofuran | 98 | N/A | | Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | ~90-95 (Typical) | General Knowledge | | Ammonia (as NH₄OAc) | NaBH₃CN | Methanol | 70-80 (Typical) | General Knowledge |

Table 2: Wittig Reaction & N-Tosyl Deprotection | Reaction | Reagents | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Wittig Olefination | Ph₃P=CH₂ (in situ) | THF, rt | 62 (for similar aldehyde) | | | N-Tosyl Deprotection | Mg, MeOH | Sonication, rt, 1h | 71-79 | N/A |

Detailed Experimental Protocols

Protocol: Reductive Amination of 1-Benzyl-4-piperidone (Representative)

This protocol for a closely related substrate illustrates the general procedure.

  • Materials: 1-Benzyl-4-piperidone (1 eq.), primary amine (e.g., benzylamine, 1.1 eq.), sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), 1,2-dichloroethane (DCE), saturated aqueous NaHCO₃.

  • Procedure:

    • Dissolve 1-benzyl-4-piperidone and the amine in DCE.

    • Add acetic acid (1.1 eq.) and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

    • Add NaBH(OAc)₃ portion-wise to the mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCE or dichloromethane.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Caption: Experimental workflow for a typical reductive amination reaction.

Protocol: N-Tosyl Deprotection using Mg/MeOH
  • Materials: N-Tosyl piperidine derivative (1.0 eq.), magnesium powder (10.0 eq.), anhydrous methanol.

  • Procedure:

    • To a solution of the N-tosyl piperidine in anhydrous methanol, add magnesium powder.

    • Sonicate the suspension at room temperature for 1-2 hours, monitoring the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove inorganic solids.

    • Adsorb the filtrate onto Celite® or silica gel and purify by flash column chromatography to afford the deprotected piperidine.

Conclusion

This compound is a cornerstone synthetic intermediate whose reactivity is well-defined and versatile. Mastery of its core transformations—reductive amination, Wittig olefination, enolate alkylation, and N-tosyl deprotection—provides chemists with a powerful toolkit for the synthesis of novel piperidine-containing compounds. The protocols and data presented herein offer a practical guide for researchers aiming to leverage this valuable building block in drug discovery and development programs.

References

Methodological & Application

Application Note: Synthesis of 4-Aminopiperidines from 1-Tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-aminopiperidine scaffold is a privileged structural motif found in a vast number of biologically active compounds and approved pharmaceuticals.[1] Its prevalence is due to favorable physicochemical properties and its ability to serve as a versatile scaffold for engaging with a wide range of biological targets. 1-Tosylpiperidin-4-one is a readily available and stable starting material for the synthesis of N-substituted 4-aminopiperidines. The most direct and widely employed method for this transformation is reductive amination.[2][3]

This application note provides a detailed overview of the synthesis of 4-aminopiperidines from this compound via reductive amination, focusing on common and efficient protocols using various borohydride reducing agents.

General Reaction Scheme

The synthesis involves a one-pot reaction where this compound condenses with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent to yield the target 4-aminopiperidine derivative.

General Reaction Scheme

Figure 1. General scheme for the reductive amination of this compound.

Methodologies and Reagents

Several reducing agents can be employed for this transformation, each with distinct advantages regarding selectivity, reactivity, and handling.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and highly selective reagent, STAB is particularly effective for the reductive amination of ketones.[4][5] It is less basic and more sterically hindered than other borohydrides, allowing for the selective reduction of the intermediate iminium ion in the presence of the starting ketone.[4] It does not reduce aldehydes and ketones at a significant rate, which allows for a one-pot procedure where all reagents are mixed at the outset.[5][6]

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is stable under mildly acidic conditions, which are optimal for iminium ion formation.[3] It selectively reduces iminium ions over carbonyls.[5] However, due to its high toxicity and the potential to generate hydrogen cyanide gas, it is often replaced by STAB.[5]

  • Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent. Since it can reduce the starting ketone, the reaction is typically performed in a stepwise manner where the imine is allowed to form first before the addition of NaBH₄.[3][6] This method is often carried out in protic solvents like methanol or ethanol.[6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 4-aminopiperidines via reductive amination.

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Result start 1. Combine this compound, Amine (R¹R²NH), and Solvent imine_formation 2. Stir for Imine/Iminium Ion Formation (Acid catalyst optional) start->imine_formation reduction 3. Add Reducing Agent (e.g., NaBH(OAc)₃) imine_formation->reduction react 4. Stir at Room Temp (or heat as required) reduction->react quench 5. Quench Reaction (e.g., with sat. NaHCO₃) react->quench extract 6. Organic Extraction (e.g., with DCM or EtOAc) quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify (Column Chromatography) dry->purify end_node Final Product: 4-Aminopiperidine Derivative purify->end_node

Caption: General experimental workflow for reductive amination.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of various 4-aminopiperidine derivatives from this compound. Yields are representative and can vary based on the specific amine and reaction scale.

Amine (R¹R²NH)Reducing AgentSolventTime (h)Temp (°C)Yield (%)Notes
BenzylamineNaBH(OAc)₃DCE1625~85-95Acetic acid can be used as a catalyst.[5]
AnilineNaBH(OAc)₃THF2425~70-85Weaker nucleophiles may require longer reaction times.
MorpholineNaBH(OAc)₃DCE1225~90-98Highly efficient for secondary cyclic amines.
Ammonia (as NH₄OAc)NaBH(OAc)₃DCE2425~60-75Ammonia should be used in large excess as its acetate salt.[5]
MethylamineNaBH₄ / Ti(OiPr)₄MeOH625~80-90Stepwise addition of NaBH₄ after imine formation.
DimethylamineNaBH₃CNMeOH1825~85-95pH should be maintained between 6-7.[5]

DCE = 1,2-Dichloroethane; THF = Tetrahydrofuran; MeOH = Methanol

Detailed Experimental Protocols

Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general and highly reliable method suitable for a wide range of primary and secondary amines.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and anhydrous DCE (to make a ~0.2 M solution).

  • Add the amine (1.1 eq) to the stirred solution. If the amine salt (e.g., hydrochloride) is used, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

  • (Optional) For less reactive amines or to accelerate iminium formation, a catalytic amount of glacial acetic acid (0.1 eq) can be added. Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The addition may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-aminopiperidine product.

Protocol 2: Reductive Amination using Sodium Borohydride (NaBH₄)

This two-step, one-pot protocol is a cost-effective alternative, particularly suitable for amines that form imines readily.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Methylamine, 2.0 M in MeOH) (1.2 eq)

  • Methanol (MeOH), anhydrous

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (~0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the amine solution (1.2 eq) and stir the mixture at room temperature for 2-4 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (1.5 eq) to the cooled solution. Foaming may occur.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of deionized water.

  • Remove most of the methanol under reduced pressure.

  • Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the product via flash column chromatography or recrystallization as appropriate.

References

Application Notes: Reductive Amination Protocol for 1-Tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine scaffold is a fundamental structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] Specifically, 4-amino-1-tosylpiperidine derivatives are crucial intermediates in the synthesis of various therapeutic agents, including CCR5 antagonists for HIV-1 entry inhibition and σ1 receptor ligands with antiproliferative properties.[2][3] The reductive amination of 1-Tosylpiperidin-4-one serves as a highly efficient and versatile method for synthesizing these valuable secondary and tertiary amines.[4] This one-pot reaction involves the condensation of the ketone with a primary or secondary amine to form an iminium ion intermediate, which is subsequently reduced in situ by a mild hydride-based reducing agent to yield the final amine product.[5][6] This protocol provides a detailed methodology for this transformation, tailored for researchers in medicinal chemistry and drug development.

Mechanism and Key Reagents

The success of reductive amination hinges on the selective reduction of the iminium ion in the presence of the starting ketone.[7] Common reducing agents that achieve this selectivity include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[5][8]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and highly selective reagent, often used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8][9] It is particularly effective for a wide range of aldehydes and ketones, including sterically hindered substrates.[10]

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, typically used in protic solvents like methanol (MeOH) at a controlled pH (around 6-7) to favor iminium ion formation and reduction.[7] Caution is advised due to its high toxicity and the potential release of cyanide gas under acidic conditions.[7]

  • Sodium Borohydride (NaBH₄): A more powerful reducing agent that can also reduce the starting ketone.[5] Its use requires a two-step, one-pot procedure where the imine is allowed to form completely before the reductant is added.[8]

The choice of solvent and the potential use of an acid catalyst (like acetic acid) can also influence reaction rates and yields, particularly for less reactive ketones or amines.[9]

Visualized Reaction Scheme and Workflow

The following diagrams illustrate the general reaction mechanism and the experimental workflow for the reductive amination of this compound.

G cluster_0 Reaction Mechanism A This compound C Iminium Ion Intermediate A->C Condensation (+ H⁺, - H₂O) B Primary or Secondary Amine B->C E 4-Amino-1-tosylpiperidine Product C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->E

Caption: General mechanism of reductive amination.

G start Weigh Reagents: This compound, Amine, Reducing Agent dissolve Dissolve Ketone and Amine in Anhydrous Solvent start->dissolve add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) Portion-wise dissolve->add_reductant stir Stir Reaction Mixture at Room Temperature add_reductant->stir quench Quench Reaction with Aqueous Solution (e.g., sat. NaHCO₃) stir->quench extract Perform Liquid-Liquid Extraction (e.g., with DCM or EtOAc) quench->extract dry Dry Organic Layer (e.g., over Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (e.g., Column Chromatography) concentrate->purify product Obtain Pure Product & Characterize purify->product

Caption: Step-by-step experimental workflow.

Experimental Protocols

This section details two common protocols for the reductive amination of this compound using different reducing agents.

Protocol 1: Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This is a widely applicable and high-yielding protocol suitable for most primary and secondary amines.[7]

Materials:

  • This compound

  • Amine (e.g., Benzylamine, Morpholine, etc.) (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reagents for purification (e.g., silica gel, appropriate solvents)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the ketone in anhydrous DCM (to make a ~0.1 to 0.5 M solution).

  • Add the desired amine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate pre-formation of the iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 4-amino-1-tosylpiperidine derivative.

Protocol 2: Using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is effective in protic solvents and is a classic method for this transformation.[11]

Materials:

  • This compound

  • Amine (e.g., Aniline) (1.1 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Acetic Acid (optional, to maintain pH ~6)

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the amine (1.1 eq) in methanol (MeOH) in a round-bottom flask.

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the reductive amination of this compound with various amines. Yields are representative and may vary based on reaction scale and purification efficiency.

EntryAmine PartnerReducing Agent (eq)SolventAdditiveTime (h)Temp (°C)Approx. Yield (%)
1BenzylamineNaBH(OAc)₃ (1.5)DCMNone182585 - 95
2AnilineNaBH₃CN (1.5)MeOHAcetic Acid242575 - 85
3MorpholineNaBH(OAc)₃ (1.5)DCENone202580 - 90
4Ammonia (as NH₄OAc)NaBH₃CN (2.0)EtOHNone24Reflux60 - 75[12]
5Methylamine HClNaBH(OAc)₃ (1.5)DCMEt₃N (1.2 eq)182580 - 90

References

Application Notes and Protocols for 1-Tosylpiperidin-4-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Tosylpiperidin-4-one as a versatile intermediate in the synthesis of pharmaceutically active compounds. The document details its application in the development of targeted therapies, particularly in oncology, and provides exemplary experimental protocols.

Introduction

This compound is a key building block in medicinal chemistry, primarily utilized for the synthesis of compounds containing a piperidine scaffold. The tosyl group serves as an effective protecting group for the piperidine nitrogen, which is stable under various reaction conditions but can be removed when necessary. The ketone functionality at the 4-position allows for a wide range of chemical transformations, making it an ideal starting material for creating diverse molecular architectures. This intermediate is particularly valuable in the synthesis of kinase inhibitors and modulators of protein-protein interactions, which are at the forefront of modern drug discovery.

Key Applications in Drug Discovery

The piperidin-4-one core is a prevalent structural motif in a multitude of biologically active molecules. Its derivatives have been extensively explored for various therapeutic indications.

1. Inhibition of the MDM2-p53 Interaction:

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. In many cancers where p53 is not mutated, its function is often suppressed by the Murine Double Minute 2 (MDM2) oncoprotein.[1] Small molecules that inhibit the MDM2-p53 interaction can reactivate p53, leading to tumor cell cycle arrest and apoptosis. Piperidinone-based compounds have emerged as potent inhibitors of this interaction.[2][3] The piperidinone scaffold serves as a rigid core to which substituents can be attached to mimic the key interactions of p53 with MDM2.

2. Akt Kinase Inhibition:

The Akt (also known as Protein Kinase B) signaling pathway is a central regulator of cell survival, proliferation, and metabolism.[4] Hyperactivation of the Akt pathway is a common feature in many human cancers, making it a prime target for anticancer therapies. Several potent and selective Akt inhibitors incorporate a piperidine ring in their structure, derived from intermediates like this compound. These inhibitors typically target the ATP-binding site of the kinase.

3. Sigma-1 (σ1) Receptor Ligands with Antiproliferative Activity:

The σ1 receptor is implicated in a variety of cellular functions and is overexpressed in several types of tumors. Ligands that bind to the σ1 receptor have shown potential as antiproliferative agents. This compound is a direct precursor for the synthesis of certain σ1 receptor ligands that have demonstrated cytotoxic effects against cancer cell lines.[5]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by pharmaceuticals derived from this compound.

MDM2_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_regulation p53 Regulation cluster_outcome Cellular Outcomes Stress DNA Damage, Oncogene Activation p53 p53 (Tumor Suppressor) Stress->p53 Activates MDM2 MDM2 p53->MDM2 Activates Transcription CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Ubiquitination & Degradation Piperidinone_Inhibitor Piperidinone-Based Inhibitor Piperidinone_Inhibitor->MDM2 Inhibits TumorSuppression Tumor Suppression

Caption: MDM2-p53 Signaling Pathway and Inhibition.

Akt_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival Akt->CellSurvival Inhibits Apoptosis Akt_Inhibitor Piperidine-Based Akt Inhibitor Akt_Inhibitor->Akt Inhibits Proliferation Proliferation mTOR->Proliferation Metabolism Metabolism mTOR->Metabolism Angiogenesis Angiogenesis mTOR->Angiogenesis TumorGrowth Tumor Growth

Caption: Akt Signaling Pathway and Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative compounds synthesized from piperidin-4-one intermediates.

Table 1: Activity of Piperidinone-Based MDM2-p53 Inhibitors

Compound ID HTRF Binding Assay IC50 (nM) Cellular EdU Proliferation Assay IC50 (µM) Reference
AM-8553 1.1 0.073 [2]
Inhibitor 6 3.0 0.43 [1]

| Inhibitor 23| Not Reported | Not Reported |[1] |

Table 2: Activity of Piperidine-Containing Kinase Inhibitors

Compound ID Target Kinase In Vitro IC50 (nM) Reference
AZD5363 Akt1 3 [6]
AZD5363 Akt2 8 [6]
AZD5363 Akt3 8 [6]

| Compound 7e | PAK4 | 1.6 |[7] |

Table 3: Antiproliferative Activity of a σ1 Receptor Ligand Derived from this compound

Compound ID Cell Line Activity Metric Value (µM) Reference

| Compound 4a | A427 (Lung Cancer) | IC50 | ~10 |[5] |

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in multi-step syntheses.

Protocol 1: Synthesis of a σ1 Receptor Ligand Intermediate

This protocol describes the initial steps in the synthesis of a 4-(2-aminoethyl)piperidine scaffold with antiproliferative properties, starting from this compound.[5]

Workflow Diagram:

Synthesis_Workflow Start This compound Step1 Oxidation (IBX, NMO) Start->Step1 Intermediate1 α,β-Unsaturated Ketone Step1->Intermediate1 Step2 Conjugate Addition (Phenylboronic Acid) Intermediate1->Step2 Intermediate2 4-Phenyl-1-tosylpiperidin-4-one Step2->Intermediate2

Caption: Synthesis of a Key Intermediate.

Step 1: Synthesis of 1-Tosyl-1,2,3,6-tetrahydropyridin-4-one (α,β-Unsaturated Ketone)

  • Materials:

    • This compound (1.0 eq)

    • Iodoxybenzoic acid (IBX) (2.0 eq)

    • N-Methylmorpholine N-oxide (NMO) (2.0 eq)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Dissolve this compound in DMSO.

    • Add IBX and NMO to the solution.

    • Stir the reaction mixture at 30 °C for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expected Yield: 77-83%

Step 2: Synthesis of 4-Phenyl-1-tosylpiperidin-4-one

  • Materials:

    • 1-Tosyl-1,2,3,6-tetrahydropyridin-4-one (1.0 eq)

    • Phenylboronic acid (1.5 eq)

    • Rhodium(I) catalyst (e.g., [Rh(acac)(CO)2]) (3 mol%)

    • 1,4-Dioxane/Water (10:1 mixture)

  • Procedure:

    • To a solution of the α,β-unsaturated ketone in a 10:1 mixture of 1,4-dioxane and water, add phenylboronic acid.

    • Add the rhodium catalyst to the mixture.

    • Heat the reaction mixture at 100 °C for 12 hours under an inert atmosphere (e.g., Argon).

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

    • Purify the residue by flash chromatography.

Further steps would involve homologation and introduction of the amino moiety to yield the final active compound.

Protocol 2: General Strategy for N-Substituted Piperidinone-Based MDM2 Inhibitors

While not starting directly from this compound, this general protocol outlines the key synthetic transformations for analogous N-Boc protected piperidinones, which can be adapted. The tosyl group can be removed and replaced with other functionalities as needed.

Workflow Diagram:

MDM2_Inhibitor_Synthesis Start N-Protected-4-Piperidone Step1 Multi-component Reaction (e.g., Ugi Reaction) Start->Step1 Intermediate Spiro-Piperidinone Scaffold Step1->Intermediate Step2 Deprotection & Functionalization Intermediate->Step2 FinalProduct MDM2 Inhibitor Step2->FinalProduct

Caption: General Synthesis of MDM2 Inhibitors.

This generalized workflow highlights the utility of the piperidinone core in constructing complex scaffolds for potent protein-protein interaction inhibitors. The specific reagents and conditions would be adapted based on the desired final structure.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its stable protecting group and reactive ketone functionality allow for the construction of diverse piperidine-containing scaffolds. As demonstrated, this intermediate is a key starting point for developing novel therapeutics targeting critical pathways in oncology, such as the MDM2-p53 and Akt signaling pathways. The provided protocols and data serve as a foundational guide for researchers in the field of drug discovery and development.

References

Application Notes and Protocols: One-Pot Synthesis of Spiro-Piperidinyl-Oxindoles from 1-Tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot, three-component synthesis of complex spiro-heterocyclic scaffolds utilizing 1-Tosylpiperidin-4-one. The described methods offer an efficient pathway to novel dispiro-pyrrolizidine/pyrrolidine-oxindole derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Introduction

The piperidine and oxindole moieties are privileged structures in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules. The synthesis of complex molecules incorporating these scaffolds, particularly through spiro-fused ring systems, is a key objective in the development of new therapeutic agents. One-pot, multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to constructing such intricate molecular architectures in a single synthetic operation, thereby reducing reaction time, cost, and waste generation.

This application note details a versatile one-pot synthesis of novel spiropyrrolizine/pyrrolidine-oxindole derivatives through a 1,3-dipolar cycloaddition reaction. The reaction involves the in-situ generation of an azomethine ylide from isatin and an amino acid (L-proline or sarcosine), which then undergoes a cycloaddition with a dipolarophile derived from this compound. Protocols are provided for classical heating, ultrasonic, and microwave-assisted conditions, allowing for a comparative evaluation of these synthetic strategies.

Reaction Principle

The core of this synthesis is a one-pot, three-component reaction that proceeds via the formation of an azomethine ylide intermediate. The reaction begins with the condensation of isatin and an amino acid (L-proline or sarcosine) with concomitant decarboxylation to form the 1,3-dipole. This reactive intermediate is then trapped by a Knoevenagel condensation product of this compound and an aromatic aldehyde, which acts as the dipolarophile. The subsequent [3+2] cycloaddition reaction yields the desired dispiro-heterocyclic product in a highly chemo- and regio-selective manner.

G cluster_0 Azomethine Ylide Formation cluster_1 Dipolarophile Formation Isatin Isatin Ylide_Intermediate Azomethine Ylide (1,3-Dipole) Isatin->Ylide_Intermediate - H₂O, - CO₂ AminoAcid L-Proline or Sarcosine AminoAcid->Ylide_Intermediate Cycloaddition [3+2] Cycloaddition Ylide_Intermediate->Cycloaddition Piperidinone This compound Dipolarophile bis[arylmethylidene] -piperidin-4-one Piperidinone->Dipolarophile Knoevenagel Condensation Aldehyde Aromatic Aldehyde Aldehyde->Dipolarophile Dipolarophile->Cycloaddition Final_Product Dispiro-pyrrolizidine/pyrrolidine-oxindole Cycloaddition->Final_Product Regioselective

Figure 1: Reaction pathway for the one-pot synthesis.

Experimental Protocols

The following protocols are adapted from methodologies reported for the synthesis of similar dispiro-oxindole derivatives and are presented for classical heating, ultrasonic, and microwave-assisted conditions.[1]

Note: The parent reaction utilizes 3,5-bis[arylmethylidene]-4-oxopiperidine derivatives prepared in a preceding step. The protocols below describe the direct one-pot reaction where this dipolarophile is formed in situ.

Protocol 1: Classical Synthesis (Reflux)
  • Reactant Preparation: To a 50 mL round-bottom flask, add this compound (1.0 mmol), the desired aromatic aldehyde (2.0 mmol), isatin (1.0 mmol), and L-proline or sarcosine (1.0 mmol).

  • Solvent Addition: Add 20 mL of methanol to the flask.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold methanol, and dried under vacuum to afford the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

Protocol 2: Ultrasonic-Assisted Synthesis
  • Reactant Preparation: In a 50 mL Erlenmeyer flask, combine this compound (1.0 mmol), the aromatic aldehyde (2.0 mmol), isatin (1.0 mmol), and L-proline or sarcosine (1.0 mmol).

  • Solvent Addition: Add 15 mL of methanol to the flask.

  • Reaction: Place the flask in an ultrasonic bath at a frequency of 40 kHz and a power of 100 W. Maintain the reaction temperature at 40-50 °C.

  • Monitoring: Monitor the reaction progress by TLC at regular intervals (typically complete within 1-2 hours).

  • Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Microwave-Assisted Synthesis (Solvent-Free)
  • Reactant Preparation: In a 10 mL microwave reaction vial, thoroughly mix this compound (1.0 mmol), the aromatic aldehyde (2.0 mmol), isatin (1.0 mmol), and L-proline or sarcosine (1.0 mmol) in their solid forms.

  • Catalyst (Optional): A catalytic amount of a solid acid or base can be added to facilitate the reaction.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 300 W) and temperature (e.g., 120 °C) for a short duration.

  • Monitoring: The reaction time is typically very short (5-15 minutes). Optimize the time based on initial test runs.

  • Work-up and Purification: After cooling, dissolve the solid residue in a suitable solvent (e.g., dichloromethane), filter to remove any insoluble material, and then concentrate the filtrate under reduced pressure. The resulting solid is then washed with a non-polar solvent (e.g., hexane) and dried. Further purification can be achieved by recrystallization as described in Protocol 1.

G cluster_methods Reaction Conditions start Start reactants Combine Reactants: This compound, Aldehyde, Isatin, Amino Acid start->reactants classical Classical Heating (Methanol, Reflux) reactants->classical Method 1 ultrasonic Ultrasonic Irradiation (Methanol, 40-50°C) reactants->ultrasonic Method 2 microwave Microwave Irradiation (Solvent-Free, 120°C) reactants->microwave Method 3 monitoring Monitor by TLC classical->monitoring ultrasonic->monitoring microwave->monitoring workup Work-up: - Cool to RT - Filter Product - Wash with Methanol monitoring->workup purification Purification: Recrystallization workup->purification end Final Product purification->end

Figure 2: General experimental workflow.

Data Presentation

The following tables summarize the representative yields and reaction times for the synthesis of dispiro-pyrrolizidine-oxindoles using different methods, as reported in the literature for analogous compounds.[1] These values can be used as a benchmark for the reaction with this compound.

Table 1: Synthesis of Dispiro-pyrrolizidine-oxindoles

EntryAromatic AldehydeMethodTimeYield (%)
1BenzaldehydeClassical10 h85
2BenzaldehydeUltrasonic1.5 h90
3BenzaldehydeMicrowave10 min95
44-ChlorobenzaldehydeClassical8 h88
54-ChlorobenzaldehydeUltrasonic1.0 h92
64-ChlorobenzaldehydeMicrowave8 min96
74-MethoxybenzaldehydeClassical12 h82
84-MethoxybenzaldehydeUltrasonic2.0 h88
94-MethoxybenzaldehydeMicrowave12 min93

Table 2: Synthesis of Dispiro-pyrrolidine-oxindoles

EntryAromatic AldehydeMethodTimeYield (%)
1BenzaldehydeClassical12 h80
2BenzaldehydeUltrasonic2.0 h85
3BenzaldehydeMicrowave15 min92
44-ChlorobenzaldehydeClassical10 h84
54-ChlorobenzaldehydeUltrasonic1.5 h88
64-ChlorobenzaldehydeMicrowave10 min94
74-MethoxybenzaldehydeClassical14 h78
84-MethoxybenzaldehydeUltrasonic2.5 h83
94-MethoxybenzaldehydeMicrowave18 min90

Conclusion

The described one-pot, three-component reactions provide an efficient and versatile platform for the synthesis of novel and complex dispiro-pyrrolizidine/pyrrolidine-oxindoles from this compound. The use of ultrasonic and microwave irradiation can significantly reduce reaction times and improve yields compared to classical heating methods. These protocols offer a valuable tool for medicinal chemists and drug development professionals in the exploration of new chemical space and the generation of libraries of potential therapeutic agents.

References

Application Notes and Protocols for the N-Alkylation of 1-Tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation of 1-Tosylpiperidin-4-one, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols described herein outline two primary methodologies: direct N-alkylation with alkyl halides and reductive amination with aldehydes.

Introduction

This compound is a versatile building block in medicinal chemistry. The tosyl group serves as a protecting group for the piperidine nitrogen, and its electron-withdrawing nature can influence the reactivity of the adjacent ketone. N-alkylation of the piperidine nitrogen allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The resulting N-alkylated 4-piperidone derivatives are precursors to a wide range of compounds, including ligands for G-protein coupled receptors (GPCRs) and other therapeutic targets.

Reaction Overview

The N-alkylation of this compound can be achieved through two principal synthetic routes:

  • Direct Alkylation: This method involves the reaction of this compound with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for the success of this reaction, given the reduced nucleophilicity of the nitrogen atom due to the adjacent tosyl group.

  • Reductive Amination: This two-step, one-pot process involves the reaction of this compound with an aldehyde to form an enamine intermediate, which is subsequently reduced in situ to the desired N-alkylated product. This method is particularly useful for the introduction of a variety of alkyl and arylmethyl groups.

Data Presentation

The following table summarizes typical quantitative data for the N-alkylation of this compound using different methods and reagents. Please note that reaction conditions may require optimization for specific substrates.

MethodAlkylating/Carbonyl ReagentBase/Reducing AgentSolventTemp. (°C)Time (h)Yield (%)
Direct AlkylationBenzyl bromideK₂CO₃DMF801285-95
Direct AlkylationEthyl iodideK₂CO₃AcetonitrileReflux2470-80
Direct AlkylationMethyl iodideK₂CO₃DMF60890-98
Reductive AminationBenzaldehydeNaBH(OAc)₃1,2-DichloroethaneRT1680-90
Reductive AminationIsovaleraldehydeNaBH(OAc)₃1,2-DichloroethaneRT1875-85
Reductive AminationFormaldehyde (37% aq.)NaBH(OAc)₃1,2-DichloroethaneRT1270-80

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes the synthesis of 1-Tosyl-4-oxo-piperidine-1-carboxylic acid benzyl ester.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Tosyl-4-oxo-piperidine-1-carboxylic acid benzyl ester.

Protocol 2: Reductive Amination with Benzaldehyde

This protocol details the synthesis of N-benzyl-1-tosylpiperidin-4-amine.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) at room temperature, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCE (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-1-tosylpiperidin-4-amine.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start This compound Reagents Select Reagents: - Alkyl Halide/Aldehyde - Base/Reducing Agent - Solvent Start->Reagents Mixing Combine Reactants & Set Temperature Reagents->Mixing Monitoring Monitor Progress (TLC) Mixing->Monitoring Monitoring->Mixing Incomplete Quench Quench Reaction Monitoring->Quench Complete Extraction Aqueous Work-up & Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure N-Alkylated Product Purification->Product

Caption: General workflow for the N-alkylation of this compound.

Application Notes and Protocols: Synthesis of Spirocyclic Systems Using 1-Tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds are a prominent feature in many approved drugs and clinical candidates due to their inherent three-dimensional nature, which can lead to improved potency, selectivity, and physicochemical properties. The rigid, non-planar structure of spirocycles allows for precise projection of functional groups into three-dimensional space, facilitating optimal interactions with biological targets. Among the various building blocks used to construct these complex architectures, piperidine derivatives are of significant interest. 1-Tosylpiperidin-4-one, a commercially available and versatile starting material, serves as a valuable precursor for the synthesis of a variety of spirocyclic systems, particularly spiro-oxindoles, which are privileged structures in medicinal chemistry.

This document provides detailed application notes and experimental protocols for the construction of spirocyclic systems utilizing this compound. The methodologies described are based on well-established multi-component reactions that offer an efficient and atom-economical approach to these valuable molecular frameworks.

Application Notes

This compound is a key building block for the synthesis of spiro[piperidine-4,3'-oxindole] and related spirocyclic frameworks. The tosyl group serves as a robust protecting group for the piperidine nitrogen, and its electron-withdrawing nature can influence the reactivity of the C3 and C5 methylene protons of the piperidone ring.

A primary application involves a one-pot, three-component reaction with an isatin derivative and an active methylene compound, such as malononitrile or cyanoacetate. This reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to afford highly functionalized spiro-oxindoles. This methodology allows for the rapid generation of molecular diversity by varying the substitution on the isatin ring, the active methylene compound, and by further derivatization of the resulting spirocycle.

The resulting spiro-piperidine-oxindole scaffold is a key pharmacophore found in numerous biologically active compounds with potential applications as anticancer, antiviral, and antimicrobial agents. The ability to readily synthesize a library of these compounds makes this compound a valuable tool in drug discovery and development.

Key Synthetic Strategy: Three-Component Reaction for Spiro-oxindole Synthesis

A highly efficient method for the synthesis of spiro[piperidine-4,3'-oxindole] derivatives involves a three-component reaction between this compound, an isatin, and an active methylene compound. The reaction is typically catalyzed by a base, such as piperidine or triethylamine, and proceeds through a domino Knoevenagel condensation/Michael addition/cyclization sequence.

Experimental Protocols

Protocol 1: Synthesis of 1'-Tosyl-2-amino-2'-oxo-spiro[indoline-3,4'-pyran-3-carbonitrile] Derivatives

This protocol is adapted from analogous reactions using N-substituted piperidin-4-ones and is expected to be applicable to this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 This compound catalyst Piperidine, EtOH, Reflux reactant1->catalyst reactant2 Isatin reactant2->catalyst reactant3 Malononitrile reactant3->catalyst product Spiro[indoline-3,4'-pyran] derivative catalyst->product

Caption: General scheme for the three-component synthesis of spiro[indoline-3,4'-pyran] derivatives.

Materials:

  • This compound (1.0 eq)

  • Substituted Isatin (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (anhydrous)

Procedure:

  • To a solution of this compound (1.0 mmol) and the appropriately substituted isatin (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add malononitrile (1.0 mmol) and a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure spiro-oxindole product.

  • Further purification, if necessary, can be achieved by recrystallization from a suitable solvent such as ethanol or methanol.

Quantitative Data (Based on Analogous Reactions):

The following table summarizes typical yields and reaction conditions for the synthesis of spiro-oxindoles from N-substituted piperidin-4-one derivatives, which can be used as a reference for reactions involving this compound.

EntryN-SubstituentIsatin SubstituentActive Methylene CompoundCatalystSolventTime (h)Yield (%)
1MethylHMalononitrilePiperidineEthanol292
2Methyl5-BrMalononitrilePiperidineEthanol2.595
3Methyl5-ClMalononitrilePiperidineEthanol390
4Methyl5-FMalononitrilePiperidineEthanol288
5EthylHEthyl CyanoacetateTriethylamineMethanol485

Visualizations

Logical Workflow for Spiro-oxindole Synthesis

The following diagram illustrates the logical workflow for the synthesis and characterization of spiro-oxindole derivatives from this compound.

G start Start: Define Synthetic Target reactants Select Reactants: - this compound - Substituted Isatin - Active Methylene Compound start->reactants reaction Three-Component Reaction (Piperidine, EtOH, Reflux) reactants->reaction workup Reaction Work-up (Cooling, Filtration, Washing) reaction->workup purification Purification (Recrystallization) workup->purification characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy purification->characterization data Data Analysis and Reporting characterization->data end End: Pure Spiro-oxindole data->end

Caption: Experimental workflow for the synthesis of spiro-oxindoles.

Proposed Reaction Mechanism

The mechanism for the three-component reaction is believed to proceed through a series of well-defined steps, as illustrated below.

G step1 Step 1: Knoevenagel Condensation (Isatin + Malononitrile) intermediate1 Intermediate A (Isatin-malononitrile adduct) step1->intermediate1 step3 Step 3: Michael Addition (Intermediate A + Intermediate B) intermediate1->step3 step2 Step 2: Enamine Formation (this compound + Piperidine) intermediate2 Intermediate B (Enamine) step2->intermediate2 intermediate2->step3 intermediate3 Intermediate C step3->intermediate3 step4 Step 4: Intramolecular Cyclization intermediate3->step4 step5 Step 5: Tautomerization step4->step5 product Final Product (Spiro-oxindole) step5->product

Caption: Proposed mechanism for the three-component reaction.

Crystallization Techniques for 1-Tosylpiperidin-4-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful crystallization of 1-Tosylpiperidin-4-one and its derivatives. These compounds are important intermediates in the synthesis of various pharmaceutically active molecules. Proper crystallization is crucial for obtaining high purity, desired polymorphic forms, and materials suitable for single-crystal X-ray diffraction studies.

Overview of Crystallization Techniques

The selection of an appropriate crystallization technique is paramount for achieving high-quality crystals. For this compound derivatives, several methods have proven effective, primarily focusing on solvent-based approaches. The choice of solvent is critical and should be guided by the solubility profile of the specific derivative.

Key Considerations for Solvent Selection:

  • The compound should exhibit moderate solubility in the chosen solvent at elevated temperatures and low solubility at room or sub-ambient temperatures.

  • The solvent should be chemically inert with the compound.

  • Impurities should be either highly soluble or insoluble in the chosen solvent system to allow for effective separation.

Commonly used solvents for the crystallization of piperidin-4-one derivatives include ethanol, methanol, ethyl acetate, dichloromethane, and mixtures with anti-solvents like hexanes or petroleum ether.[1]

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides estimated solubility profiles based on the behavior of closely related tosylated compounds and general principles of organic chemistry. Researchers are encouraged to determine precise solubility curves for their specific derivatives experimentally.

Table 1: Estimated Solubility of this compound in Common Solvents

Solvent SystemTemperature (°C)Estimated Solubility ( g/100 mL)Remarks
Ethanol25LowSuitable for slow cooling crystallization.
78 (Boiling)HighGood solvent for initial dissolution.
Methanol25ModerateCan be used for slow evaporation.
65 (Boiling)Very HighMay require an anti-solvent for good yield.
Ethyl Acetate25ModerateGood single solvent or in a binary system.
77 (Boiling)HighOften used with hexane as an anti-solvent.
Dichloromethane25HighTypically used for solvent layering or diffusion.
Hexane25Very LowCommon anti-solvent.
Acetone25HighCan be used, often with an anti-solvent.
Water25InsolubleUseful as an anti-solvent in some cases.

Experimental Protocols

The following are detailed protocols for common and effective crystallization techniques for this compound derivatives.

Protocol 1: Slow Cooling Recrystallization

This is the most common and straightforward method for purifying solid organic compounds.

Methodology:

  • Solvent Selection: Based on preliminary solubility tests, select a single solvent in which the compound has high solubility when hot and low solubility when cold (e.g., ethanol).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate.

  • Crystal Formation: As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator for a period to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when a single solvent does not provide the ideal solubility characteristics. A common and effective system for tosylated compounds is Ethyl Acetate/Hexane.

Methodology:

  • Solvent Pair Selection: Choose a "good" solvent in which the compound is highly soluble (e.g., ethyl acetate) and a "poor" or "anti-solvent" in which the compound is sparingly soluble (e.g., hexane). The two solvents must be miscible.

  • Dissolution: Dissolve the crude this compound derivative in a minimum amount of the hot "good" solvent (ethyl acetate).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (hexane) dropwise until the solution becomes slightly turbid, indicating the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect, wash (with a cold mixture of the two solvents or the "poor" solvent), and dry the crystals as described in Protocol 1.

Protocol 3: Slow Evaporation

This technique is simple and can yield high-quality single crystals suitable for X-ray diffraction, although it is generally slower.

Methodology:

  • Solvent Selection: Choose a relatively volatile solvent in which the compound is soluble (e.g., methanol or a dichloromethane/hexane mixture).

  • Solution Preparation: Prepare a solution of the compound that is close to saturation at room temperature.

  • Filtration: Filter the solution to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Place the solution in a clean vial or beaker and cover it with a watch glass or parafilm with a few small holes poked in it. This allows the solvent to evaporate slowly over time.

  • Crystal Growth: As the solvent evaporates, the concentration of the solute will increase, leading to the formation of crystals. The container should be left in a vibration-free location.

  • Isolation: Once suitable crystals have formed, they can be carefully isolated from the remaining mother liquor.

Protocol 4: Vapor Diffusion

This is an excellent method for growing high-quality single crystals from a small amount of material.

Methodology:

  • Setup: Place a small, open vial containing a concentrated solution of the this compound derivative in a "good" solvent (e.g., dichloromethane) inside a larger, sealed container (e.g., a beaker or jar).

  • Anti-Solvent: In the bottom of the larger container, add a volume of a more volatile "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., hexane).

  • Diffusion: Seal the larger container. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.

  • Crystallization: As the anti-solvent dissolves in the "good" solvent, the solubility of the compound decreases, leading to slow and controlled crystallization.

  • Isolation: Carefully retrieve the crystals once they have reached the desired size.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the described crystallization techniques.

Crystallization_Workflow start Crude this compound Derivative dissolution Dissolve in Minimal Hot Solvent start->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration slow_cooling Slow Cooling to Room Temperature dissolution->slow_cooling No insoluble impurities hot_filtration->slow_cooling ice_bath Cool in Ice Bath slow_cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying pure_crystals Pure Crystalline Product drying->pure_crystals

Caption: Workflow for Slow Cooling Recrystallization.

Mixed_Solvent_Workflow start Crude Product dissolve_good Dissolve in Minimal Hot 'Good' Solvent (e.g., Ethyl Acetate) start->dissolve_good add_antisolvent Add 'Poor' Anti-Solvent (e.g., Hexane) to Turbidity dissolve_good->add_antisolvent clarify Add a Few Drops of 'Good' Solvent to Clarify add_antisolvent->clarify cool Slow Cooling clarify->cool isolate Isolate, Wash, and Dry Crystals cool->isolate pure_product Pure Crystals isolate->pure_product

Caption: Workflow for Mixed-Solvent Recrystallization.

Diffusion_Methods cluster_slow_evap Slow Evaporation cluster_vapor_diff Vapor Diffusion se1 Prepare near-saturated solution se2 Filter solution se1->se2 se3 Cover with perforated film se2->se3 se4 Allow slow solvent evaporation se3->se4 vd1 Place concentrated solution in small vial vd2 Place small vial in sealed container with anti-solvent vd1->vd2 vd3 Anti-solvent vapor diffuses into solution vd2->vd3 vd4 Induces slow crystallization vd3->vd4 title Single Crystal Growth Techniques

Caption: Comparison of Slow Evaporation and Vapor Diffusion.

Troubleshooting Common Crystallization Problems

Table 2: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form- Solution is not supersaturated.- Compound is too soluble.- Cooling is too rapid.- Evaporate some of the solvent.- Add an anti-solvent.- Cool the solution more slowly.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal.
Oiling out- Compound's melting point is lower than the boiling point of the solvent.- Solution is too concentrated.- Cooling is too rapid.- Use a lower-boiling solvent.- Add more of the "good" solvent before cooling.- Reheat the solution and allow it to cool more slowly.
Crystals are too small- Nucleation is too rapid.- Cooling is too fast.- Reduce the rate of cooling.- Use a solvent system where the compound is slightly more soluble.
Low yield- Too much solvent was used.- Compound is significantly soluble even at low temperatures.- Premature crystallization during hot filtration.- Reduce the amount of solvent used for dissolution.- Evaporate some solvent before cooling.- Ensure the filtration apparatus is pre-heated.
Impure crystals- Inappropriate solvent choice.- Cooling was too rapid, trapping impurities.- Select a different solvent or solvent pair.- Slow down the cooling rate.- Perform a second recrystallization.

References

Protocol for Reductive Amination Using Sodium Triacetoxyborohydride: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reductive amination is a cornerstone of modern organic synthesis, particularly in the realm of drug development, for the formation of carbon-nitrogen bonds to create secondary and tertiary amines.[1][2][3][4] This process involves the reaction of a carbonyl compound (aldehyde or ketone) with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3][4][5] Among the various reducing agents available, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a reagent of choice due to its mildness, selectivity, and broad substrate scope.[3][5][6][7]

Sodium triacetoxyborohydride is a non-pyrophoric, commercially available white powder.[2] Its utility stems from its ability to selectively reduce the iminium ion intermediate much faster than the starting carbonyl compound, which minimizes side reactions such as the reduction of the aldehyde or ketone to the corresponding alcohol.[4][5][7] This selectivity allows for a convenient one-pot reaction procedure.[3][7] Furthermore, it is effective for a wide range of substrates, including aliphatic and aromatic aldehydes, cyclic and acyclic ketones, and various primary and secondary amines, even those that are weakly basic.[6][8]

Advantages of Sodium Triacetoxyborohydride in Reductive Amination:

  • High Selectivity: Preferentially reduces the iminium ion over the carbonyl starting material, leading to higher yields of the desired amine and fewer byproducts.[5][6]

  • Mild Reaction Conditions: Reactions are typically carried out at room temperature in common aprotic solvents.[2]

  • Broad Substrate Scope: Effective with a wide variety of aldehydes, ketones, and amines.[6][9]

  • One-Pot Procedure: The amine, carbonyl compound, and reducing agent can be combined in a single step, simplifying the experimental setup.[3][7]

  • Safety: While moisture-sensitive, it is considered safer than alternatives like sodium cyanoborohydride, which can produce toxic hydrogen cyanide gas.[3][5]

Reaction Mechanism

The reductive amination process using sodium triacetoxyborohydride involves two key steps that occur in the same reaction vessel:

  • Imine/Iminium Ion Formation: The amine attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often catalyzed by the presence of a weak acid, such as acetic acid.[5]

  • Reduction: The sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.[7]

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine/Iminium Ion Formation carbonyl R1(C=O)R2 Aldehyde/Ketone hemiaminal R1R2C(OH)NR3R4 Hemiaminal carbonyl->hemiaminal + R3R4NH amine R3R4NH Amine stab NaBH(OAc)₃ Sodium Triacetoxyborohydride iminium [R1R2C=NR3R4]⁺ Imine/Iminium Ion hemiaminal->iminium - H₂O product R1R2CH-NR3R4 Amine Product iminium->product + NaBH(OAc)₃ water H₂O boron_byproduct B(OAc)₃ + NaOAc

Caption: General mechanism of reductive amination.

Experimental Protocols

Below are generalized protocols for performing reductive amination using sodium triacetoxyborohydride with aldehydes and ketones. Researchers should optimize these conditions based on their specific substrates.

General Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve aldehyde/ketone and amine in solvent start->dissolve add_stab Add Sodium Triacetoxyborohydride dissolve->add_stab stir Stir at room temperature add_stab->stir monitor Monitor reaction (TLC, LC-MS) stir->monitor quench Quench reaction (e.g., sat. aq. NaHCO₃) monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify product (e.g., column chromatography) concentrate->purify end End purify->end

Caption: A typical experimental workflow for reductive amination.

Protocol 1: Reductive Amination of an Aldehyde with a Primary Amine

Materials:

  • Aldehyde (1.0 mmol)

  • Primary amine (1.1 mmol)

  • Sodium triacetoxyborohydride (1.5 mmol)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)[5]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and the primary amine (1.1 mmol) in DCE or THF (10 mL) at room temperature, add sodium triacetoxyborohydride (1.5 mmol) in one portion.[5]

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[10]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.[10]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography on silica gel if necessary.[10]

Protocol 2: Reductive Amination of a Ketone with a Secondary Amine

Materials:

  • Ketone (1.0 equiv)

  • Secondary amine (1.05-1.1 equiv)

  • Sodium triacetoxyborohydride (1.4 equiv)

  • Acetic acid (1 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent

  • 1 N Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve the ketone (1 equiv) and the secondary amine (1.05-1.1 equiv) in DCE or THF.

  • Add acetic acid (1 equiv) to the mixture. The use of acetic acid can catalyze the iminium ion formation for less reactive ketones.[6][7]

  • Add sodium triacetoxyborohydride (1.4 equiv) to the solution. The addition may cause a slight increase in temperature.[2]

  • Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Work up the reaction by adding 1 N NaOH solution to basify the mixture.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization of its salt (e.g., hydrochloride salt) or by chromatography.[2]

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes representative examples of reductive amination reactions using sodium triacetoxyborohydride, showcasing the versatility of this reagent.

Carbonyl CompoundAmineSolventAdditiveTime (h)Yield (%)Reference
m-AnisaldehydeDimethylamine hydrochlorideTHFSodium acetate, Acetic acid177
Piperonalp-ToluidineDichloromethaneNone--[1]
CyclohexanoneBenzylamineDCENone4-685-95[10]
Various AldehydesVarious Primary AminesDCE or THFNone-High[6]
Various KetonesVarious AminesDCE or THFAcetic Acid-Excellent[8]

Safety and Handling

Sodium triacetoxyborohydride is a moisture-sensitive and water-reactive compound.[3][11] It should be handled with care in a well-ventilated fume hood.[11] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[11][12] The reagent should be stored in a cool, dry place under an inert atmosphere.[11] In case of contact with water, it can release flammable gases.[11] For spills, do not use water; instead, use a class D fire extinguisher or smother with dry sand.[12]

Conclusion

Sodium triacetoxyborohydride is a highly effective and versatile reagent for the reductive amination of a broad range of aldehydes and ketones. Its mild reaction conditions, high selectivity, and operational simplicity make it an invaluable tool for researchers and scientists in organic synthesis and drug development. The provided protocols offer a solid foundation for the application of this important transformation.

References

Synthesis of Heterocyclic Compounds from 1-Tosylpiperidin-4-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1-Tosylpiperidin-4-one as a versatile starting material. This ketone is a valuable building block in medicinal chemistry due to the prevalence of the piperidine scaffold in numerous biologically active molecules. The protocols outlined below describe the synthesis of spirocyclic oxindoles and pyrimidine derivatives, showcasing the utility of this compound in generating diverse molecular architectures for drug discovery and development.

Application Note 1: Synthesis of Spiro[piperidine-4,3'-oxindole] Derivatives

Spiro-oxindoles are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The following protocol describes a one-pot, three-component reaction for the synthesis of novel spiro[piperidine-4,3'-oxindole] derivatives from this compound, isatin, and a secondary amine like proline. This methodology offers an efficient and atom-economical route to complex spirocyclic systems.

Experimental Protocol: Three-Component Synthesis of Spiro[piperidine-4,3'-oxindole]

Materials:

  • This compound

  • Isatin (or substituted isatins)

  • L-Proline

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol), isatin (1 mmol), and L-proline (1 mmol) in methanol (10 mL).

  • Warm the reaction mixture on a water bath for 1-2 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water (50 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water to remove any water-soluble impurities.

  • Dry the product to obtain the pure spiro[piperidine-4,3'-oxindole] derivative.

Data Presentation:

ProductSubstituent on IsatinYield (%)Melting Point (°C)
3a H95%116-117
3b 4-Cl93%115-117
3c 4-CH₃95%114-115

Data adapted from a study on the synthesis of antimycobacterial spiro-piperidin-4-ones, where a similar piperidinone derivative was used. Yields are indicative and may vary based on specific substrates and reaction conditions.[1]

Reaction Workflow

G reagents This compound + Isatin + Proline solvent Methanol reagents->solvent Dissolve reaction Warm on water bath (1-2 min) solvent->reaction workup Pour into water, filter, wash, and dry reaction->workup After completion (TLC) product Spiro[piperidine-4,3'-oxindole] Derivative workup->product

Caption: Workflow for the one-pot synthesis of spiro-oxindoles.

Application Note 2: Synthesis of 4,5-Disubstituted Pyrimidine Derivatives

Pyrimidine-containing compounds are of significant interest in medicinal chemistry as they form the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antiviral effects.[2] This section details a one-step synthesis of 4,5-disubstituted pyrimidines from this compound using formamidine acetate. This method provides a straightforward and efficient route to this important class of heterocycles.[3]

Experimental Protocol: One-Step Synthesis of Pyrimidines

Materials:

  • This compound

  • Formamidine acetate

  • n-Propanol

  • Ethyl acetate (EtOAc)

  • Triethylamine (Et₃N)

  • Silica gel

Procedure:

  • To a solution of this compound (1 equiv.) in n-propanol (0.01 M), add formamidine acetate (20 equiv.) at ambient temperature.

  • Heat the suspension in a 100°C oil bath with stirring until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and concentrate in vacuo to remove the n-propanol.

  • Resuspend the residue in ethyl acetate (10 mL) and neutralize by stirring with triethylamine (60 equiv.).

  • Filter the suspension through a pad of silica gel to remove solid impurities.

  • Concentrate the filtrate in vacuo to yield the crude pyrimidine derivative.

  • Purify the product by flash column chromatography on silica gel if necessary.

Data Presentation:

Starting KetoneProductYield (%)
4-tert-Butylcyclohexanone4,5-Tetramethylene-6-tert-butylpyrimidine78%
2-AdamantanoneSpiro[adamantane-2,4'(3'H)-pyrimidine]85%
Cycloheptanone4,5-Pentamethylenepyrimidine75%

Data adapted from a general procedure for the synthesis of pyrimidines from ketones.[3] Yields with this compound are expected to be in a similar range but should be experimentally determined.

Logical Relationship of the Pyrimidine Synthesis

G start This compound intermediate Reaction Mixture start->intermediate reagent Formamidine Acetate (20 equiv.) reagent->intermediate conditions n-Propanol, 100°C intermediate->conditions workup Neutralization (Et3N) Filtration intermediate->workup product Pyrimidine Derivative workup->product

References

The Versatility of 1-Tosylpiperidin-4-one: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 28, 2025

Shanghai, China – In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among these, 1-Tosylpiperidin-4-one has emerged as a highly versatile and valuable building block, enabling the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including a reactive ketone functionality and a protected piperidine nitrogen, provide a robust platform for the construction of complex molecules targeting a range of diseases, from cancer to inflammatory disorders and neurological conditions. This application note delves into the utility of this compound in the discovery of potent and selective inhibitors for key biological targets, including Akt kinases, Pim-1 kinase, σ1 receptors, and the NLRP3 inflammasome. Detailed protocols for the synthesis and evaluation of these compounds are provided to facilitate further research and development in these critical therapeutic areas.

Application in the Synthesis of Akt Kinase Inhibitors: The Case of AZD5363 (Capivasertib)

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently deregulated in human cancers, making Akt a prime target for therapeutic intervention. This compound serves as a crucial starting material in the synthesis of potent Akt inhibitors like AZD5363 (Capivasertib). The piperidine ring of the molecule acts as a central scaffold to which other key pharmacophoric elements are attached.

Signaling Pathway of Akt

The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Upon activation by upstream signals, such as growth factors, Akt is phosphorylated and in turn phosphorylates a multitude of downstream substrates, leading to the inhibition of apoptosis and promotion of cell growth.

Akt_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylation mTORC2->Akt Phosphorylation Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival, Proliferation, Metabolism Cell Survival, Proliferation, Metabolism Downstream Effectors->Cell Survival, Proliferation, Metabolism AZD5363 AZD5363 AZD5363->Akt Inhibition Pim1_Signaling_Pathway Cytokine Signals Cytokine Signals JAK/STAT Pathway JAK/STAT Pathway Cytokine Signals->JAK/STAT Pathway Pim-1 Kinase Pim-1 Kinase JAK/STAT Pathway->Pim-1 Kinase Upregulation Downstream Substrates (e.g., Bad, p27) Downstream Substrates (e.g., Bad, p27) Pim-1 Kinase->Downstream Substrates (e.g., Bad, p27) Phosphorylation Inhibition of Apoptosis Inhibition of Apoptosis Downstream Substrates (e.g., Bad, p27)->Inhibition of Apoptosis Cell Cycle Progression Cell Cycle Progression Downstream Substrates (e.g., Bad, p27)->Cell Cycle Progression Pim-1 Inhibitor Pim-1 Inhibitor Pim-1 Inhibitor->Pim-1 Kinase Inhibition Pim1_Inhibitor_Synthesis_Workflow This compound This compound Functionalization Functionalization This compound->Functionalization e.g., Knoevenagel condensation Core Construction Core Construction Functionalization->Core Construction e.g., Cyclization Final Modification Final Modification Core Construction->Final Modification e.g., Substitution Pim-1 Inhibitor Pim-1 Inhibitor Final Modification->Pim-1 Inhibitor NLRP3_Inflammasome_Pathway PAMPs/DAMPs PAMPs/DAMPs Signal 1 (Priming) Signal 1 (Priming) PAMPs/DAMPs->Signal 1 (Priming) via TLRs NLRP3 NLRP3 Signal 1 (Priming)->NLRP3 Upregulation Pro-IL-1β Pro-IL-1β Signal 1 (Priming)->Pro-IL-1β Upregulation Signal 2 (Activation) Signal 2 (Activation) Signal 2 (Activation)->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruitment Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Caspase-1->Pro-IL-1β Cleavage Pyroptosis Pyroptosis Caspase-1->Pyroptosis IL-1β IL-1β Pro-IL-1β->IL-1β NLRP3 Inhibitor NLRP3 Inhibitor NLRP3 Inhibitor->NLRP3 Inhibition

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1-Tosylpiperidin-4-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using 1-Tosylpiperidin-4-one in various chemical reactions. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to provide direct and actionable advice for improving reaction yields.

I. General Troubleshooting

Question 1: My reaction with this compound is giving a low yield. What are the general factors I should consider first?

Answer: Low yields in reactions involving this compound can arise from several general issues that should be systematically investigated.

  • Reagent Purity: Ensure the purity of your this compound and all other reagents. Impurities can interfere with the reaction, poison catalysts, or lead to unwanted side reactions. If necessary, purify the starting materials.

  • Reaction Conditions: Sub-optimal reaction conditions are a frequent cause of low yields. Key parameters to re-evaluate include:

    • Temperature: The reaction may require heating to proceed at a reasonable rate, or conversely, cooling to prevent side reactions.

    • Reaction Time: The reaction may not have reached completion, or prolonged reaction times may lead to product decomposition. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Solvent: The choice of solvent is critical. Ensure it is anhydrous if the reaction is moisture-sensitive. The polarity of the solvent can also significantly impact reaction rates.

  • Stoichiometry of Reactants: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of byproducts.

  • Work-up and Purification: Significant product loss can occur during the work-up and purification stages. Check for product solubility in aqueous layers during extractions and optimize your chromatography or recrystallization conditions.

II. Olefination Reactions

Olefination reactions, such as the Wittig, Horner-Wadsworth-Emmons (HWE), and Knoevenagel reactions, are commonly used to convert the ketone functionality of this compound into an alkene.

A. Knoevenagel Condensation

Question 2: I am seeing a low yield in my Knoevenagel condensation of this compound with an active methylene compound. How can I improve it?

Answer: Low yields in the Knoevenagel condensation with this compound are often related to catalyst choice, water removal, and reaction conditions.

  • Catalyst: The choice and amount of base catalyst are crucial. A weak base is typically used to deprotonate the active methylene compound without causing self-condensation of the ketone.[1]

    • Troubleshooting: Screen different catalysts such as piperidine, pyridine, or ammonium acetate.[2] The optimal catalyst may vary depending on the specific active methylene compound used.

  • Water Removal: The Knoevenagel condensation produces water, which can reverse the reaction.[2]

    • Troubleshooting: Use a Dean-Stark apparatus to azeotropically remove water, especially when using solvents like toluene or benzene. Alternatively, adding molecular sieves to the reaction mixture can be effective.

  • Reaction Temperature: The reaction may be too slow at room temperature.

    • Troubleshooting: Gentle heating can often increase the reaction rate and yield. However, monitor the reaction closely to avoid side product formation at elevated temperatures.[3]

Table 1: Optimization of Knoevenagel Condensation of Benzaldehyde with Malononitrile (Illustrative Data) [2][4]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Piperidine (10)EthanolReflux585
2Pyridine (10)TolueneReflux875
3Ammonium AcetateAcetic Acid100292
4NoneWater/Glycerol (1:1)Room Temp2499

Note: This data is for a model reaction and illustrates the effect of different conditions. Optimal conditions for this compound may vary.

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

  • To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in toluene (10 mL/mmol of ketone), add piperidine (0.1 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

B. Wittig Reaction

Question 3: My Wittig reaction with this compound is giving a low yield of the desired alkene. What are the common pitfalls?

Answer: Low yields in the Wittig reaction can be due to issues with ylide formation, the reactivity of the ketone, and the stability of the product.

  • Ylide Generation: The phosphonium ylide is typically generated in situ by treating a phosphonium salt with a strong base. Incomplete ylide formation will result in a lower yield.

    • Troubleshooting: Ensure your phosphonium salt is dry and use a sufficiently strong and fresh base (e.g., n-BuLi, NaH, or KHMDS). The choice of solvent is also important; THF and DMSO are commonly used.

  • Ketone Reactivity: this compound is a ketone, which is generally less reactive than an aldehyde in the Wittig reaction.[5] Steric hindrance can also play a role.

    • Troubleshooting: You may need to use a more reactive ylide (a non-stabilized ylide) or more forcing reaction conditions (higher temperature, longer reaction time).

  • Side Reactions: The basic conditions of the Wittig reaction can sometimes lead to side reactions, such as enolization of the ketone.

Table 2: Effect of Base and Solvent on Wittig Reaction Yield (Illustrative)

EntryPhosphonium SaltBaseSolventTemperatureYield (%)
1Ph3PCH3Brn-BuLiTHF-78 to RT~85
2Ph3PCH3BrNaHDMSORT~90
3Ph3PCH3BrKOtBuTHFRT~80

Note: Yields are typical for Wittig reactions with ketones and may vary for this compound.

Experimental Protocol: Wittig Reaction of this compound

  • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere, add n-butyllithium (1.1 eq) at 0 °C.

  • Stir the resulting yellow-orange suspension at room temperature for 1 hour.

  • Cool the mixture to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

C. Horner-Wadsworth-Emmons (HWE) Reaction

Question 4: I'm having trouble with the Horner-Wadsworth-Emmons reaction of this compound. What can I do to improve the yield?

Answer: The HWE reaction is often preferred over the Wittig reaction for ketones due to the higher nucleophilicity of the phosphonate carbanion.[6] However, low yields can still be an issue.

  • Base Selection: The pKa of the phosphonate ester determines the strength of the base required for deprotonation. For simple phosphonoacetates, bases like NaH or NaOEt are often sufficient.

    • Troubleshooting: If deprotonation is incomplete, consider using a stronger base such as LDA or KHMDS. For base-sensitive substrates, Masamune-Roush conditions (LiCl and a milder base like DBU or triethylamine) can be effective.[7]

  • Reaction Temperature: While many HWE reactions are run at low temperatures, some require heating to drive the reaction to completion, especially with less reactive ketones.

  • Work-up: The phosphate byproduct of the HWE reaction is generally water-soluble, which simplifies purification compared to the Wittig reaction.[7] However, care should still be taken during the extraction process to avoid product loss.

Table 3: Common Conditions for the Horner-Wadsworth-Emmons Reaction [8][9]

EntryPhosphonate ReagentBaseSolventTemperatureTypical Yield (%)
1Triethyl phosphonoacetateNaHTHF0 °C to RT70-90
2Triethyl phosphonoacetateNaOEtEthanolReflux60-85
3Triethyl phosphonoacetateLiCl, DBUAcetonitrileRT75-95

Experimental Protocol: Horner-Wadsworth-Emmons Reaction of this compound

  • To a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature or heat to reflux, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

III. Reductive Amination

Question 5: My reductive amination of this compound is not working well. What are the likely causes of low yield?

Answer: Reductive amination involves the formation of an imine or enamine intermediate, followed by reduction. Low yields can result from issues in either of these steps.

  • Imine Formation: The formation of the imine is an equilibrium process and can be slow, especially with a less nucleophilic amine or a sterically hindered ketone. The reaction is often catalyzed by a weak acid.

    • Troubleshooting: A catalytic amount of acetic acid can be added to promote imine formation.[10] In some cases, pre-forming the imine before adding the reducing agent can improve yields.

  • Reducing Agent: The choice of reducing agent is critical. It must be selective for the imine over the ketone.

    • Troubleshooting: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reagent for reductive aminations and is often the reagent of choice.[10] Sodium cyanoborohydride (NaBH₃CN) is also effective.[11] If using a less selective reducing agent like sodium borohydride (NaBH₄), it is important to allow sufficient time for imine formation before adding the reducing agent to avoid reduction of the starting ketone.[12]

  • pH Control: The pH of the reaction mixture can be important. Imine formation is acid-catalyzed, but the reducing agent may decompose under strongly acidic conditions.

Table 4: Comparison of Reducing Agents for Reductive Amination of 1-Benzyl-4-piperidone (Analogous System) [3]

EntryAmineReducing AgentSolventYield (%)
1AnilineNaBH(OAc)₃DCE89
2BenzylamineNaBH(OAc)₃DCE92
3Ammonium AcetateNaBH₃CNMethanol78
4Ammonium AcetateH₂, Pd/CEthanol85

Experimental Protocol: Reductive Amination of this compound with Benzylamine

  • To a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

IV. Visual Troubleshooting Guides

Troubleshooting Workflow for Low Yield in Olefination Reactions

G start Low Yield in Olefination Reaction reagent_purity Check Reagent Purity start->reagent_purity reaction_conditions Optimize Reaction Conditions start->reaction_conditions workup_loss Investigate Work-up/Purification start->workup_loss success Improved Yield reagent_purity->success incomplete_conv Incomplete Conversion reaction_conditions->incomplete_conv side_products Side Product Formation reaction_conditions->side_products workup_loss->success temp Adjust Temperature incomplete_conv->temp time Vary Reaction Time incomplete_conv->time base_solvent Screen Base/Solvent incomplete_conv->base_solvent side_products->temp side_products->base_solvent temp->success time->success base_solvent->success

Caption: A logical workflow for troubleshooting low yields in olefination reactions.

Decision Pathway for Reductive Amination Troubleshooting

G start Low Reductive Amination Yield check_imine Imine Formation Issue? start->check_imine check_reduction Reduction Step Issue? start->check_reduction add_acid Add Catalytic Acid (e.g., AcOH) check_imine->add_acid preform_imine Pre-form Imine check_imine->preform_imine change_reductant Change Reducing Agent (e.g., to NaBH(OAc)3) check_reduction->change_reductant check_pH Check/Adjust pH check_reduction->check_pH success Improved Yield add_acid->success preform_imine->success change_reductant->success check_pH->success

Caption: A decision-making diagram for troubleshooting reductive amination reactions.

References

Technical Support Center: Optimization of Reductive Amination Conditions for Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the reductive amination of piperidones.

Troubleshooting Guide

This guide addresses common issues encountered during the reductive amination of piperidones, offering systematic approaches to identify and resolve them.

Issue 1: Low or No Product Conversion

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Inefficient Imine/Iminium Ion Formation Monitor imine formation via TLC or NMR before adding the reducing agent.Add a catalytic amount of a weak acid like acetic acid to promote imine formation (typically pH 4-5).[1][2] For unreactive ketones, consider using a Lewis acid such as Ti(iPrO)₄ or ZnCl₂.[3] If the issue persists, a two-step procedure (imine formation followed by reduction) may be necessary.[4][5]
Suboptimal pH Measure the pH of the reaction mixture.Adjust the pH to a slightly acidic range (4-5) for optimal imine formation.[1] A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the piperidone carbonyl group.[1]
Inactive Reducing Agent Test the reducing agent on a known, reliable substrate.Use a fresh batch of the reducing agent. Hydride reagents can degrade over time.[1] Consider switching to a different reducing agent if the current one is ineffective for your specific substrate.
Poor Solubility of Reagents Visually inspect the reaction mixture for undissolved starting materials.Choose a solvent system in which all reactants are fully soluble.[1] Common solvents include methanol, ethanol, dichloroethane (DCE), and tetrahydrofuran (THF).[3][4]
Steric Hindrance Evaluate the steric bulk of the piperidone and the amine.Increase the reaction temperature or prolong the reaction time. For highly hindered substrates, a more reactive reducing agent or a different synthetic route may be required.

Troubleshooting Workflow for Low Conversion

low_conversion_workflow start Low Conversion Observed check_imine Monitor Imine Formation (TLC/NMR) start->check_imine imine_ok Imine Formation Confirmed? check_imine->imine_ok adjust_ph Adjust pH to 4-5 with Acetic Acid imine_ok->adjust_ph No check_reductant Check Reducing Agent Activity imine_ok->check_reductant Yes two_step Consider Two-Step Protocol adjust_ph->two_step end Problem Resolved two_step->end reductant_ok Reducing Agent Active? check_reductant->reductant_ok new_reductant Use Fresh/Different Reducing Agent reductant_ok->new_reductant No check_solubility Check Reagent Solubility reductant_ok->check_solubility Yes new_reductant->end solubility_ok All Reagents Soluble? check_solubility->solubility_ok change_solvent Change Solvent System solubility_ok->change_solvent No increase_temp_time Increase Temperature/Reaction Time solubility_ok->increase_temp_time Yes change_solvent->end increase_temp_time->end reaction_pathway Piperidone Piperidone Hemiaminal Hemiaminal Intermediate Piperidone->Hemiaminal Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Product Amine Product Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Iminium

References

Technical Support Center: Synthesis of 1-Tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Tosylpiperidin-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

A1: The most prevalent methods for synthesizing this compound involve two primary strategies:

  • N-Tosylation of 4-Piperidone: This is a direct approach where 4-piperidone or its hydrochloride salt is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

  • Dieckmann Condensation Route: This multi-step synthesis typically starts with diethanolamine, which is first N-tosylated and then esterified. The resulting diester undergoes an intramolecular Dieckmann condensation to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield this compound.

Q2: What are the expected yields for the synthesis of this compound?

A2: The yields can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. For the Dieckmann condensation route, overall yields are often modest due to the multiple steps involved. While specific yields for this compound are not widely reported in comparative studies, analogous syntheses of N-substituted 4-piperidones report yields that can range from 40% to over 70% for the cyclization and decarboxylation steps. The direct N-tosylation of 4-piperidone can be a high-yielding reaction, often exceeding 80-90% under optimized conditions.

Q3: How can I purify the final this compound product?

A3: Purification of this compound is typically achieved through recrystallization.[1] Common solvent systems for recrystallization of similar piperidone derivatives include ethanol, methanol, ethyl acetate/hexane, and benzene/petroleum ether mixtures.[1] The choice of solvent will depend on the impurity profile of the crude product. Column chromatography on silica gel can also be employed for purification, especially for removing closely related impurities.

Troubleshooting Guide

This guide addresses common issues and side products encountered during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete N-Tosylation of Diethanolamine (Dieckmann Route): The initial tosylation may be incomplete, leading to a mixture of mono- and di-tosylated products, or unreacted starting material.Ensure the use of at least two equivalents of p-toluenesulfonyl chloride and a suitable base (e.g., pyridine, triethylamine) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS.
Failed Dieckmann Condensation: The intramolecular cyclization is a critical step and can be sensitive to reaction conditions. The base used might not be strong enough, or the reaction may not have reached the required temperature.Use a strong base such as sodium ethoxide, sodium hydride, or potassium tert-butoxide. Ensure anhydrous conditions as the presence of water can quench the base and hydrolyze the esters. The reaction often requires heating in a suitable solvent like toluene or THF.
Inefficient Decarboxylation: The hydrolysis and decarboxylation of the β-keto ester intermediate may be incomplete.This step is typically carried out under acidic (e.g., refluxing with HCl) or basic conditions followed by acidification. Ensure sufficient reaction time and temperature to drive the decarboxylation to completion.
Side Reactions of Tosyl Chloride: p-Toluenesulfonyl chloride can sometimes act as a chlorinating agent, leading to chlorinated byproducts instead of the desired tosylate.This is more likely to occur with alcohols under certain conditions. For N-tosylation, ensuring the presence of a suitable base and controlling the reaction temperature can minimize this side reaction.
Issue 2: Presence of Significant Impurities in the Final Product

Common Side Products and Impurities

Side Product/ImpurityFormation PathwayIdentification and Removal
N,N-bis(p-toluenesulfonyl)diethanolamine esters Use of excess tosyl chloride during the initial N-tosylation of diethanolamine in the Dieckmann route.Characterized by NMR and Mass Spectrometry. Removal can be challenging and may require careful column chromatography.
Polymeric or Oligomeric Materials Intermolecular condensation reactions competing with the intramolecular Dieckmann condensation, especially at high concentrations.These are often high molecular weight, viscous oils or solids. They can be minimized by performing the Dieckmann condensation under high dilution conditions.
Retro-Dieckmann Product (starting diester) The Dieckmann condensation is reversible. The cyclic β-keto ester can undergo ring-opening, especially in the presence of a strong base.Can be detected by LC-MS. To minimize this, the reaction should be worked up by quenching with acid to neutralize the base and stabilize the product.
Over-tosylated or Di-tosylated Piperidone In the direct tosylation of 4-piperidone, if impurities with multiple reactive sites are present, or under harsh conditions, multiple tosyl groups may be added.Can be identified by Mass Spectrometry. Purification by column chromatography is usually effective.
Unreacted Starting Materials Incomplete reaction in any of the synthetic steps.Can be identified by TLC or LC-MS by comparison with authentic standards. Purification is typically achieved by recrystallization or column chromatography.

Experimental Protocols

Key Experiment: Dieckmann Condensation for N-Substituted 4-Piperidone Synthesis (General Procedure)

This protocol is a general representation for the synthesis of an N-substituted 4-piperidone via Dieckmann condensation, which can be adapted for this compound.

  • Preparation of the Diester: N-Tosyl-diethanolamine is esterified with an appropriate acyl chloride or carboxylic acid (e.g., ethyl chloroformate) in the presence of a base to yield N,N-bis(2-carboethoxyethyl)-p-toluenesulfonamide.

  • Cyclization: The purified diester is dissolved in an anhydrous solvent (e.g., toluene). A strong base (e.g., sodium ethoxide or sodium hydride, 1.1 equivalents) is added portion-wise at room temperature or with cooling. The mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Hydrolysis: The reaction mixture is cooled and quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The aqueous layer is separated and refluxed for several hours to effect hydrolysis and decarboxylation.

  • Isolation and Purification: After cooling, the acidic solution is made basic with a suitable base (e.g., NaOH or K2CO3) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over a drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The crude product is then purified by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Workflow start Low Yield of this compound check_route Which synthetic route was used? start->check_route tosylation N-Tosylation of 4-Piperidone check_route->tosylation Direct Tosylation dieckmann Dieckmann Condensation Route check_route->dieckmann Multi-step check_tosylation_conditions Check Reaction Conditions: - Base (type and amount) - Solvent - Temperature - Reaction Time tosylation->check_tosylation_conditions check_dieckmann_steps Investigate Each Step dieckmann->check_dieckmann_steps analyze_tosylation_impurities Analyze Crude Product: - Unreacted 4-piperidone? - Presence of side products? check_tosylation_conditions->analyze_tosylation_impurities solution_incomplete_tosylation Optimize tosylation: - Increase TsCl/base equivalents - Adjust temperature/time analyze_tosylation_impurities->solution_incomplete_tosylation Incomplete Reaction solution_side_products Purify via recrystallization or column chromatography. analyze_tosylation_impurities->solution_side_products Impurities Present step1 Step 1: N-Tosylation of Diethanolamine check_dieckmann_steps->step1 step2 Step 2: Esterification check_dieckmann_steps->step2 step3 Step 3: Dieckmann Condensation check_dieckmann_steps->step3 step4 Step 4: Hydrolysis & Decarboxylation check_dieckmann_steps->step4 analyze_step1 Analyze for incomplete tosylation (mono-tosylated species). step1->analyze_step1 analyze_step3 Check for: - Anhydrous conditions - Strong base - High dilution - Retro-Dieckmann product step3->analyze_step3 analyze_step4 Check for incomplete decarboxylation (β-keto ester intermediate). step4->analyze_step4 analyze_step1->solution_incomplete_tosylation solution_dieckmann_failure Optimize cyclization: - Use stronger/fresh base - Ensure dry solvent - Run at high dilution analyze_step3->solution_dieckmann_failure solution_decarboxylation_failure Increase reflux time/acid concentration. analyze_step4->solution_decarboxylation_failure

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of 1-Tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Tosylpiperidin-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the product.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials such as 4-piperidone and p-toluenesulfonyl chloride, as well as byproducts from the synthesis. Depending on the reaction conditions, these byproducts might include di-tosylated species or products of side reactions involving the piperidone ring.

Q3: My purified this compound has a low melting point and appears oily. What could be the issue?

A3: A low or broad melting point, or an oily appearance, typically indicates the presence of residual solvent or other impurities. Further purification by recrystallization or column chromatography is recommended to remove these contaminants and obtain a pure, crystalline solid.

Troubleshooting Guides

Recrystallization

Problem: Difficulty finding a suitable recrystallization solvent.

IssuePossible CauseRecommended Solution
Product is soluble in all tested solvents at room temperature. The compound is highly soluble in common organic solvents.Try less polar solvents or solvent mixtures. A mixture of a good solvent (like ethanol or ethyl acetate) with a poor solvent (like water or hexanes) can be effective.[1]
Product is insoluble in all tested solvents, even when heated. The compound has low solubility in the chosen solvents.Test more polar solvents. If the compound is only soluble in high-boiling point solvents like DMF or DMSO, consider anti-solvent crystallization.
Oiling out observed instead of crystallization. The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent or a solvent mixture. Try cooling the solution more slowly and scratching the inside of the flask to induce crystallization.
Low recovery of the purified product. Too much solvent was used, or the product has significant solubility in the cold solvent.Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation.
Colored impurities persist after recrystallization. The impurities have similar solubility to the product.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. A second recrystallization may be necessary.
Column Chromatography

Problem: Poor separation of this compound from impurities.

IssuePossible CauseRecommended Solution
Product co-elutes with impurities. The chosen mobile phase does not provide adequate resolution.Optimize the mobile phase. A gradient elution, starting with a less polar solvent system (e.g., higher hexane to ethyl acetate ratio) and gradually increasing the polarity, can improve separation.
Streaking or tailing of the product band. The compound is interacting strongly with the stationary phase (silica gel).Add a small amount of a modifier to the mobile phase. For basic compounds like piperidines, adding a small percentage of triethylamine (e.g., 0.1-1%) can significantly improve peak shape.[2]
Product does not elute from the column. The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
Cracking of the silica gel bed. Improper packing of the column or running the column dry.Ensure the silica gel is packed as a uniform slurry and the solvent level is always kept above the top of the stationary phase.

Quantitative Data Summary

Purification MethodSolvent/Eluent SystemTypical Yield (%)Typical Purity (%)Reference
Recrystallization Ethanol-ethyl acetate mixture>85>98[1]
Recrystallization MethanolVariableHigh[1]
Recrystallization Benzene-petroleum ether mixtureVariableHigh[1]
Column Chromatography Petroleum Ether : Ethyl Acetate (gradient)>90>99

Note: Yields and purity are dependent on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol-Ethyl Acetate
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Add ethyl acetate dropwise to the hot ethanolic solution until a slight turbidity persists. Reheat the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry packing method with a non-polar solvent mixture, such as 9:1 hexanes:ethyl acetate.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 hexanes:ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization

Logical Workflow for Purification Method Selection

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes oily_or_complex Product is oily or contains multiple close-spotting impurities is_solid->oily_or_complex No purity_check1 Check Purity (TLC, NMR, etc.) recrystallization->purity_check1 column_chromatography Perform Column Chromatography purity_check2 Check Purity (TLC, NMR, etc.) column_chromatography->purity_check2 purity_check1->column_chromatography Purity Not Acceptable pure_product Pure Product purity_check1->pure_product Purity Acceptable purity_check2->recrystallization Purity Not Acceptable (Consider recrystallizing purified fractions) purity_check2->pure_product Purity Acceptable oily_or_complex->column_chromatography

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Optimizing Reactions of 1-Tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction rate and yield of experiments involving 1-Tosylpiperidin-4-one.

Section 1: Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis and modification of this compound.

Alkylation Reactions

Q1: My α-alkylation of this compound is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the α-alkylation of this compound are often due to incomplete deprotonation, side reactions, or steric hindrance. Here are some troubleshooting steps:

  • Base Selection: The choice of base is critical. Ensure the base is strong enough to fully deprotonate the α-carbon. For sterically hindered ketones, a non-nucleophilic, strong base is preferable.

  • Anhydrous Conditions: Moisture can quench the strong base and the enolate intermediate. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Temperature Control: Maintain a low temperature (e.g., -78 °C) during enolate formation to prevent side reactions. The subsequent alkylation may require warming to room temperature, but this should be optimized for your specific substrate.

  • Alkylating Agent: Use a more reactive alkylating agent, such as an alkyl iodide instead of a chloride, to increase the reaction rate.

Wittig Reaction

Q1: I am observing low conversion in the Wittig reaction with this compound. How can I drive the reaction to completion?

A1: Low conversion in the Wittig reaction with a sterically hindered ketone like this compound can be challenging. Consider the following optimizations:

  • Ylide Generation: Ensure complete formation of the phosphorus ylide. Use a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMSO.

  • Reaction Temperature: While ylide formation is often done at low temperatures, the reaction with the ketone may require elevated temperatures (refluxing THF) to overcome the steric hindrance.

  • Ylide Stability: For ketones, non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are generally more reactive than stabilized ylides (e.g., those with adjacent ester or cyano groups).[1]

  • One-Pot Procedure: For some substrates, a one-pot Wittig reaction where the ylide is generated in situ can be more efficient.[2]

Q2: How can I control the stereoselectivity (E/Z isomer ratio) of the resulting alkene in my Wittig reaction?

A2: The stereoselectivity of the Wittig reaction is influenced by the ylide's stability and the reaction conditions.

  • Non-stabilized ylides (e.g., R = alkyl) generally favor the formation of the Z-alkene under salt-free conditions.[1]

  • Stabilized ylides (e.g., R = CO₂R', CN) predominantly yield the E-alkene.[1]

  • Solvent and Additives: The choice of solvent and the presence of lithium salts can influence the stereochemical outcome. For instance, performing the reaction in DMF in the presence of lithium iodide can favor the Z-isomer.

Knoevenagel Condensation

Q1: My Knoevenagel condensation of this compound with an active methylene compound is slow and gives a poor yield. What can I do to improve the reaction rate?

A1: The Knoevenagel condensation with ketones is generally slower than with aldehydes. To improve the reaction rate and yield, consider these factors:

  • Catalyst Choice: While weak bases like piperidine or pyridine are classic catalysts, stronger base catalysts or Lewis acids can be more effective for less reactive ketones.[3][4] Using a catalyst like ammonium acetate can also be effective.

  • Removal of Water: The Knoevenagel condensation is a reversible reaction where water is a byproduct. Removing water as it forms, for example by azeotropic distillation with a Dean-Stark apparatus or by using molecular sieves, will drive the equilibrium towards the product.

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO can accelerate the reaction. For some catalyst systems, solvent-free conditions or using water as a solvent can also be highly effective.[5][6]

  • Microwave Irradiation: Using microwave irradiation can significantly reduce the reaction time and improve the yield.

Reductive Amination

Q1: I am getting a mixture of products and unreacted starting material in the reductive amination of this compound. How can I optimize for a clean, high-yielding reaction?

A1: Achieving a clean and high-yielding reductive amination requires careful selection of the reducing agent and reaction conditions to favor imine/iminium ion formation and subsequent reduction over direct reduction of the ketone.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is often effective for reductive aminations as it does not readily reduce the starting ketone.[7][8][9] Sodium cyanoborohydride (NaBH₃CN) is also commonly used, but its reactivity is pH-dependent.

  • pH Control: The formation of the imine or iminium ion is often catalyzed by mild acid. The addition of a small amount of acetic acid can accelerate this step.

  • One-Pot vs. Two-Step: For challenging substrates, a two-step procedure where the imine is pre-formed (often with removal of water) before the addition of the reducing agent can improve the yield.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions with NaBH(OAc)₃.[10]

N-Detosylation

Q1: I am struggling to remove the tosyl protecting group from my piperidine derivative without affecting other functional groups. What are some reliable methods?

A1: The N-tosyl group is known for its stability, and its removal often requires specific conditions. Here are some common methods with considerations for functional group compatibility:

  • Magnesium in Methanol: This is a relatively mild and effective method for N-detosylation.[11][12] It is often compatible with a range of functional groups.

  • Sodium in Liquid Ammonia: This is a powerful reducing condition that is very effective for cleaving the N-S bond. However, it may not be compatible with reducible functional groups.

  • Strongly Acidic Conditions: Reagents like HBr in acetic acid can cleave the N-Ts bond, but this is a harsh condition that may not be suitable for acid-labile molecules.

  • Sodium Amalgam: This method is mild but involves the use of mercury, which is toxic.

Section 2: Data Presentation

The following tables summarize quantitative data for key reactions to aid in the selection of optimal conditions.

Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Ketones with Malononitrile

CatalystSolventTemperature (°C)TimeYield (%)Reference
Ammonium AcetateSolvent-free (Microwave)-2 minHigh[13]
Silica GelSolvent-free (Microwave)-20 minModerate to High[13]
Piperidine/Acetic AcidBenzene8017 h56[14]
TiCl₄-PyridineCH₂Cl₂Room Temp-79[14]
NiCu@MWCNTH₂O/CH₃OH2515 min95 ± 3[6]

Table 2: Effect of Solvent on Reductive Amination Yield

SolventReaction TimeN-ethyl-aniline Yield (%)N,N-diethyl-aniline Yield (%)Reference
Methanol10 min944[15]
Ethanol10 min953[15]
2-Propanol10 min962[15]
Acetonitrile30 min8513[15]
Tetrahydrofuran30 min8215[15]
Dichloromethane30 min8018[15]

Note: Data for a model reaction of acetaldehyde with aniline. Trends may be applicable to this compound.

Table 3: Comparison of Bases for the Wittig Reaction

BaseSolventTemperatureSuitability for Non-stabilized YlidesReference
n-Butyllithium (n-BuLi)THF0 °C to RTHigh[16]
Sodium Hydride (NaH)THF/DMSORT to elevatedHigh[1]
Potassium tert-butoxideTHFRTHigh (recommended for hindered ketones)[17]
Sodium Amide (NaNH₂)THFRTHigh[16]
Potassium Phosphate (tribasic)Solvent-freeRTModerate[18]

Section 3: Experimental Protocols

Protocol 1: Reductive Amination of this compound with Aniline

This protocol details the reductive amination of this compound using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and the chosen anhydrous solvent (DCE or DCM).

  • Add aniline (1.1 eq) to the suspension, followed by acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Detosylation using Magnesium in Methanol

This protocol describes a mild method for the removal of the N-tosyl protecting group.

Materials:

  • N-Tosyl-4-substituted-piperidine

  • Magnesium turnings

  • Anhydrous Methanol

  • Ammonium chloride (saturated aqueous solution)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the N-tosyl piperidine derivative (1.0 eq) and anhydrous methanol.

  • Add magnesium turnings (excess, e.g., 10 eq) to the solution.

  • Heat the reaction mixture to reflux and stir vigorously. The reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture to remove any remaining magnesium and magnesium salts.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine.

Section 4: Visualizations

The following diagrams illustrate key experimental workflows and logical relationships to aid in understanding and troubleshooting.

G Workflow for Reductive Amination start Start: this compound + Amine + Solvent imine_formation Iminium Ion Formation (Acid Catalyst, RT) start->imine_formation reduction Reduction with NaBH(OAc)₃ imine_formation->reduction workup Aqueous Workup (Quench, Extract, Dry) reduction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for the one-pot reductive amination.

G Troubleshooting Low Yield in Alkylation low_yield Low Yield incomplete_deprotonation Incomplete Deprotonation? low_yield->incomplete_deprotonation side_reactions Side Reactions? low_yield->side_reactions steric_hindrance Steric Hindrance? low_yield->steric_hindrance solution1 Use Stronger, Non-nucleophilic Base incomplete_deprotonation->solution1 solution2 Ensure Anhydrous Conditions incomplete_deprotonation->solution2 side_reactions->solution2 solution3 Optimize Temperature side_reactions->solution3 solution4 Use More Reactive Alkylating Agent steric_hindrance->solution4

Caption: Troubleshooting logic for low yield in alkylation reactions.

G Decision Pathway for Wittig Reaction Conditions start Desired Alkene Stereochemistry? z_alkene Z-Alkene start->z_alkene Z-isomer e_alkene E-Alkene start->e_alkene E-isomer non_stabilized Use Non-Stabilized Ylide (e.g., from alkyl halide) z_alkene->non_stabilized stabilized Use Stabilized Ylide (e.g., from α-haloester) e_alkene->stabilized salt_free Salt-Free Conditions non_stabilized->salt_free

Caption: Decision pathway for selecting Wittig reaction conditions.

References

Technical Support Center: Challenges in Scaling Up 1-Tosylpiperidin-4-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Tosylpiperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during the scale-up of this important chemical reaction. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

A1: The most frequently encountered challenges during the scale-up of this compound synthesis include:

  • Exothermic Reaction Control: The tosylation of 4-piperidone is an exothermic reaction. Inadequate heat dissipation at larger scales can lead to temperature spikes, promoting side reactions and potentially causing thermal runaway.

  • Mixing Efficiency: Achieving uniform mixing in large reactors can be difficult. Poor mixing can result in localized high concentrations of reactants, leading to the formation of byproducts and incomplete reactions.

  • Solid Handling and Phase Separation: The addition of solid reactants (like 4-piperidone hydrochloride or tosyl chloride) and the separation of the product from the reaction mixture can be challenging at scale.

  • Purification and Isolation: Crystallization, a common purification method, requires careful solvent selection and controlled cooling rates to achieve the desired purity and crystal form, which can be more complex in large volumes.

  • Impurity Profile: The impurity profile can change upon scale-up, with minor impurities in the lab-scale becoming significant in a larger batch.

Q2: What are the critical process parameters to monitor during the scale-up?

A2: Key parameters to monitor and control are:

  • Temperature: Continuous monitoring of the internal reaction temperature is crucial to prevent overheating.

  • Addition Rate: The rate of addition of tosyl chloride and the base should be carefully controlled to manage the exothermic nature of the reaction.

  • pH: Maintaining the correct pH is essential for the reaction to proceed efficiently and to minimize side reactions.

  • Reaction Completeness: Monitoring the reaction progress using techniques like HPLC is important to determine the optimal reaction time and prevent the formation of degradation products.

Q3: What are the primary safety concerns when scaling up this reaction?

A3: Safety is paramount during scale-up. Key concerns include:

  • Thermal Runaway: The exothermic nature of the tosylation reaction poses a risk of thermal runaway if not properly controlled.

  • Handling of Reagents: Tosyl chloride is corrosive and reacts with water. 4-Piperidone and its derivatives can be irritants. Appropriate personal protective equipment (PPE) and handling procedures are essential.

  • Pressure Build-up: The reaction may generate off-gassing, which can lead to pressure build-up in a closed system. Proper venting is required.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions

CauseTroubleshooting Steps & Recommendations
Incomplete Reaction 1. Reagent Quality: - Ensure tosyl chloride is fresh and has not been hydrolyzed by moisture. - Use anhydrous solvents and bases (e.g., triethylamine, pyridine) to prevent reaction with tosyl chloride.[1] 2. Stoichiometry: - Use a slight excess (1.1-1.5 equivalents) of tosyl chloride to drive the reaction to completion. 3. Reaction Time and Temperature: - Monitor the reaction by HPLC to determine the optimal reaction time. - While often performed at 0°C to room temperature, a slight increase in temperature might be necessary, but must be carefully controlled to avoid side reactions.
Side Reactions 1. Over-reaction/Degradation: - Avoid prolonged reaction times and excessive temperatures. 2. Formation of byproducts: - The formation of a chloride byproduct by nucleophilic substitution of the tosylate by chloride ions can occur.[2] This can be minimized by controlling the temperature and using a non-nucleophilic base.
Product Loss During Work-up 1. Inefficient Extraction: - Ensure the correct pH for extraction to maximize the recovery of the product in the organic phase. 2. Inefficient Crystallization: - Optimize the crystallization solvent and cooling profile to maximize product precipitation.
Issue 2: Poor Purity of this compound

Possible Causes and Solutions

CauseTroubleshooting Steps & Recommendations
Presence of Starting Materials - See "Incomplete Reaction" under Issue 1 .
Formation of Byproducts 1. Unidentified Impurities: - Characterize impurities using techniques like LC-MS and NMR to understand their origin and devise a purification strategy. 2. Dimerization or Polymerization: - Ensure inert atmosphere if starting materials or products are sensitive to air or moisture.
Ineffective Purification 1. Inappropriate Crystallization Solvent: - Screen various solvents and solvent mixtures to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble. Common solvents for piperidone derivatives include ethanol, methanol, ethyl acetate, and mixtures with hexane or heptane.[3] 2. Entrapment of Impurities: - Control the rate of cooling during crystallization to allow for the formation of well-defined crystals and prevent the trapping of impurities.

Experimental Protocols

General Lab-Scale Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-piperidone hydrochloride (1 equivalent) in a suitable solvent (e.g., dichloromethane, toluene).

  • Base Addition: Cool the mixture to 0-5 °C in an ice bath. Add a base (e.g., triethylamine, 2.2 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

  • Tosylation: Dissolve p-toluenesulfonyl chloride (1.1 equivalents) in the same solvent and add it dropwise to the reaction mixture over 1-2 hours, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexane).

Data Presentation

The following table summarizes hypothetical data for the scale-up of a this compound synthesis, illustrating the impact of key parameters on yield and purity.

ParameterLab Scale (10g)Pilot Scale (1kg) - Run 1Pilot Scale (1kg) - Run 2 (Optimized)
4-Piperidone HCl (eq.) 1.01.01.0
Tosyl Chloride (eq.) 1.11.11.2
Base (Triethylamine, eq.) 2.22.22.5
Solvent DichloromethaneTolueneToluene
Addition Time of TsCl 30 min2 hours4 hours
Max. Temperature (°C) 825 (exotherm)10
Reaction Time (h) 465
Yield (%) 927589
Purity (HPLC, %) 99.195.399.2

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage charge_reactants Charge 4-Piperidone HCl and Solvent cool Cool to 0-5 °C charge_reactants->cool add_base Add Base (e.g., Triethylamine) cool->add_base add_tscl Add Tosyl Chloride Solution add_base->add_tscl react Stir at Room Temperature add_tscl->react quench Quench with Water react->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crystallize Recrystallize from Suitable Solvent concentrate->crystallize filter Filter Product crystallize->filter dry_product Dry Final Product filter->dry_product low_yield_troubleshooting cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Troubleshoot Product Loss start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes reagent_quality Verify Reagent Quality (TsCl, Base, Solvent) incomplete->reagent_quality stoichiometry Check Stoichiometry incomplete->stoichiometry conditions Optimize Time/Temp incomplete->conditions workup_loss Analyze Work-up Steps (Extraction, Washes) complete->workup_loss purification_loss Optimize Purification (Crystallization) complete->purification_loss

References

Preventing byproduct formation in piperidinone chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during piperidinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to piperidinones and their associated byproduct challenges?

A1: Common synthetic routes include the Dieckmann condensation, reductive amination, Michael addition, and the Mannich reaction. Each method has unique challenges:

  • Dieckmann Condensation: Prone to hydrolysis of the β-keto ester intermediate and formation of oligomeric byproducts.[1][2]

  • Reductive Amination: Over-alkylation is a significant issue, leading to the formation of secondary and tertiary amine byproducts instead of the desired primary amine.[3][4][5][6][7][8][9]

  • Michael Addition (aza-Michael): Can result in the formation of diastereomers and multiple addition products, requiring careful control of stereoselectivity.[10][11]

  • Mannich Reaction: While effective for synthesizing 4-piperidones, achieving high yields and straightforward purification can be challenging.[12][13][14]

Troubleshooting Guides

Dieckmann Condensation

Issue: Low yield of the desired piperidinone due to a suspected byproduct.

  • Question: My Dieckmann condensation is giving low yields, and I suspect hydrolysis of the β-keto ester. How can I prevent this?

  • Answer: Hydrolysis of the β-keto ester is a common side reaction, especially when using alkoxide bases in alcoholic solvents.[1] To minimize this, ensure strictly anhydrous conditions. Using non-hydrolytic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF) or toluene can significantly improve yields by avoiding the presence of water and preventing saponification of the ester.[1]

Issue: Formation of a viscous slurry or oily product instead of a crystalline solid.

  • Question: My reaction mixture becomes a thick slurry, and I'm isolating an oil instead of the expected solid piperidinone. What could be the cause?

  • Answer: This often indicates the formation of oligomeric byproducts from intermolecular Claisen condensations.[2] Running the reaction at a higher dilution can favor the desired intramolecular cyclization over intermolecular side reactions.[2] Additionally, ensuring the purity of the starting diester is crucial, as impurities can promote side reactions.

Quantitative Data: Base and Solvent Effects on Dieckmann Condensation

Starting MaterialBaseSolventTemperatureYield of PiperidinonePurityReference
Diethyl ester precursorSodium ethoxideEthanolReflux~40-60%ModerateGeneral Literature
Diethyl ester precursorSodium hydrideTolueneReflux>70%High[15]
N-(2-phenethyl)-bis(methyl acrylate)Sodium hydroxideXylene50°C to RT72%98%[15]

Experimental Protocol: Optimized Dieckmann Condensation for 1-(2-Phenethyl)-4-piperidone [15]

  • To a solution of sodium hydroxide in xylene, rapidly add the starting material, N-(2-phenethyl)-bis(methyl acrylate), at 50°C.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Upon completion, quench the reaction with a proton source (e.g., acetic acid).

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by crystallization or column chromatography.

Dieckmann_Troubleshooting start Dieckmann Condensation Issue low_yield Low Yield start->low_yield oily_product Oily/Slurry Product start->oily_product hydrolysis Suspected β-keto ester hydrolysis low_yield->hydrolysis oligomers Oligomer Formation oily_product->oligomers solution1 Use Anhydrous Conditions (NaH or LDA in THF/Toluene) hydrolysis->solution1 Solution solution2 Increase Reaction Dilution oligomers->solution2 Solution Reductive_Amination_Workflow cluster_one_pot One-Pot (Direct) Reductive Amination cluster_two_step Two-Step (Indirect) Reductive Amination A Piperidinone + Primary Amine B Iminium Ion Formation (Weakly Acidic) A->B C Reduction (e.g., NaBH(OAc)₃) B->C D Desired Mono-alkylated Product C->D E Over-alkylation Byproduct C->E F Piperidinone + Primary Amine + Dehydrating Agent G Isolate Imine Intermediate F->G H Reduce Imine G->H I Desired Mono-alkylated Product H->I Michael_Addition_Stereocontrol start Aza-Michael Reaction conditions Reaction Conditions start->conditions catalyst Catalyst (Lewis Acid/Organocatalyst) conditions->catalyst temperature Temperature conditions->temperature solvent Solvent conditions->solvent outcome Stereochemical Outcome catalyst->outcome temperature->outcome solvent->outcome diastereomer1 Desired Diastereomer outcome->diastereomer1 diastereomer2 Undesired Diastereomer outcome->diastereomer2 Mannich_Reaction_Improvement traditional Traditional Mannich Reaction Solvent: Water/Alcohol Issues: Low Yield, Difficult Purification improved Improved Mannich Reaction Solvent: Glacial Acetic Acid Benefits: Higher Yield, Easier Isolation, Faster Reaction traditional->improved Modification

References

Technical Support Center: Work-up Procedure for 1-Tosylpiperidin-4-one Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the work-up procedure for the reductive amination of 1-Tosylpiperidin-4-one. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for the work-up of a reductive amination of this compound?

A typical work-up procedure involves quenching the reaction to destroy any remaining reducing agent, followed by an aqueous work-up to separate the product from inorganic byproducts, and finally purification of the desired amine. The specific steps can vary depending on the reducing agent and solvent used.

Q2: How should I quench the reaction?

For reactions using sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), the reaction is typically quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.[1][2] For reactions using the more reactive sodium borohydride (NaBH₄), quenching is often done by the slow addition of water or a dilute acid (e.g., 1 M HCl) at a low temperature (e.g., 0 °C) to control the hydrogen gas evolution.

Q3: What is the purpose of the aqueous work-up?

The aqueous work-up serves to remove water-soluble byproducts, such as boron salts and unreacted starting materials. It typically involves partitioning the reaction mixture between an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous solution.[2]

Q4: How do I perform the liquid-liquid extraction?

After quenching, if the reaction solvent is water-miscible (like methanol or THF), it is often removed under reduced pressure. The residue is then dissolved in an organic solvent and water. The aqueous layer is then extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[2]

Q5: What are the common methods for purifying the final 4-amino-1-tosylpiperidine product?

The most common purification methods are column chromatography on silica gel and recrystallization.[2] The choice of method depends on the purity of the crude product and the physical properties of the desired amine.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete imine formation.- Ensure anhydrous conditions during the reaction. - Add a catalytic amount of acetic acid to promote imine formation.[3] - Allow the ketone and amine to stir together for a period before adding the reducing agent.
Deactivated reducing agent.- Use a fresh batch of the reducing agent. NaBH(OAc)₃ is particularly moisture-sensitive.
Premature addition of a strong reducing agent (e.g., NaBH₄).- If using NaBH₄, ensure the imine has fully formed before its addition to avoid reduction of the starting ketone.[3]
Formation of Alcohol Byproduct (1-Tosylpiperidin-4-ol) The reducing agent is too reactive and reduces the starting ketone.- Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is more selective for the iminium ion over the ketone.[3]
Persistent Emulsion During Aqueous Work-up The product or byproducts are acting as surfactants.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel. - Filter the entire mixture through a pad of Celite. - Allow the mixture to stand for an extended period to allow for phase separation.
Difficulty in Isolating the Product by Extraction The product amine is protonated and remains in the aqueous layer.- Adjust the pH of the aqueous layer to be basic (pH > 9) using a base like NaOH or Na₂CO₃ before extraction to ensure the amine is in its freebase form.
The product is partially soluble in the aqueous phase.- Increase the number of extractions with the organic solvent. - Use a more nonpolar extraction solvent if possible.
Impure Product After Work-up Incomplete reaction.- Monitor the reaction by TLC or LC-MS to ensure completion before work-up.
Presence of unreacted starting materials or byproducts.- Purify the crude product using column chromatography or recrystallization.
Over-alkylation with Primary Amines The product secondary amine reacts further with the ketone.- Use a slight excess of the primary amine. - Consider a two-step procedure: first form and isolate the imine, then reduce it.[4]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot)

This protocol is adapted from general procedures for the reductive amination of N-protected piperidones.

Reaction:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1-1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add acetic acid (1.0-1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

Work-up and Purification:

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, or methanol in dichloromethane) to afford the pure 4-amino-1-tosylpiperidine derivative. For basic amine products, it can be beneficial to add a small amount of triethylamine (0.5-1%) to the eluent to prevent tailing on the silica gel column.[5]

Protocol 2: Reductive Amination using Sodium Borohydride (Two-Step)

This protocol is useful when using the less selective but often more readily available sodium borohydride.

Imine Formation:

  • Dissolve this compound (1.0 eq) and the primary amine (1.0-1.1 eq) in methanol (0.2-1.0 M).

  • Stir the mixture at room temperature for 2-4 hours, or until imine formation is complete as monitored by TLC or NMR.

Reduction and Work-up:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add water and an organic solvent (e.g., ethyl acetate) to the residue.

  • Adjust the pH of the aqueous layer to >9 with a suitable base (e.g., 1M NaOH).

  • Separate the organic layer and extract the aqueous layer three times with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization. Suitable recrystallization solvents for tosylated amines can include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[6]

Data Presentation

Parameter Reductive Amination with NaBH(OAc)₃ Reductive Amination with NaBH₄ Reference
Typical Reducing Agent Equiv. 1.2 - 1.51.5 - 2.0[4][7]
Typical Amine Equiv. 1.0 - 1.21.0 - 1.1[4][7]
Typical Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Methanol (MeOH), Ethanol (EtOH)[8]
Catalyst Acetic Acid (optional for aldehydes, often used for ketones)None[8]
Typical Reaction Time 4 - 24 hours1 - 6 hours (for reduction step)General Knowledge
Typical Yield 70 - 95%60 - 85%General Knowledge
Purity after Work-up Generally high, may require chromatographyMay contain more byproducts, often requires purification[9]

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reaction Reductive Amination of This compound quench Quench Reaction (e.g., aq. NaHCO3 or H2O) reaction->quench Reaction Complete extraction Aqueous Work-up & Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentration in vacuo drying->concentration crude_product Crude Product concentration->crude_product purification Purification Method chromatography Column Chromatography purification->chromatography If mixture or oil recrystallization Recrystallization purification->recrystallization If solid pure_product Pure 4-Amino-1-tosylpiperidine chromatography->pure_product recrystallization->pure_product crude_product->purification

Caption: General workflow for the work-up and purification of 4-amino-1-tosylpiperidine derivatives.

Troubleshooting_Logic start Low Yield or Incomplete Reaction check_imine Check Imine Formation (TLC, NMR) start->check_imine imine_ok Imine Formed check_imine->imine_ok Yes imine_poor Poor Imine Formation check_imine->imine_poor No check_reductant Check Reducing Agent (Freshness, Equivalents) reductant_ok Reductant OK check_reductant->reductant_ok Yes reductant_bad Reductant Suspect check_reductant->reductant_bad No imine_ok->check_reductant solution1 Add Catalyst (AcOH) Increase Reaction Time Ensure Anhydrous Conditions imine_poor->solution1 alcohol_byproduct Significant Alcohol Byproduct? reductant_ok->alcohol_byproduct solution2 Use Fresh Reductant Increase Equivalents reductant_bad->solution2 solution3 Consider Milder Reductant (e.g., NaBH(OAc)3) yes_alcohol Yes alcohol_byproduct->yes_alcohol Yes no_alcohol No alcohol_byproduct->no_alcohol No yes_alcohol->solution3

References

Stability of 1-Tosylpiperidin-4-one under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Tosylpiperidin-4-one in various chemical environments. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is the N-tosyl group of this compound to acidic conditions?

A1: The N-tosyl group is generally very stable under weakly acidic to moderately acidic conditions.[1] It is often used as a protecting group for amines due to its robustness.[1] Cleavage or hydrolysis of the N-tosyl sulfonamide typically requires strongly acidic conditions, such as concentrated acids (e.g., HBr, H2SO4) often at elevated temperatures, or treatment with reagents like trifluoromethanesulfonic acid.[1][2] For standard aqueous workups with dilute acids (e.g., 1M HCl), the compound is expected to be stable.

Q2: I am observing a new, more polar spot on my TLC after an acidic workup. What could it be?

A2: If you have used harsh acidic conditions (e.g., high concentration of acid, prolonged heating), you may be observing the deprotected product, piperidin-4-one, or its corresponding salt. Under typical, mild acidic workup conditions, degradation is unlikely. Consider the possibility of incomplete reaction from a previous step or degradation of another component in your reaction mixture.

Q3: Is this compound stable to basic conditions?

A3: The N-tosyl group is stable to a wide range of basic conditions, including common inorganic bases like sodium bicarbonate, sodium carbonate, and triethylamine. However, the piperidin-4-one ring contains α-protons to a ketone, which can be abstracted under strongly basic conditions. This could potentially lead to side reactions such as self-condensation (aldol reaction) or other rearrangements, especially at elevated temperatures. It is advisable to use mild basic conditions and moderate temperatures when possible.

Q4: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) with this compound?

A4: While the N-tosyl group itself is largely resistant to cleavage by hydroxide bases, the use of strong bases like NaOH or KOH with the ketone functionality present in this compound should be approached with caution. Such conditions could promote undesired side reactions involving the enolizable ketone. The stability will be highly dependent on the concentration of the base, temperature, and reaction time. A preliminary small-scale stability test is recommended.

Q5: What are the expected degradation products under harsh conditions?

A5:

  • Harsh Acidic Conditions: The primary degradation product would be piperidin-4-one (as its acid salt) and p-toluenesulfonic acid, resulting from the cleavage of the nitrogen-sulfur bond.

  • Harsh Basic Conditions: While less common for N-tosyl cleavage, harsh basic conditions could potentially lead to complex mixtures resulting from aldol-type condensation reactions or, in extreme cases, ring-opening.

Stability Data Summary

Specific quantitative stability data for this compound is not extensively available in the literature. The following table summarizes the expected qualitative stability based on the known chemistry of N-tosyl amides and ketones.[1]

Condition CategoryReagent ExampleExpected StabilityPotential Issues
Weakly Acidic Acetic Acid, 1M HCl (aq)Generally StableNone expected under normal workup conditions.
Strongly Acidic Conc. HBr, H₂SO₄, p-TsOH (high temp)UnstableCleavage of the N-tosyl group to yield piperidin-4-one.[1][3]
Weakly Basic NaHCO₃ (aq), TriethylamineGenerally StableNone expected under normal workup conditions.
Strongly Basic NaOH (aq), NaH, n-BuLiPotentially UnstableThe ketone may undergo enolization, leading to aldol condensation or other side reactions. The N-tosyl group remains largely intact.
Reductive Na/naphthalene, TiCl₄/MgUnstableReductive cleavage of the N-tosyl group is a common deprotection method.[3][4]

Troubleshooting Guide

Observed IssuePotential CauseSuggested Action
Appearance of a new, highly polar spot on TLC after acidic workup. N-Tosyl group cleavage due to overly harsh acidic conditions (high temperature or acid concentration).Use milder acidic conditions for workup (e.g., dilute HCl at 0 °C). Confirm the identity of the spot by co-spotting with an authentic sample of piperidin-4-one.
Low recovery of material after basic workup or reaction. Self-condensation or other side reactions of the ketone moiety under strong basic conditions.Use a milder base (e.g., K₂CO₃ instead of NaOH) or perform the reaction at a lower temperature. Analyze the crude product for higher molecular weight byproducts.
Inconsistent reaction outcomes. The stability of this compound may be compromised by a combination of reagents and conditions.Perform a stability study under your specific reaction conditions (see protocol below) to determine the compound's compatibility before proceeding with large-scale reactions.

Experimental Protocol: Stability Assessment of this compound

This protocol provides a general method for researchers to assess the stability of this compound under their specific experimental conditions.

Objective: To determine the percentage of this compound remaining after exposure to a specific acidic or basic condition over a set time period.

Materials:

  • This compound

  • Internal standard (e.g., dodecane, undecane, or another stable, non-reactive compound)

  • Solvent used in the reaction (e.g., THF, Dioxane, DCM)

  • The specific acid or base to be tested

  • Quenching solution (e.g., saturated NaHCO₃ for acid testing, saturated NH₄Cl for base testing)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Analytical instrument (HPLC or GC-MS)

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and the internal standard into a volumetric flask. Dissolve and dilute to the mark with the reaction solvent to create a stock solution with known concentrations.

  • Initial Analysis (T=0): Take an aliquot of the stock solution, quench it immediately with the appropriate neutralizing solution, extract the organic components, dry the organic layer, and analyze by HPLC or GC-MS. This provides the initial ratio of the starting material to the internal standard.

  • Initiate Stability Test: To a separate vial containing a known volume of the stock solution, add the acid or base to be tested at the desired concentration and temperature.

  • Time Point Sampling: At predetermined time intervals (e.g., 1 hr, 4 hrs, 24 hrs), withdraw an aliquot from the reaction vial.

  • Sample Quenching and Preparation: Immediately quench the aliquot as described in step 2. Extract the organic components, dry the solution, and prepare it for analysis.

  • Analysis: Analyze the sample by the same HPLC or GC-MS method used for the T=0 sample.

  • Data Interpretation: Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point. Compare this ratio to the T=0 ratio to determine the percentage of this compound remaining.

Visualizations

Logical Relationships and Workflows

Troubleshooting_Decision_Tree start Unexpected result with This compound? condition What were the reaction or workup conditions? start->condition acidic Acidic Conditions condition->acidic Acidic basic Basic Conditions condition->basic Basic other Other (e.g., Reductive) condition->other Other acid_strength Strong or Weak Acid? acidic->acid_strength base_strength Strong or Weak Base? basic->base_strength outcome_reductive Refer to literature on reductive N-tosyl cleavage. other->outcome_reductive strong_acid Strong Acid (e.g., conc. HBr) + Heat acid_strength->strong_acid Strong weak_acid Weak / Dilute Acid acid_strength->weak_acid Weak outcome_cleavage Likely Outcome: N-Tosyl Cleavage. Product: Piperidin-4-one Salt strong_acid->outcome_cleavage outcome_stable_acid Likely Outcome: Compound is Stable. weak_acid->outcome_stable_acid strong_base Strong Base (e.g., NaOH, NaH) base_strength->strong_base Strong weak_base Weak Base (e.g., NaHCO3) base_strength->weak_base Weak outcome_enolization Potential Outcome: Ketone enolization, aldol side reactions. Check for high MW byproducts. strong_base->outcome_enolization outcome_stable_base Likely Outcome: Compound is Stable. weak_base->outcome_stable_base

Caption: Troubleshooting decision tree for stability issues.

Experimental_Workflow prep Prepare Stock Solution (Substrate + Internal Standard) t0 Analyze T=0 Sample (Quench immediately) prep->t0 setup Set up Reaction (Stock Soln + Acid/Base) prep->setup sampling Sample at Timepoints (T=1h, 4h, 24h) setup->sampling quench Quench & Extract Each Sample sampling->quench analysis Analyze via HPLC or GC-MS quench->analysis calc Calculate % Remaining vs. T=0 analysis->calc Acid_Degradation reactant products Piperidin-4-one Salt + p-Toluenesulfonic Acid reactant->products  Strong Acid (H⁺) High Temperature Base_Side_Reaction reactant This compound enolate Enolate Intermediate reactant->enolate Strong Base (B⁻) dimer Aldol Condensation Product (Dimer and/or Polymers) enolate->dimer Reaction with another molecule of starting material

References

Technical Support Center: Deprotection of N-Tosylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the removal of the tosyl protecting group from piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of N-tosylpiperidine?

The most common methods for cleaving the N-tosyl group from a piperidine ring can be broadly categorized into acidic hydrolysis and reductive cleavage. Acidic hydrolysis typically involves strong acids like a mixture of hydrobromic acid (HBr) in acetic acid, often with additives like phenol.[1][2] Reductive methods offer milder alternatives and include reagents such as magnesium in methanol (Mg/MeOH), samarium(II) iodide (SmI₂), and sodium naphthalenide.[1][3][4][5]

Q2: Which deprotection method should I choose for my substrate?

The choice of method depends on the functional groups present in your molecule.

  • For substrates sensitive to strong acids (e.g., containing Boc groups, acetals, or other acid-labile functionalities), reductive methods like Mg/MeOH or SmI₂ are preferable.[1]

  • For substrates with reducible functional groups (e.g., alkenes, alkynes, nitro groups) that you wish to preserve, acidic hydrolysis might be a better option, provided the rest of the molecule is stable to strong acid.

  • For sterically hindered substrates , reductive methods are often more effective.[1]

Q3: My deprotection reaction is not going to completion. What could be the issue?

Incomplete reactions can be due to several factors:

  • Insufficiently harsh conditions: The N-tosyl group is very stable and may require forcing conditions for complete removal.[1] You may need to increase the reaction temperature, prolong the reaction time, or use a stronger reagent.

  • Poor reagent quality: Reductive reagents like SmI₂ are sensitive to air and moisture. Ensure your reagents are fresh and handled under inert conditions.[1]

  • Steric hindrance: If the piperidine ring is heavily substituted, the tosyl group may be sterically inaccessible. In such cases, more potent reductive methods might be necessary.[1]

Q4: I am observing unexpected side products. What are the common side reactions?

Side reactions can occur depending on the deprotection method and the substrate.

  • Under acidic conditions , sensitive functional groups elsewhere in the molecule may be cleaved.[1]

  • With reductive methods , other functional groups such as esters or halides might be unintentionally reduced. For instance, during the synthesis of haploscleridamine, reductive debromination was observed during deprotection efforts with magnesium and methanol.

  • In some cases, the piperidine ring itself can undergo rearrangement or side reactions, especially under harsh conditions.

Q5: How do I effectively remove the p-toluenesulfinic acid byproduct after the reaction?

The p-toluenesulfinic acid byproduct is water-soluble. A standard aqueous workup is usually sufficient for its removal. Extraction with a suitable organic solvent after basifying the aqueous layer will leave the byproduct in the aqueous phase.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction due to mild conditions.Increase reaction temperature, prolong reaction time, or switch to a more powerful deprotection method (e.g., from Mg/MeOH to SmI₂).[1]
Degradation of starting material or product.If using harsh acidic conditions, consider switching to a milder reductive method. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction.
Poor quality of reagents (especially for reductive methods).Use freshly prepared or high-quality commercial reagents. For instance, ensure SmI₂ solution is a deep blue color, indicating its activity.[1]
Product loss during workup.Piperidine is a relatively volatile and water-soluble amine. During extraction, ensure the aqueous layer is saturated with a salt like NaCl to decrease the solubility of the product. Use a low-boiling point solvent for extraction and exercise caution during solvent removal.
Formation of Multiple Products Presence of other functional groups susceptible to the reaction conditions.Carefully choose a deprotection method that is orthogonal to other protecting groups and functional groups in your molecule. For example, avoid acidic deprotection if your molecule contains an acid-labile group.[1]
Side reactions involving the piperidine ring.Optimize reaction conditions (temperature, time) to minimize side reactions. Consider a milder deprotection method.
Difficulty in Product Purification Contamination with starting material.Ensure the reaction has gone to completion using TLC or LC-MS before workup.
Contamination with byproducts from the deprotection reagent.Follow the specific workup procedure for the chosen method to remove reagent-derived byproducts. For example, in SmI₂ reactions, a quench with aqueous sodium thiosulfate may be necessary.
The product is a salt and is not being extracted efficiently.After quenching the reaction, adjust the pH of the aqueous layer to be basic (pH > 10) to ensure the piperidine is in its free base form for efficient extraction into an organic solvent.

Data Presentation

Comparison of Common Deprotection Methods for N-Tosylpiperidine

Method Reagents & Conditions Typical Reaction Time Typical Temperature Reported Yield Notes
Acidic Hydrolysis 33% HBr in Acetic Acid, Phenol16-21 hours90 °C10-50%[2]Harsh conditions, may not be suitable for sensitive substrates. Yield can be variable.
Reductive (Mg/MeOH) Magnesium turnings in MethanolSeveral hours40-50 °C (often with ultrasonication)Moderate to good (e.g., 52% in one synthesis)[6]A relatively mild and inexpensive reductive method.[7]
Reductive (SmI₂) Samarium(II) iodide, Amine, H₂O in THFInstantaneous to a few minutesRoom Temperature>90%[3][4]Very effective and fast for a wide range of substrates, including those with sensitive functional groups.[3][8]
Reductive (Sodium Naphthalenide) Sodium, Naphthalene in THF or DMESeveral hours-78 °C to Room TemperatureGenerally highA powerful reductive method, but requires careful handling of sodium metal.

Experimental Protocols

Protocol 1: Deprotection using HBr in Acetic Acid

This method is suitable for substrates that are stable to strong acidic conditions.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the N-tosylpiperidine derivative (1 equivalent) in 33% hydrogen bromide in acetic acid.

  • Additive: Add phenol (approximately 1 g per 0.25 mmol of substrate) to the mixture. Phenol acts as a scavenger for the released tosyl cation.[2]

  • Reaction: Heat the reaction mixture to 90 °C and stir for 16 hours.[2]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. If the reaction is incomplete, an additional portion of HBr in acetic acid can be added and the reaction continued for another 5 hours at a lower temperature of 60 °C.[2]

  • Work-up: Cool the reaction mixture in an ice bath, which should cause the piperidine hydrobromide salt to precipitate. Collect the precipitate by filtration and wash with cold diethyl ether.

  • Purification: To obtain the free piperidine, dissolve the salt in water, basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 10, and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Reductive Deprotection using Magnesium in Methanol

This is a milder alternative to acidic hydrolysis.

  • Preparation: In a round-bottom flask, dissolve the N-tosylpiperidine derivative (1 equivalent) in anhydrous methanol.

  • Reagent Addition: Add magnesium turnings (2-4 equivalents) to the solution.

  • Reaction: The reaction mixture is often subjected to ultrasonication at 40-50 °C to facilitate the reaction.[1][6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Purification: Filter the mixture to remove magnesium salts. Concentrate the filtrate under reduced pressure to remove the methanol. To the residue, add water and basify to pH > 10 with NaOH. Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine.

Protocol 3: Reductive Deprotection using Samarium(II) Iodide (SmI₂)

This is a very fast and high-yielding method, suitable for a wide range of substrates.

  • Preparation of SmI₂ solution: A 0.1 M solution of SmI₂ in anhydrous THF is typically prepared by adding 1,2-diiodoethane to samarium metal in THF under an inert atmosphere until a deep blue color persists.

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve the N-tosylpiperidine derivative (1 equivalent) in anhydrous THF.

  • Reagent Addition: To the substrate solution, add the freshly prepared SmI₂ solution (typically 2.5-3 equivalents) dropwise until the characteristic deep blue color persists. Then add an amine (e.g., triethylamine, 5 equivalents) and water (5 equivalents).[4]

  • Reaction: The reaction is often instantaneous or complete within a few minutes at room temperature.[4][8]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate or potassium sodium tartrate solution.

  • Purification: Extract the mixture with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Mandatory Visualization

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_workup Workup & Purification cluster_product Final Product start N-Tosylpiperidine Derivative acid Acidic Hydrolysis (HBr/AcOH) start->acid Choose Method mg_meoh Reductive Cleavage (Mg/MeOH) start->mg_meoh Choose Method smi2 Reductive Cleavage (SmI₂) start->smi2 Choose Method workup Aqueous Workup (pH adjustment, Extraction) acid->workup mg_meoh->workup smi2->workup purification Purification (e.g., Chromatography) workup->purification product Deprotected Piperidine purification->product

Caption: General workflow for the deprotection of N-tosylpiperidine.

Chemical_Transformation reactant N-Tosylpiperidine product Piperidine reactant->product Cleavage of N-S bond reagents Deprotection Reagents

References

Improving substrate solubility for 1-Tosylpiperidin-4-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Tosylpiperidin-4-one. Our aim is to address common challenges, with a particular focus on improving substrate solubility to ensure successful reaction outcomes.

Troubleshooting Guides

Issue: this compound Fails to Dissolve in the Reaction Solvent

Initial Checks:

  • Visual Inspection: Confirm that the undissolved material is indeed the starting material and not an impurity.

  • Solvent Purity: Ensure the solvent is anhydrous and of an appropriate grade, as impurities can affect solubility.

  • Accurate Measurement: Double-check the mass of this compound and the volume of the solvent to ensure the concentration is not unintentionally high.

Troubleshooting Steps:

  • Sonication: Place the reaction vessel in an ultrasonic bath for 10-15 minutes. The high-frequency vibrations can help to break up solid aggregates and enhance dissolution.

  • Gentle Heating: Cautiously warm the mixture. For many organic compounds, solubility increases with temperature. Use a water bath or oil bath for controlled heating and monitor the temperature to avoid potential degradation of the substrate or solvent evaporation.

  • Co-solvent Addition: If the substrate has limited solubility in the primary solvent, the addition of a small amount of a co-solvent in which the substrate is more soluble can be effective. For instance, if the reaction is in a less polar solvent like dichloromethane, adding a small volume of a more polar solvent like dimethylformamide (DMF) or methanol might improve solubility.

  • Change of Solvent: If the above methods fail, consider switching to a different solvent system altogether. The table below provides a list of suitable solvents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for reactions with this compound?

A1: this compound is a crystalline solid with limited solubility in aqueous solutions. For organic reactions, a range of polar aprotic and protic solvents are generally effective. The choice of solvent will also depend on the specific reaction conditions and the nature of the other reagents. Based on the solubility of structurally similar compounds and general principles of organic chemistry, the following solvents are recommended.[1][2][3]

Q2: I am still observing undissolved material even after trying the troubleshooting steps. What should I do?

A2: If solubility issues persist, it is possible that the concentration of your reaction is too high. You can try diluting the reaction by adding more solvent. However, be mindful that this may affect reaction kinetics. Alternatively, if the reaction allows, you could perform the reaction at a higher temperature, provided the reactants and products are stable at that temperature.

Q3: Can I use a mixture of solvents to dissolve this compound?

A3: Yes, using a co-solvent system is a common strategy to improve solubility. For example, a mixture of a less polar solvent (like dichloromethane or toluene) with a more polar solvent (like DMF or methanol) can be effective. It is advisable to start by dissolving the this compound in the solvent in which it is more soluble first, and then adding the second solvent.

Q4: How does the purity of this compound affect its solubility?

A4: Impurities can significantly impact the solubility of a compound. If the starting material contains insoluble impurities, you may observe undissolved solids even if the this compound itself is soluble in the chosen solvent. It is recommended to use high-purity starting material for your reactions.

Q5: My reaction appears to stall or proceed very slowly. Could this be related to solubility?

A5: Yes, poor solubility can lead to slow or incomplete reactions. If the substrate is not fully dissolved, the reaction can only occur at the surface of the solid particles, which significantly reduces the reaction rate. Ensuring complete dissolution of the starting material is crucial for efficient and reproducible reactions.

Data Presentation

Qualitative Solubility of this compound in Common Organic Solvents
Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)High to ModerateThe polar nature of these solvents can effectively solvate the polar functional groups of this compound.
Polar Protic Methanol (MeOH), Ethanol (EtOH)ModerateThe hydroxyl group of these solvents can act as a hydrogen bond donor and acceptor, facilitating dissolution.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Moderate to LowThese solvents are less polar and may require co-solvents or heating to achieve complete dissolution.
Aromatic Toluene, BenzeneLowThe nonpolar nature of these solvents makes them less effective at solvating the polar this compound.
Nonpolar Aliphatic Hexane, HeptaneVery Low / InsolubleThese solvents lack the polarity to effectively dissolve the substrate.

Note: This table is based on qualitative predictions and the solubility of analogous compounds. It is always recommended to perform a small-scale solubility test with your specific solvent batch and reaction conditions.

Experimental Protocols

The following are detailed methodologies for two common reactions involving ketones, adapted for this compound.

Protocol 1: Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate

This protocol describes the olefination of this compound to synthesize an α,β-unsaturated ester.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C using an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.05 equivalents) in anhydrous THF to the NaH slurry.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol details the condensation of this compound with an active methylene compound to form a dicyano-substituted alkene.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, add water to the reaction mixture to induce precipitation.

  • Filter the solid product, wash with a mixture of ethanol and water, and dry under vacuum.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Troubleshooting_Workflow start Problem: this compound not dissolving check_concentration Is the concentration correct? start->check_concentration check_solvent Is the solvent appropriate? check_concentration->check_solvent Yes end_not_dissolved Issue Persists: Consider reaction conditions (e.g., dilution, higher temp) check_concentration->end_not_dissolved No, adjust concentration solution_sonicate Try sonication check_solvent->solution_sonicate Yes solution_change_solvent Change the solvent check_solvent->solution_change_solvent No solution_heat Apply gentle heat solution_sonicate->solution_heat Still not dissolved end_dissolved Substrate Dissolved solution_sonicate->end_dissolved Dissolved solution_cosolvent Add a co-solvent solution_heat->solution_cosolvent Still not dissolved solution_heat->end_dissolved Dissolved solution_cosolvent->end_dissolved Dissolved solution_cosolvent->end_not_dissolved Still not dissolved solution_change_solvent->end_dissolved Dissolved

Caption: Troubleshooting workflow for solubility issues.

Solubility_Factors substrate This compound Properties polarity Polarity substrate->polarity h_bonding Hydrogen Bonding substrate->h_bonding purity Purity substrate->purity solvent Solvent Properties solvent_polarity Polarity solvent->solvent_polarity solvent_h_bonding Hydrogen Bonding solvent->solvent_h_bonding conditions External Conditions temperature Temperature conditions->temperature agitation Agitation (Stirring/Sonication) conditions->agitation solubility Substrate Solubility polarity->solubility h_bonding->solubility purity->solubility solvent_polarity->solubility solvent_h_bonding->solubility temperature->solubility agitation->solubility

Caption: Factors influencing substrate solubility.

References

Validation & Comparative

A Comparative Guide to 1-Tosylpiperidin-4-one and 1-Boc-4-piperidone in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex nitrogen-containing heterocycles for pharmaceutical and agrochemical applications, the choice of protecting group is a critical strategic decision. Among the various options for piperidone scaffolds, 1-Tosylpiperidin-4-one and 1-Boc-4-piperidone emerge as two of the most common intermediates. This guide provides a comprehensive comparison of these two reagents, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal building block for their synthetic endeavors.

At a Glance: Key Differences

FeatureThis compound1-Boc-4-piperidone
Protecting Group Tosyl (Ts)tert-Butoxycarbonyl (Boc)
Chemical Nature SulfonamideCarbamate
Stability to Acids Generally stable, requires harsh acidic conditions for cleavage.Labile, easily cleaved with mild acids (e.g., TFA, HCl in dioxane).[1][2]
Stability to Bases Stable to most basic conditions.Generally stable to bases and nucleophiles.[3]
Deprotection Reductive cleavage (e.g., Na/NH₃, Mg/MeOH) or strong acids (e.g., HBr, H₂SO₄).[4][5]Mild acidic conditions (e.g., TFA, HCl).[1][2]
Electronic Effect Strongly electron-withdrawing.Weakly electron-withdrawing.
Steric Hindrance Moderate steric hindrance from the planar tosyl group.High steric hindrance from the bulky tert-butyl group.[6]
Handling Crystalline solid, generally stable.Crystalline solid, stable under normal conditions.

Chemical Structures and Reaction Pathway

The fundamental difference in reactivity between this compound and 1-Boc-4-piperidone stems from the nature of their respective nitrogen-protecting groups.

cluster_0 This compound cluster_1 1-Boc-4-piperidone a a b b

Caption: Chemical structures of this compound and 1-Boc-4-piperidone.

A general synthetic workflow involving these piperidones often includes reactions at the ketone functionality followed by deprotection of the nitrogen.

G start N-Protected-4-piperidone reaction Reaction at C4-Ketone (e.g., Reductive Amination, Grignard, Wittig) start->reaction intermediate N-Protected-4-substituted-piperidine reaction->intermediate deprotection Deprotection intermediate->deprotection product 4-Substituted-piperidine deprotection->product

Caption: General synthetic workflow using N-protected 4-piperidones.

Reactivity in Key Synthetic Transformations

Reductive Amination

Reductive amination is a cornerstone reaction for the synthesis of 4-amino-piperidine derivatives. The choice of N-protecting group can influence the reactivity of the ketone and the overall success of the reaction.

1-Boc-4-piperidone: The Boc group is relatively sterically bulky but has a modest electronic effect on the carbonyl group. Reductive aminations with 1-Boc-4-piperidone are widely reported and generally proceed with good to excellent yields.[1][7]

This compound: The tosyl group is strongly electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial attack by the amine. However, the sulfonamide nitrogen is less basic than the carbamate nitrogen, which might affect the reaction mechanism under certain pH conditions.

Experimental Protocol: Reductive Amination of 1-Boc-4-piperidone with Aniline [1]

  • Materials: 1-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), acetic acid (1.0 eq), sodium triacetoxyborohydride (STAB) (1.5 eq), dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-Boc-4-piperidone, aniline, and acetic acid in DCM and cool the mixture in an ice bath.

    • Add STAB portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction by adding a 2M aqueous solution of NaOH and stir for 1 hour.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Enolate Chemistry

The formation of an enolate at the C3/C5 position of the piperidone ring allows for subsequent alkylation or other C-C bond-forming reactions. The nature of the N-protecting group can influence the acidity of the α-protons and the stability of the resulting enolate.

1-Boc-4-piperidone: The Boc group has a minimal electronic effect on the acidity of the α-protons. Enolate formation typically requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA).

This compound: The strongly electron-withdrawing tosyl group is expected to increase the acidity of the α-protons, potentially allowing for enolate formation with weaker bases compared to the Boc-protected counterpart. This can be advantageous in substrates with base-sensitive functional groups.

Experimental Protocol: General Procedure for α-Alkylation of a Piperidone [5]

  • Materials: N-Protected-4-piperidone (1.0 eq), lithium diisopropylamide (LDA) (1.1 eq), alkyl halide (1.2 eq), tetrahydrofuran (THF), anhydrous.

  • Procedure:

    • Dissolve the N-protected-4-piperidone in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

    • Slowly add a solution of LDA in THF to the reaction mixture and stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Add the alkyl halide to the enolate solution and continue stirring at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Deprotection Strategies

The choice of protecting group is often dictated by the conditions required for its removal and the compatibility of these conditions with other functional groups in the molecule.

cluster_tosyl This compound Deprotection cluster_boc 1-Boc-4-piperidone Deprotection Tosyl N-Tosyl Piperidine Derivative Reductive Reductive Cleavage (e.g., Na/NH3, Mg/MeOH) Tosyl->Reductive StrongAcid Strong Acid (e.g., HBr, H2SO4) Tosyl->StrongAcid Boc N-Boc Piperidine Derivative MildAcid Mild Acid (e.g., TFA, HCl in dioxane) Boc->MildAcid

Caption: Deprotection pathways for N-Tosyl and N-Boc protected piperidines.

Deprotection of N-Boc Group: The Boc group is prized for its facile removal under mild acidic conditions, which are orthogonal to many other protecting groups.

Experimental Protocol: Boc Deprotection with HCl in Dioxane [1][2]

  • Materials: N-Boc protected piperidine derivative, 4M HCl in 1,4-dioxane.

  • Procedure:

    • Dissolve the N-Boc protected piperidine in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) or use it neat.

    • Add the 4M HCl solution in 1,4-dioxane.

    • Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours, and the hydrochloride salt of the deprotected amine often precipitates.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the solvent can be removed under reduced pressure, or the precipitated salt can be collected by filtration and washed with a non-polar solvent like diethyl ether.

Deprotection of N-Tosyl Group: The tosyl group is significantly more robust and requires harsher conditions for its removal. This stability can be an advantage in multi-step syntheses where acidic conditions are employed for other transformations. However, the deprotection conditions can limit its applicability with sensitive substrates.

General Conditions for N-Tosyl Deprotection: [4][5]

  • Reductive Cleavage:

    • Sodium in liquid ammonia.

    • Magnesium powder in methanol with sonication.

  • Strong Acidic Cleavage:

    • Refluxing in concentrated hydrobromic acid (HBr), often with a scavenger like phenol.

    • Heating in concentrated sulfuric acid.

Conclusion and Recommendations

The selection between this compound and 1-Boc-4-piperidone is a strategic decision that hinges on the overall synthetic plan.

Choose 1-Boc-4-piperidone when:

  • Mild deprotection conditions are required to preserve sensitive functional groups elsewhere in the molecule.

  • The synthesis involves basic or nucleophilic reaction steps where the Boc group's stability is advantageous.

  • A well-established and high-yielding protocol for subsequent transformations is desired.

Choose this compound when:

  • A robust protecting group that can withstand a wide range of acidic and other reaction conditions is necessary.

  • Increased acidity of the α-protons is desired to facilitate enolate formation with milder bases.

  • The harsh deprotection conditions are compatible with the final target molecule.

Ultimately, a thorough understanding of the chemical properties of both the tosyl and Boc protecting groups, in conjunction with the specific requirements of the synthetic route, will guide the researcher to the most appropriate choice for their synthetic campaign.

References

A Comparative Guide to Reducing Agents for the Reductive Amination of 1-Tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted piperidines is a cornerstone in the development of novel therapeutics, with the piperidine moiety being a prevalent scaffold in a myriad of biologically active compounds. Reductive amination of N-protected 4-piperidones, such as 1-Tosylpiperidin-4-one, is a widely employed and efficient method for introducing diverse functionalities at the 4-position. The choice of reducing agent for this transformation is critical, directly influencing reaction efficiency, selectivity, and functional group compatibility.

This guide provides an objective comparison of commonly employed reducing agents for the reductive amination of this compound with benzylamine as a representative primary amine. The performance of sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation are evaluated based on experimental data, and detailed experimental protocols are provided to assist researchers in selecting the optimal conditions for their synthetic needs.

Comparison of Reducing Agent Performance

The selection of a suitable reducing agent is a balance of reactivity, selectivity, and safety. The following table summarizes the performance of different reducing agents in the reductive amination of this compound with benzylamine.

Reducing AgentTypical Yield (%)Reaction Time (h)Temperature (°C)Solvent(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB)85-9512-24Room TemperatureDichloromethane (DCM), 1,2-Dichloroethane (DCE)Mild and selective, suitable for one-pot reactions, good functional group tolerance, safer than NaBH₃CN.[1]Moisture sensitive.[2]
Sodium Cyanoborohydride (NaBH₃CN)80-9012-24Room TemperatureMethanol (MeOH), Ethanol (EtOH)Excellent selectivity for iminium ions over ketones, can be used in protic solvents.[2]Highly toxic, potential for cyanide byproduct formation.[3]
Catalytic Hydrogenation (H₂/Pd/C)90-984-12Room TemperatureMethanol (MeOH), Ethanol (EtOH)High yielding, atom economical, cost-effective for large-scale synthesis.Requires specialized hydrogenation equipment, potential for debenzylation at higher pressures/temperatures.

Reaction Pathways and Experimental Workflows

The reductive amination of this compound proceeds through the initial formation of an iminium ion intermediate from the condensation of the ketone with benzylamine. This intermediate is then reduced by the hydride agent or catalytic hydrogenation to yield the final product, 4-(benzylamino)-1-tosylpiperidine.

Signaling Pathway of Reductive Amination

Reductive_Amination_Pathway ketone This compound iminium Iminium Ion Intermediate ketone->iminium + Benzylamine - H2O amine Benzylamine product 4-(Benzylamino)-1-tosylpiperidine iminium->product reducing_agent Reducing Agent (STAB, NaBH3CN, H2/Pd/C) reducing_agent->product Reduction

Caption: General signaling pathway for the reductive amination of this compound.

Experimental Workflow

The general workflow for the reductive amination can be adapted for each reducing agent. The key difference lies in the workup procedure and the handling of the specific reagent.

Experimental_Workflow start Start: This compound + Benzylamine reaction Reaction: - Add Reducing Agent - Stir at RT start->reaction workup Aqueous Workup: - Quench Reaction - Extraction reaction->workup purification Purification: Column Chromatography workup->purification end End: Pure Product purification->end

Caption: A generalized experimental workflow for the synthesis of 4-(benzylamino)-1-tosylpiperidine.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the reductive amination of this compound with benzylamine using the three compared reducing agents.

Protocol 1: Using Sodium Triacetoxyborohydride (STAB)

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound in DCM or DCE, add benzylamine at room temperature.

  • Stir the mixture for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using Sodium Cyanoborohydride (NaBH₃CN)

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.2 eq)

  • Methanol (MeOH)

  • Acetic acid (to adjust pH to 6-7)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound and benzylamine in methanol.

  • Adjust the pH of the solution to 6-7 with the addition of glacial acetic acid.

  • Add sodium cyanoborohydride portion-wise to the reaction mixture. Caution: NaBH₃CN is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Using Catalytic Hydrogenation

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve this compound and benzylamine in methanol or ethanol.

  • Add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Conclusion

The choice of reducing agent for the reductive amination of this compound is dependent on the specific requirements of the synthesis. For laboratory-scale synthesis where mild conditions, good functional group tolerance, and safety are paramount, sodium triacetoxyborohydride is often the reagent of choice.[1] Sodium cyanoborohydride offers excellent selectivity but its high toxicity necessitates stringent handling procedures.[3] For larger-scale applications where cost and atom economy are critical, catalytic hydrogenation presents a highly efficient and green alternative, provided the necessary equipment is available. Researchers should consider these factors to select the most appropriate method for their specific synthetic goals.

References

Spectroscopic Analysis for Product Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and drug development, the definitive confirmation of product formation in a chemical reaction is paramount. Spectroscopic techniques offer a powerful and diverse toolkit for real-time reaction monitoring and final product characterization. This guide provides an objective comparison of four widely used spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We present supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate technique for their specific needs.

Performance Comparison of Spectroscopic Techniques

The selection of an appropriate spectroscopic method is contingent on several factors, including the nature of the reactants and products, the required level of structural detail, and the reaction conditions. The following table summarizes the key performance characteristics of each technique.

FeatureNMR SpectroscopyFTIR SpectroscopyMass SpectrometryUV-Vis Spectroscopy
Information Provided Detailed molecular structure, connectivity, and stereochemistry.Presence or absence of specific functional groups.Molecular weight and elemental composition.Presence of chromophores (conjugated systems, etc.).
Specificity Very HighModerate to HighVery HighLow to Moderate
Sensitivity Low to ModerateModerateVery HighHigh
Typical Sample Conc. > 1 mg/mL1-10%ng - µg/mLµg - mg/mL
In-situ Monitoring Yes (with specialized probes)Yes (ATR probes are common)Yes (with specialized interfaces)Yes
Quantitative Analysis Excellent (qNMR)Possible with calibrationPossible with internal standardsExcellent (Beer-Lambert Law)
Strengths Unambiguous structure elucidation.Fast, easy to use, wide applicability.High sensitivity, isotopic information.Simple, cost-effective, ideal for kinetics.
Limitations Lower sensitivity, longer acquisition times.Limited structural information.Destructive, may not be suitable for all compounds.Limited to chromophoric molecules.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for each spectroscopic technique tailored for reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To monitor the conversion of a reactant to a product by observing changes in the chemical shifts and integrals of specific proton (¹H) or other nuclei signals over time.

Protocol:

  • Sample Preparation:

    • Dissolve the starting material in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a concentration of 5-20 mg/mL.

    • Acquire a ¹H NMR spectrum of the starting material to identify characteristic peaks.

    • Add a known amount of an internal standard (e.g., TMS, 1,4-dioxane) if quantitative analysis is desired.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction in the NMR tube by adding the co-reactant or catalyst.

    • Quickly place the NMR tube into the spectrometer.

    • Begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes). Most NMR software has automated routines for kinetic studies.

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phase, and baseline correction).

    • Identify the characteristic peaks for the reactant and the product.

    • Integrate the area under the reactant and product peaks in each spectrum.

    • Calculate the relative concentrations of the reactant and product at each time point by comparing their peak integrals to the integral of the internal standard.

    • Plot the concentration of the product versus time to obtain a reaction profile.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To track the progress of a reaction by monitoring the disappearance of a reactant's characteristic vibrational band and/or the appearance of a product's characteristic band.

Protocol:

  • Setup and Background Spectrum:

    • Ensure the FTIR spectrometer, particularly the ATR crystal, is clean.

    • Acquire a background spectrum of the empty ATR crystal or the solvent to be used. This will be subtracted from the sample spectra.

  • Initial Spectrum:

    • Place a small amount of the initial reaction mixture or the starting material dissolved in a suitable solvent onto the ATR crystal.

    • Acquire the IR spectrum. Identify a strong, well-resolved vibrational band corresponding to a functional group in the reactant that will be consumed during the reaction (e.g., the C=O stretch of a ketone being reduced).

  • Reaction Monitoring:

    • Initiate the reaction.

    • Continuously acquire FTIR spectra at set time intervals.

    • Observe the decrease in the intensity of the reactant's characteristic peak and the increase in the intensity of a peak corresponding to a functional group in the product (e.g., the O-H stretch of the alcohol product).

  • Data Analysis:

    • Measure the absorbance of the characteristic reactant and product peaks at each time point.

    • Plot the absorbance of the product peak versus time to monitor the reaction progress.

Mass Spectrometry (MS)

Objective: To confirm product formation by identifying the molecular ion peak corresponding to the expected molecular weight of the product.

Protocol:

  • Sample Preparation:

    • At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot if necessary.

    • Dilute the aliquot in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration in the low µg/mL to ng/mL range.

  • Instrument Setup:

    • Choose an appropriate ionization technique (e.g., Electrospray Ionization - ESI, for polar molecules).

    • Calibrate the mass spectrometer using a known standard.

    • Set the mass analyzer to scan a range that includes the expected molecular weights of the reactant and the product.

  • Analysis:

    • Introduce the diluted sample into the mass spectrometer.

    • Acquire the mass spectrum.

    • Look for the appearance of a peak with a mass-to-charge ratio (m/z) that corresponds to the molecular weight of the desired product. The isotopic pattern of the peak should also match the expected elemental composition.

  • Data Interpretation:

    • The presence of the correct molecular ion peak confirms the formation of the product.

    • The relative intensity of the product peak compared to the reactant peak can give a qualitative or semi-quantitative measure of the reaction's progress.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To monitor a reaction by measuring the change in absorbance at a specific wavelength corresponding to a chromophore in the reactant or product.

Protocol:

  • Wavelength Selection:

    • Obtain the UV-Vis absorption spectra of the pure reactant and, if possible, the pure product.

    • Identify the wavelength of maximum absorbance (λmax) for a chromophore that is either consumed or formed during the reaction.

  • Reaction Setup:

    • Prepare a solution of the reactant in a suitable solvent in a cuvette.

    • Place the cuvette in the spectrophotometer and measure the initial absorbance at the chosen λmax.

  • Kinetic Measurement:

    • Initiate the reaction in the cuvette by adding the second reagent and mixing quickly.

    • Immediately begin recording the absorbance at the selected λmax at regular time intervals.

  • Data Analysis:

    • Plot the measured absorbance versus time.

    • If the product is the absorbing species, the absorbance will increase over time. If the reactant is the absorbing species, the absorbance will decrease.

    • Using the Beer-Lambert law (A = εbc), the absorbance values can be converted to concentrations if the molar absorptivity (ε) of the species is known, allowing for the determination of reaction kinetics.

Workflow for Spectroscopic Analysis of Product Formation

The following diagram illustrates the general workflow for utilizing spectroscopic techniques to confirm the formation of a product in a chemical reaction.

G cluster_0 Reaction Setup cluster_1 Data Acquisition cluster_2 Data Analysis & Confirmation A Define Reaction & Expected Product B Select Appropriate Spectroscopic Technique A->B Considerations: - Molecular Structure - Functional Groups - Molecular Weight - Chromophores C Prepare Sample & Instrument B->C D Initiate Reaction C->D E Acquire Spectra at Time Intervals D->E F Process Spectra E->F G Identify Reactant & Product Signals F->G H Monitor Signal Changes Over Time G->H I Confirm Product Structure/Formation H->I

Caption: General workflow for spectroscopic confirmation of product formation.

A Comparative Guide to the Reactivity of N-Protected 4-Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-piperidone scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The modulation of its chemical reactivity through the strategic choice of N-protecting groups is a cornerstone of synthetic strategy. This guide provides an objective comparison of the reactivity of commonly used N-protected 4-piperidones, including N-Boc, N-Cbz, and N-Fmoc derivatives. The discussion is supported by experimental data from the literature to aid in the selection of the most appropriate protecting group for a desired chemical transformation.

Influence of N-Protecting Groups on Reactivity

The reactivity of the C4-carbonyl group in the 4-piperidone ring is significantly influenced by the electronic and steric nature of the nitrogen protecting group. These effects can alter the electrophilicity of the carbonyl carbon and the accessibility of the alpha-protons for enolization.

  • N-Boc (tert-Butoxycarbonyl): The Boc group is an electron-withdrawing carbamate that decreases the electron density on the nitrogen atom. This effect is transmitted inductively to the carbonyl group, slightly increasing its electrophilicity compared to an unprotected piperidone. Sterically, the bulky tert-butyl group can hinder the approach of nucleophiles to the carbonyl, although this effect is somewhat remote. The Boc group is stable under a wide range of reaction conditions but is readily cleaved under mild acidic conditions.

  • N-Cbz (Benzyloxycarbonyl): Similar to the Boc group, the Cbz group is an electron-withdrawing carbamate that enhances the electrophilicity of the carbonyl group. Its steric bulk is less pronounced than that of the Boc group. A key feature of the Cbz group is its lability to catalytic hydrogenolysis, providing an orthogonal deprotection strategy to the acid-labile Boc and base-labile Fmoc groups.

  • N-Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is also an electron-withdrawing carbamate. Its large, planar fluorenyl system can introduce significant steric hindrance. The primary characteristic of the Fmoc group is its sensitivity to basic conditions, typically being removed by treatment with piperidine.

Comparative Reactivity Data

The following tables summarize available quantitative data for key reactions of N-protected 4-piperidones. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented here is collated from various sources and should be interpreted with consideration of the specific reaction conditions reported in the cited experimental protocols.

Table 1: Nucleophilic Addition - Grignard Reaction
N-Protecting GroupGrignard ReagentProductYield (%)Reference
Boc4-Fluorophenylmagnesium bromideN-Boc-4-(4-fluorophenyl)piperidin-4-ol~85-95[1]
BocBenzylmagnesium chlorideN-Boc-4-benzyl-4-hydroxypiperidineNot specified[2]
CbzPhenylmagnesium bromideN-Cbz-4-phenyl-4-hydroxypiperidine~70-80Inferred from similar reactions
FmocPhenylmagnesium bromideN-Fmoc-4-phenyl-4-hydroxypiperidineNot specifiedData not readily available
Table 2: Carbonyl Olefination - Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
N-Protecting GroupReaction TypeReagentProductYield (%)Reference
BocWittig(Methoxymethyl)triphenylphosphonium chloride4-(Methoxymethylene)-1-Boc-piperidine~60-70Inferred from general procedures
CbzHWETriethyl phosphonoacetateEthyl 2-(1-Cbz-piperidin-4-ylidene)acetate~71[3]
FmocWittigBenzyltriphenylphosphonium chloride4-Benzylidene-1-Fmoc-piperidineNot specifiedData not readily available
Table 3: Reduction of the Carbonyl Group
N-Protecting GroupReducing AgentProductYield (%)Reference
BocNaBH₄N-Boc-4-hydroxypiperidine>95Inferred from general procedures
CbzNaBH₄N-Cbz-4-hydroxypiperidine>95[4]
FmocNaBH₄N-Fmoc-4-hydroxypiperidine>95[4]
Table 4: Enolate Formation and Alkylation
N-Protecting GroupBaseElectrophileProductYield (%)Reference
BocLDAMethyl IodideN-Boc-3-methyl-4-piperidone~70 (dialkylation can be an issue)[2]
CbzLDAMethyl IodideN-Cbz-3-methyl-4-piperidoneNot specifiedData not readily available
FmocLDAMethyl IodideN-Fmoc-3-methyl-4-piperidoneNot specifiedData not readily available

Experimental Protocols

Protocol 1: Grignard Reaction with N-Boc-4-piperidone[1]

Materials:

  • N-Boc-4-piperidone

  • 4-Bromofluorobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place magnesium turnings (1.1 eq). Add a crystal of iodine to activate the magnesium surface. A solution of 4-bromofluorobenzene (1.0 eq) in anhydrous THF is added dropwise to initiate the reaction. Once the exothermic reaction begins, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.

  • Grignard Addition: In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and cool the solution to 0 °C. The freshly prepared Grignard reagent is added dropwise to the solution of N-Boc-4-piperidone. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc-4-(4-fluorophenyl)piperidin-4-ol.

Protocol 2: Horner-Wadsworth-Emmons Reaction with N-Cbz-4-piperidone[3]

Materials:

  • N-Cbz-4-piperidone

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Formation: To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Olefination: The reaction mixture is cooled back to 0 °C, and a solution of N-Cbz-4-piperidone (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 3: Reduction of N-Protected 4-Piperidone with Sodium Borohydride[4]

Materials:

  • N-Protected 4-piperidone (N-Boc, N-Cbz, or N-Fmoc)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane (DCM)

Procedure:

  • Reduction: Dissolve the N-protected 4-piperidone (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Work-up: Quench the reaction by the addition of water. The methanol is removed under reduced pressure. The aqueous residue is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the corresponding N-protected 4-hydroxypiperidine.

Protocol 4: Enolate Alkylation of N-Boc-4-piperidone[2]

Materials:

  • N-Boc-4-piperidone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • LDA Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) dropwise. The solution is stirred at -78 °C for 30 minutes.

  • Enolate Formation: A solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour at this temperature.

  • Alkylation: Methyl iodide (1.2 eq) is added to the enolate solution at -78 °C. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizations

G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Products N-Protected 4-Piperidone N-Protected 4-Piperidone Nucleophilic Addition Nucleophilic Addition N-Protected 4-Piperidone->Nucleophilic Addition Grignard Reagent Olefination Olefination N-Protected 4-Piperidone->Olefination Wittig or HWE Reagent Reduction Reduction N-Protected 4-Piperidone->Reduction NaBH4 Enolate Alkylation Enolate Alkylation N-Protected 4-Piperidone->Enolate Alkylation 1. LDA 2. Electrophile 4-Substituted-4-hydroxypiperidines 4-Substituted-4-hydroxypiperidines Nucleophilic Addition->4-Substituted-4-hydroxypiperidines 4-Alkylidenepiperidines 4-Alkylidenepiperidines Olefination->4-Alkylidenepiperidines 4-Hydroxypiperidines 4-Hydroxypiperidines Reduction->4-Hydroxypiperidines 3-Alkyl-4-piperidones 3-Alkyl-4-piperidones Enolate Alkylation->3-Alkyl-4-piperidones

Caption: General reaction pathways of N-protected 4-piperidones.

G cluster_ewg Electron-Withdrawing Protecting Groups cluster_carbonyl Carbonyl Reactivity Boc N-Boc Carbonyl C4 Carbonyl Group (δ+) Boc->Carbonyl Inductive Effect (Increases Electrophilicity) Boc->Carbonyl Steric Hindrance (Moderate) Cbz N-Cbz Cbz->Carbonyl Inductive Effect (Increases Electrophilicity) Fmoc N-Fmoc Fmoc->Carbonyl Inductive Effect (Increases Electrophilicity) Fmoc->Carbonyl Steric Hindrance (Significant)

Caption: Electronic and steric effects of N-protecting groups.

References

A Strategic Guide to Amine Protection: Comparing Tosyl, Benzyl, and Boc Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of complex organic synthesis, particularly in pharmaceutical and materials science, the judicious selection of protecting groups is a critical factor for success. The ability to mask a reactive functional group, such as an amine, while other chemical transformations are carried out is fundamental to modern synthetic strategy. This guide provides a comprehensive comparison of three widely used amine protecting groups: the p-toluenesulfonyl (Tosyl), benzyl (Bn), and tert-butoxycarbonyl (Boc) groups. We will delve into their distinct advantages, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic endeavors.

Core Principles: A Comparative Overview

The efficacy of a protecting group is judged by its ease of introduction and removal, its stability across a range of reaction conditions, and its orthogonality with other protecting groups.[1] Tosyl, benzyl, and Boc groups exhibit distinct characteristics in these respects, making them suitable for different strategic applications.

The Boc group is a carbamate-based protection renowned for its stability in basic and nucleophilic conditions and its facile cleavage under acidic conditions.[1] The benzyl group , introduced as a benzylamine, is robust and stable under both acidic and basic conditions, with deprotection typically achieved through hydrogenolysis.[2] The tosyl group , a sulfonamide, is exceptionally stable across a wide pH range and to many reagents, but its removal often requires harsher reductive or strongly acidic conditions.[1]

A key concept in multi-step synthesis is orthogonality , which is the ability to deprotect one functional group without affecting another.[3] Tosyl, benzyl, and Boc groups can be employed in orthogonal protection schemes. For instance, a Boc-protected amine can be deprotected with acid while a tosyl-protected amine remains intact.[1] Similarly, a benzyl group can be removed by hydrogenolysis without affecting Boc or tosyl groups, assuming no other reducible functionalities are present.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and reaction parameters for the Tosyl, Benzyl, and Boc protecting groups to facilitate a direct comparison.

Table 1: General Properties and Stability

Featurep-Toluenesulfonyl (Tosyl)Benzyl (Bn)tert-Butoxycarbonyl (Boc)
Protected Group(s) Amines, AlcoholsAmines, Alcohols, Carboxylic AcidsPrimarily Amines, Alcohols
Chemical Nature Sulfonamide / Sulfonate EsterBenzylamine / Benzyl ether / Benzyl esterCarbamate
Stability to Acids Generally Stable (requires strong, harsh acids)[1]Generally StableLabile (cleaved by moderate to strong acids)[1]
Stability to Bases Generally Stable[1]Generally StableGenerally Stable[1]
Stability to Nucleophiles Stable[1]Generally StableGenerally Stable[1]
Stability to Hydrogenolysis Stable[1]LabileStable[1]
Stability to Oxidation Generally Stable[1]LabileGenerally Stable[1]

Table 2: Quantitative Comparison of Protection and Deprotection Conditions

ReactionProtecting GroupReagents and ConditionsTypical Yield (%)
Protection TosylTsCl, Pyridine, DCM, rt, 12-24 h>85[1]
BenzylBenzyl bromide, K₂CO₃, CH₃CN, reflux, 3-6 hHigh
Boc(Boc)₂O, TEA, THF, rt, 2-18 h>90[1]
Deprotection TosylMg/MeOH, rt, 2-4 h[1]78-98[1]
SmI₂/Amine/Water, rt, instantaneous[1]~95[1]
BenzylH₂, 10% Pd/C, MeOH, rtQuantitative[2]
Boc25-50% TFA in DCM, rt, 1-2 h[1]>95[1]
3 M HCl in Ethyl Acetate, rt, 30 min[1]>95[1]

Key Advantages of Tosyl Protection

While Boc and benzyl groups are celebrated for their versatility and mild deprotection conditions, the tosyl group offers unique advantages in specific synthetic contexts:

  • Exceptional Stability: The tosyl group's robustness to a wide array of reagents and pH conditions makes it an ideal choice for multi-step syntheses where other protecting groups might fail.[4] This stability is crucial when harsh reagents are required for transformations elsewhere in the molecule.

  • Activation of Alcohols: Beyond protection, the tosyl group serves as an excellent activating group for alcohols, converting them into good leaving groups (tosylates) for nucleophilic substitution reactions.[5][6] This dual functionality is a significant advantage in synthetic planning.

  • Crystallinity: Tosylated compounds are often crystalline, which can facilitate purification by recrystallization, an advantage in large-scale synthesis.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies. Below are representative procedures for the protection and deprotection of a primary amine with Tosyl, Benzyl, and Boc groups.

Tosyl Protection of a Primary Amine
  • Objective: To protect a primary amine with a p-toluenesulfonyl (Tosyl) group.

  • Materials:

    • Primary amine (1.0 mmol)

    • p-Toluenesulfonyl chloride (TsCl) (1.1 mmol)

    • Pyridine (2.0 mmol)

    • Dichloromethane (DCM) (10 mL)

  • Procedure:

    • Dissolve the primary amine (1.0 mmol) in DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Add pyridine (2.0 mmol) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (1.1 mmol) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[1]

Reductive Deprotection of a Tosyl Amide
  • Objective: To deprotect a tosyl-protected amine using magnesium and methanol.

  • Materials:

    • N-Tosyl amide (1.0 mmol)

    • Magnesium turnings (10 mmol)

    • Methanol (20 mL)

  • Procedure:

    • To a stirred suspension of magnesium turnings (10 mmol) in methanol (20 mL) at room temperature, add the N-tosyl amide (1.0 mmol).

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, quench the reaction by the slow addition of 1 M aqueous NH₄Cl (10 mL).

    • Filter the mixture through a pad of Celite to remove magnesium salts.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected amine.[1]

Benzyl Protection of a Primary Amine
  • Objective: To protect a primary amine with a benzyl group.

  • Materials:

    • Primary amine (1.0 mmol)

    • Benzyl bromide (1.1 mmol)

    • Potassium carbonate (1.5 mmol)

    • Acetonitrile (10 mL)

  • Procedure:

    • To a solution of the primary amine (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (1.5 mmol) and benzyl bromide (1.1 mmol).

    • Stir the reaction mixture at reflux for 3-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the benzylated amine.

Hydrogenolysis of a Benzyl Amine
  • Objective: To deprotect a benzyl-protected amine via catalytic hydrogenolysis.

  • Materials:

    • N-Benzyl amine (1.0 mmol)

    • 10% Palladium on carbon (Pd/C) (10 mol%)

    • Methanol (20 mL)

    • Hydrogen gas

  • Procedure:

    • Dissolve the N-benzyl amine (1.0 mmol) in methanol (20 mL) in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C catalyst.

    • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon of hydrogen).

    • Stir the mixture vigorously at room temperature under a hydrogen atmosphere.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[3]

Boc Protection of a Primary Amine
  • Objective: To protect a primary amine with a tert-butoxycarbonyl (Boc) group.

  • Materials:

    • Primary amine (1.0 mmol)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)

    • Triethylamine (TEA) (1.5 mmol)

    • Tetrahydrofuran (THF) (10 mL)

  • Procedure:

    • Dissolve the primary amine (1.0 mmol) in THF (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Add triethylamine (1.5 mmol) to the solution.

    • Add di-tert-butyl dicarbonate (1.1 mmol) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 to 18 hours.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer with 5% aqueous citric acid (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the N-Boc protected amine.[1]

Acidic Deprotection of a Boc Amine
  • Objective: To deprotect a Boc-protected amine using trifluoroacetic acid.

  • Materials:

    • N-Boc protected amine (1.0 mmol)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM) (5 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the N-Boc protected amine (1.0 mmol) in DCM (5 mL) in a round-bottom flask.

    • Add an equal volume of TFA (5 mL) to the solution at room temperature. Note: The reaction is often exothermic.

    • Stir the mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected amine.[1]

Visualization of Synthetic Strategies

The following diagrams illustrate the logical workflows for selecting a protecting group and an orthogonal protection strategy.

Protection_Selection_Workflow start Define Synthetic Target and Route stability_check Assess Required Reaction Conditions (pH, Reagents) start->stability_check acid_labile Acidic Conditions? stability_check->acid_labile Analyze Stability base_labile Basic Conditions? acid_labile->base_labile No use_tosyl Consider Tosyl (High Stability) acid_labile->use_tosyl Yes reductive_labile Reductive Conditions? base_labile->reductive_labile Yes use_benzyl Consider Benzyl (Stable to Acid/Base) base_labile->use_benzyl No use_boc Consider Boc (Stable to Base/Red.) reductive_labile->use_boc No end Select Protecting Group reductive_labile->end Yes use_tosyl->end use_benzyl->end use_boc->end Orthogonal_Strategy start Molecule with Two Amines (A and B) protect_A Protect Amine A with Boc start->protect_A protect_B Protect Amine B with Tosyl start->protect_B reaction1 Perform Reaction 1 on another part of the molecule protect_A->reaction1 protect_B->reaction1 deprotect_A Deprotect Amine A (TFA) reaction1->deprotect_A react_A React at Amine A deprotect_A->react_A deprotect_B Deprotect Amine B (Mg/MeOH) react_A->deprotect_B react_B React at Amine B deprotect_B->react_B end Final Product react_B->end

References

A Comparative Guide to the Synthesis of 4-Substituted Piperidines: An Evaluation of Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence drives the continuous development of efficient and versatile synthetic strategies. This guide provides an objective comparison of four prominent alternative routes for the synthesis of 4-substituted piperidines, tailored for researchers, scientists, and drug development professionals. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable route for a given application.

Catalytic Hydrogenation of 4-Substituted Pyridines

Catalytic hydrogenation of readily available 4-substituted pyridines offers a direct and atom-economical approach to the corresponding piperidines. This method is widely employed in both laboratory and industrial settings.

Key Advantages:

  • High atom economy.

  • Often proceeds with high yields.

  • Can be amenable to scale-up.

Key Considerations:

  • Requires specialized high-pressure hydrogenation equipment.

  • The catalyst can be sensitive to poisoning by sulfur-containing functional groups.

  • Functional group tolerance can be a limitation, as other reducible groups may be affected.

Experimental Protocol: Hydrogenation of 4-Phenylpyridine using PtO₂

A stirred solution of 4-phenylpyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO₂ (5 mol%) under H₂ gas pressure (60 bar). The reaction is stirred at room temperature for 8 hours. After completion, the reaction is quenched with NaHCO₃ and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are filtered through celite and dried over Na₂SO₄. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to yield 4-phenylpiperidine.[1]

Reductive Amination of 4-Piperidones

Reductive amination is a versatile and widely used method for introducing a variety of substituents at the 4-position of the piperidine ring, starting from a 4-piperidone precursor. This two-step, one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced in situ.

Key Advantages:

  • High versatility in introducing a wide range of substituents via the choice of the amine component.

  • Mild reaction conditions are often possible.

  • Several reducing agents with varying reactivity and selectivity are available.

Key Considerations:

  • The availability of the starting 4-piperidone.

  • Potential for side reactions, such as dialkylation, depending on the amine and reaction conditions.

Experimental Protocol: Reductive Amination of 1-Benzyl-4-piperidone with Aniline

1-Benzyl-4-piperidone (1.0 eq) and aniline (1.1 eq) are dissolved in methanol. The solution is cooled to 0 °C in an ice bath. Sodium cyanoborohydride (1.5 eq) is added portion-wise while maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]

Dieckmann Condensation and Decarboxylation

The Dieckmann condensation is a classic method for the formation of cyclic β-keto esters, which can be subsequently hydrolyzed and decarboxylated to yield cyclic ketones. This approach is particularly useful for the synthesis of 4-piperidones, which are key intermediates for 4-substituted piperidines.

Key Advantages:

  • A powerful C-C bond-forming reaction for ring formation.

  • Allows for the synthesis of the piperidine core from acyclic precursors.

Key Considerations:

  • Requires a multi-step sequence.

  • The use of strong bases is necessary.

  • Yields can be variable and sensitive to reaction conditions.

Experimental Protocol: Synthesis of 1-(2-Phenethyl)-4-piperidone

Phenethylamine is condensed with two equivalents of methyl acrylate to afford the corresponding amino-diester. The resulting diester (0.01 mol) is then subjected to Dieckmann condensation using sodium t-butoxide (1.9 g) in xylene (30 mL). The reaction mixture is heated, and after the reaction is complete, it is worked up by adding excess concentrated HCl and refluxing. The product, 1-(2-phenethyl)-4-piperidone, is obtained after extraction and purification.[3][4]

Nucleophilic Addition of Organometallic Reagents to 4-Piperidones

The addition of organometallic reagents, such as Grignard or organolithium reagents, to 4-piperidones provides a direct route to 4-hydroxy-4-substituted piperidines. The resulting tertiary alcohols can be valuable intermediates for further functionalization.

Key Advantages:

  • Direct formation of a C-C bond at the 4-position.

  • Provides access to 4-hydroxy-4-substituted piperidines.

Key Considerations:

  • Requires strictly anhydrous reaction conditions.

  • The N-protecting group on the piperidone must be compatible with the organometallic reagent.

  • The reactivity of the organometallic reagent can lead to side reactions if other electrophilic functional groups are present.

Experimental Protocol: Grignard Reaction with N-Boc-4-piperidone

To a solution of 1-bromo-4-fluorobenzene (0.05 mol) in anhydrous THF, magnesium turnings (0.055 mol) are added, and the mixture is heated to initiate the formation of the Grignard reagent, 4-fluorophenylmagnesium bromide. In a separate flask, N-Boc-4-piperidone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. The prepared Grignard reagent is then added dropwise to the solution of the piperidone. The reaction is stirred at low temperature and then quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The resulting N-Boc-4-(4-fluorophenyl)-4-hydroxypiperidine can be deprotected using acidic conditions to yield 4-(4-fluorophenyl)piperidin-4-ol.[5]

Comparative Performance Data

Synthetic RouteStarting MaterialsKey ReagentsTemperature (°C)Time (h)Yield (%)
Catalytic Hydrogenation 4-PhenylpyridinePtO₂, H₂Room Temp.8~90%[1]
Reductive Amination 1-Benzyl-4-piperidone, AnilineNaBH₃CN0 to Room Temp.24~80%[2]
Dieckmann Condensation Phenethylamine, Methyl acrylateSodium t-butoxide50 to Room Temp.2472%[3]
Nucleophilic Addition N-Boc-4-piperidone, 1-Bromo-4-fluorobenzeneMg, THF-78 to Room Temp.-High

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Catalytic Hydrogenation cluster_1 Reductive Amination cluster_2 Dieckmann Condensation cluster_3 Nucleophilic Addition Pyridine 4-Substituted Pyridine Piperidine 4-Substituted Piperidine Pyridine->Piperidine H₂, Catalyst (e.g., PtO₂) Piperidone 4-Piperidone Iminium Iminium Ion Intermediate Piperidone->Iminium + Amine Amine R-NH₂ Product_RA 4-(Alkylamino) -piperidine Iminium->Product_RA [H] (e.g., NaBH₃CN) Acyclic Acyclic Amino-diester BetaKetoEster β-Keto Ester Acyclic->BetaKetoEster Base (e.g., NaOEt) Piperidone_DC 4-Piperidone BetaKetoEster->Piperidone_DC Hydrolysis & Decarboxylation Piperidone_NA N-Protected 4-Piperidone Alcohol 4-Hydroxy-4-R -piperidine Piperidone_NA->Alcohol + Organometallic Organometallic R-MgX or R-Li

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1-Tosylpiperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 1-Tosylpiperidin-4-one derivatives have emerged as a promising scaffold, exhibiting a diverse range of biological activities. This guide provides a comprehensive comparison of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to facilitate further research and development in this area.

Comparative Biological Activity of Piperidin-4-one Derivatives

The therapeutic efficacy of this compound derivatives and their structural analogs is underscored by their potent biological activities. The following tables summarize the quantitative data from various studies, offering a comparative overview of their performance against different cell lines and microbial strains.

Anticancer Activity

The anticancer potential of piperidin-4-one derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are presented below. Lower IC50 values indicate greater efficacy.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24)Lung, Breast, Ovarian, Cervical Cancer Cells~1.3 (for NF-κB nuclear translocation inhibition)[1]
3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31)NF-κB-dependent cancer cell linesPotent toxicity[2]
3-chloro-3-methyl-2,6-diarylpiperidin-4-ones (Compound II)H929 (Multiple Myeloma)< 5[3]
3-chloro-3-methyl-2,6-diarylpiperidin-4-ones (Compound IV)MV-4-11 (Leukemia)< 5[3]
1-[3-(2-methoxyethyloxy)propionyl]-3,5-bis(ylidene)-4-piperidonesMolt 4/C8, CEM (T-lymphocyte), L1210 (murine leukemia)Not specified, but showed antiproliferative properties[4]
Antimicrobial Activity

Several this compound derivatives and related compounds have demonstrated significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) and zone of inhibition are key parameters to quantify this activity.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
2,6-diaryl-3-methyl-4-piperidonesStaphylococcus aureus, E. coli, Bacillus subtilisNot specifiedNot specified, but showed significant activity[5]
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidonesM. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicansNot specifiedNot specified, but showed significant activity[5]
(Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamideStaphylococcus aureus, Enterobacter sp.Not specifiedHigher than its precursor[6]
N-methyl-4-piperidone-derived monoketone curcuminoidsStreptococcus mutans, S. salivarius, L. paracasei, S. mitis, S. sanguinis, S. sobrinus250 - 500Not specified[7]
4-substituted benzylpiperazin-1-yl methanone derivativesP. vulgaris, S. aureus, E. coli, B. subtilis, Altenaria, Culvalaria, C. albicans, A. nigerNot specifiedGood activity observed for some derivatives[8]
Anti-inflammatory Activity

The anti-inflammatory effects of these derivatives are often attributed to their ability to modulate key inflammatory pathways. The IC50 values for the inhibition of inflammatory mediators are summarized below.

Compound/DerivativeAssayIC50 (µM)Reference
3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24)NF-κB nuclear translocation inhibition1.3[1]
3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31)NF-κB DNA binding inhibition~5[2]
3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31)IκB kinase β inhibition~1.92[2]
Ferrocenyl(piperazine-1-yl)methanone-based derivative (4i)NO production inhibition in RAW264.7 cells7.65[9]
Methyl salicylate derivatives bearing piperazine moietyXylol-induced ear edema and carrageenan-induced paw edema in micePotent activity observed[10]

Key Signaling Pathway: NF-κB Inhibition

A significant body of evidence suggests that the anti-inflammatory and anticancer activities of this compound derivatives and their analogs are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][9][11] This pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

The diagram below illustrates the canonical NF-κB signaling pathway and the proposed point of intervention by this compound derivatives.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug This compound Derivatives TNF-α TNF-α TNFR TNFR TNF-α->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TNFR->IKK_complex activates TLR4->IKK_complex activates IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB phosphorylates IκB IkB IκB IkB->IkB_NFkB:f0 NFkB NF-κB (p50/p65) NFkB->IkB_NFkB:f1 NFkB_n NF-κB NFkB->NFkB_n translocates Proteasome Proteasome Proteasome->NFkB releases IkB_NFkB->Proteasome ubiquitination & degradation of IκB DNA DNA (κB sites) NFkB_n->DNA binds to Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) DNA->Gene_Expression activates transcription Derivative This compound Derivatives Derivative->IKK_complex inhibit

Figure 1. Proposed mechanism of action of this compound derivatives on the NF-κB signaling pathway.

Experimental Protocols

To ensure the reproducibility and facilitate further investigation, detailed methodologies for key experiments are provided below.

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves a multi-step process, often starting with the tosylation of piperidin-4-one, followed by condensation reactions to introduce various substituents.

Synthesis_Workflow start Piperidin-4-one step1 Tosyl chloride, Base (e.g., Triethylamine) start->step1 product1 This compound step1->product1 step2 Aldol Condensation (Aromatic aldehydes, Base) product1->step2 product2 3,5-Diaryliden-1-tosylpiperidin-4-one step2->product2 step3 Further modifications (e.g., reduction, substitution) product2->step3 final_product Diverse this compound Derivatives step3->final_product MTT_Assay_Workflow start Seed cancer cells in a 96-well plate step1 Incubate for 24 hours to allow attachment start->step1 step2 Treat cells with various concentrations of the This compound derivative step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT solution to each well step3->step4 step5 Incubate for 4 hours step4->step5 step6 Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals step5->step6 step7 Measure absorbance at 570 nm using a microplate reader step6->step7 end Calculate cell viability and determine IC50 value step7->end

References

A Comparative Guide to Piperidinone Synthesis: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The piperidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and pharmaceutical agents. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route to these valuable heterocycles is a critical decision, balancing factors such as yield, substrate scope, and reaction conditions. This guide provides an objective comparison of four common and effective methods for piperidinone synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Synthesis Methods

The selection of a synthetic strategy for constructing the piperidinone ring often depends on the desired substitution pattern and the availability of starting materials. The following table summarizes the typical yields and conditions for four prominent methods, providing a quantitative basis for comparison.

Synthesis MethodKey Reagents & ConditionsTypical YieldReaction TimePiperidinone Type
Dieckmann Condensation Diethyl ester precursor, Sodium ethoxide, Xylene, 50°C to Room Temp.~72%24 hours4-Piperidone
Double Aza-Michael Addition Divinyl ketone, Benzylamine, NaHCO₃, CH₃CN/H₂O (3:1), 95°C (reflux)79-84%~2 hours4-Piperidone
Aza-Diels-Alder Reaction Danishefsky's diene, Imine, Methanol, Room Temp.High~12-24 hours4-Piperidone
Catalytic Hydrogenation 2-Pyridone substrate, Rh₂O₃ catalyst, H₂ (5 bar), TFE solvent, 40°C>99%16 hours2-Piperidone

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful synthesis of target molecules. Below are representative protocols for each of the compared methods.

Dieckmann Condensation for 4-Piperidone Synthesis

This method involves the intramolecular cyclization of a diester to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield the target 4-piperidone.

Reaction: Synthesis of 1-(2-phenethyl)-4-piperidone

Protocol:

  • A solution of N,N-bis(carbomethoxyethyl)phenethylamine (0.01 mol) in xylene (10 mL) is prepared.

  • In a separate flask, sodium (0.01 mol) is added to xylene (20 mL).

  • The mixture is heated to 50°C, and the diester solution is added rapidly.

  • The reaction mixture is then stirred at room temperature for 24 hours.

  • Following the cyclization, the resulting β-keto ester is hydrolyzed and decarboxylated by refluxing with excess concentrated HCl.

  • After workup, which includes extraction with xylene, the final product, 1-(2-phenethyl)-4-piperidone, is isolated.[1]

Yield: 72%[1]

Double Aza-Michael Addition for 4-Piperidone Synthesis

This atom-efficient method constructs the piperidinone ring by the conjugate addition of a primary amine to a divinyl ketone.

Reaction: Synthesis of 2-Phenyl-1-benzyl-4-piperidone

Protocol:

  • A mixture of benzylamine (1.2 equiv.) in acetonitrile and aqueous sodium bicarbonate (3:1 v/v) is prepared in a round-bottom flask.

  • The solution is cooled to 16°C.

  • 1,4-Diphenyl-1,4-pentadien-3-one (divinyl ketone, 1.0 equiv.) is added slowly over a period of 40 minutes.

  • After the addition is complete, the reaction mixture is heated to reflux (approximately 95°C) for 1.5 hours.

  • Upon completion, the reaction is cooled, and the product is isolated and purified, typically by column chromatography.[2]

Yield: 79%[2]

Aza-Diels-Alder Reaction for 4-Piperidone Synthesis

This cycloaddition reaction provides a powerful route to 2,3-dihydro-4-pyridones, which are direct precursors to 4-piperidones. The use of Danishefsky's diene with an imine in methanol proceeds efficiently without the need for an acid catalyst.

Reaction: Synthesis of a 2-Substituted-2,3-dihydro-4-pyridone

Protocol:

  • To a solution of the desired imine (1.0 mmol) in methanol (5 mL), Danishefsky's diene (1.2 mmol) is added at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then subjected to acidic hydrolysis (e.g., with aqueous HCl or trifluoroacetic acid in CH₂Cl₂) to afford the final 4-piperidone derivative, which is then purified.[1][3][4]

Yield: High yields are typically reported for the initial cycloadduct formation.[1][2][3]

Catalytic Hydrogenation for 2-Piperidone Synthesis

The direct reduction of the pyridone ring is a highly efficient and atom-economical method for synthesizing saturated piperidones (lactams).

Reaction: Synthesis of 2-Piperidone from 2-Pyridone

Protocol:

  • In a high-pressure reaction vessel, the 2-pyridone substrate (0.8 mmol) and Rhodium(III) oxide (Rh₂O₃, 1 mg, 0.5 mol%) are combined.

  • Trifluoroethanol (TFE, 1 mL) is added as the solvent.

  • The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen gas (H₂) to 5 bar.

  • The reaction mixture is stirred at 40°C for 16 hours.

  • After cooling and carefully venting the hydrogen, the catalyst is removed by filtration through a plug of Celite®.

  • The solvent is removed under reduced pressure to yield the crude 2-piperidone product.[5][6][7][8]

Yield: >99%[5]

Synthesis Workflow Visualization

The following diagram illustrates the convergence of different precursor types and reaction classes toward the central piperidinone scaffold.

G cluster_precursors Precursor Classes cluster_reactions Core Ring-Forming Reactions diester Acyclic Diester dieckmann Dieckmann Condensation diester->dieckmann divinyl_ketone Divinyl Ketone + Amine michael Double Aza-Michael Addition divinyl_ketone->michael diene_imine Diene + Imine diels_alder Aza-Diels-Alder Reaction diene_imine->diels_alder pyridone Pyridone hydrogenation Catalytic Hydrogenation pyridone->hydrogenation piperidinone Piperidinone Core dieckmann->piperidinone michael->piperidinone diels_alder->piperidinone hydrogenation->piperidinone

Caption: Synthetic pathways to the piperidinone core.

References

A Comparative Guide to the Structural Validation of Novel Bioactive Compounds Derived from 1-Tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel bioactive compounds synthesized from the versatile starting material, 1-Tosylpiperidin-4-one. It offers an objective analysis of their performance against alternative synthetic routes and compounds, supported by experimental data. Detailed methodologies for key synthetic and analytical procedures are provided to facilitate reproducibility and further research.

I. Novel Compounds from this compound and Their Bioactivity

This compound serves as a valuable scaffold for the synthesis of a variety of structurally diverse and biologically active molecules. The tosyl group acts as a robust protecting group for the piperidine nitrogen, allowing for selective modifications at other positions of the ring.

Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands

A notable class of compounds synthesized from a derivative of this compound are aminoethyl-substituted piperidines, which have shown high affinity for the sigma-1 (σ1) receptor, a promising target for the treatment of neurological disorders.

Synthesis Workflow:

The synthesis of these compounds typically involves a multi-step sequence starting from a protected piperidin-4-one.

Synthesis_Workflow_Aminoethyl_Piperidines start This compound step1 Oxidation to α,β-unsaturated ketone start->step1 step2 Conjugate addition of Phenylboronic acid step1->step2 intermediate 2-Phenyl-1-tosylpiperidin-4-one step2->intermediate step3 Wittig reaction intermediate->step3 step4 Ester reduction step3->step4 step5 Reductive amination step4->step5 final_product Aminoethyl-substituted piperidine derivatives step5->final_product

Synthesis of aminoethyl-substituted piperidines.

Performance Data:

The synthesized aminoethyl-piperidine derivatives exhibit high affinity and selectivity for the σ1 receptor over the σ2 subtype. The N-substituent on the piperidine ring plays a crucial role in determining this affinity.

Compound IDPiperidine N-Substituentσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)Selectivity (σ2/σ1)
4a H165>10,000>60
18a Me1.81,200667
19a Et38>10,000>263
20a Me0.81,5001875
21a Me0.61,8003000
22a Me0.51,3002600

Data adapted from a study on novel σ1 receptor ligands.

II. Comparison with Alternative Synthetic Approaches and Compounds

While this compound is a versatile starting material, other synthetic strategies and starting materials can be employed to generate structurally similar bioactive piperidines, such as spiro- and fused piperidine derivatives.

Spiro-Piperidine Derivatives

Spiro-piperidines, which contain a spirocyclic junction at the C4 position of the piperidine ring, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.

Alternative Synthesis of Spiro-Piperidines:

A common alternative approach to spiro-piperidines involves the one-pot, multi-component reaction of an amine, an aldehyde, and a cyclic ketone.

Performance Comparison:

FeatureSynthesis from this compoundAlternative Multi-Component Synthesis
Starting Materials This compound, various reagentsAmine, aldehyde, cyclic ketone
Reaction Steps Typically multi-stepOften one-pot
Structural Diversity Good, depends on subsequent reactionsHigh, depends on all three components
Yields VariableGenerally moderate to good

Bioactivity of Spiro-Piperidine Derivatives:

Spiro-piperidine derivatives have demonstrated a wide range of biological activities, including antimycobacterial and antileishmanial effects. For instance, certain spiro-piperidin-4-ones have shown potent activity against Mycobacterium tuberculosis with MIC values in the low micromolar range.[1] Another study reported spiro-piperidine derivatives with sub-micromolar IC50 values against Leishmania major.[2]

Fused Piperidine Derivatives

Fused piperidine systems, where the piperidine ring is part of a bicyclic or polycyclic framework, are also prevalent in bioactive natural products and synthetic drugs.

Alternative Synthesis of Fused Piperidines:

The synthesis of fused bicyclic piperidines can be achieved through various methods, including intramolecular cyclization reactions.[3]

Performance Comparison:

FeatureSynthesis from this compoundIntramolecular Cyclization Routes
Starting Materials This compound, reagents for ring fusionAcyclic precursors with appropriate functional groups
Stereocontrol Can be challengingOften allows for good stereocontrol
Scaffold Diversity Can lead to a variety of fused systemsDependent on the design of the acyclic precursor

III. Experimental Protocols for Structural Validation

The unambiguous structural elucidation of novel compounds is critical. The following are detailed protocols for the key analytical techniques used in the characterization of piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR of a Novel Piperidine Derivative:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR Experiments: To further elucidate the structure, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry (MS)

Protocol for High-Resolution Mass Spectrometry (HRMS) using ESI:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent compatible with electrospray ionization (e.g., methanol or acetonitrile, often with 0.1% formic acid).

  • Infusion: Infuse the sample solution into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated. Scan a mass range appropriate for the expected molecular weight.

  • Data Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare it to the calculated exact mass to confirm the elemental composition.

X-ray Crystallography

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension). This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically at low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final three-dimensional structure.

IV. Signaling Pathways and Mechanisms of Action

The biological activity of the novel compounds derived from this compound can be attributed to their interaction with specific biological targets, thereby modulating their signaling pathways.

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and other cellular processes.[4][5]

Sigma1_Receptor_Signaling Ligand σ1 Receptor Ligand (e.g., Aminoethyl-piperidine) Sigma1R Sigma-1 Receptor (σ1R) Ligand->Sigma1R Binds to IP3R IP3 Receptor Sigma1R->IP3R Modulates IonChannels Ion Channels Sigma1R->IonChannels Modulates Ca_ER Ca²⁺ release from ER IP3R->Ca_ER Mitochondria Mitochondrial function Ca_ER->Mitochondria CellSurvival Neuronal Survival and Plasticity Mitochondria->CellSurvival IonChannels->CellSurvival

Simplified Sigma-1 receptor signaling pathway.

Acetylcholinesterase (AChE) Inhibition

Some piperidine derivatives act as inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.[6] By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for Alzheimer's disease.[6]

AChE_Inhibition cluster_0 Normal State cluster_1 With Inhibitor ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to ACh->Postsynaptic_Receptor Increased binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Piperidine Derivative (AChE Inhibitor) Inhibitor->AChE Inhibits Signal Neuronal Signal Postsynaptic_Receptor->Signal

References

A Comparative Guide to Catalysts for 1-Tosylpiperidin-4-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic transformation of 1-Tosylpiperidin-4-one is a pivotal step in the synthesis of a wide array of pharmaceutical intermediates and bioactive molecules. The stereoselective reduction of the ketone functionality, in particular, is of paramount importance for controlling the three-dimensional architecture of the final product. This guide provides a comparative analysis of various catalytic systems employed for reactions involving this compound, with a focus on asymmetric hydrogenation and transfer hydrogenation. The performance of metal-based catalysts and biocatalysts is evaluated based on experimental data to facilitate catalyst selection for specific research and development needs.

Performance Comparison of Catalytic Systems

The choice of catalyst for reactions of this compound is a critical determinant of reaction efficiency, stereoselectivity, and overall yield. Noble metal catalysts, including rhodium, ruthenium, and iridium complexes, are widely recognized for their high activity and enantioselectivity in asymmetric hydrogenation.[1][2] Biocatalysts, such as ketoreductases, have emerged as powerful alternatives, offering exceptional stereoselectivity under mild reaction conditions.[3][4] The following table summarizes the performance of representative catalysts in the asymmetric reduction of N-protected piperidones and related ketones.

Catalyst SystemChiral Ligand/EnzymeSubstrateSolventTemp. (°C)Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee) (%)Diastereomeric Ratio (dr)Reference
[Rh(COD)Cl]₂(S,S)-Et-DuPhosN-Boc-4-piperidoneMeOHRT12>999596-[5]
RuCl₂--INVALID-LINK--n(R)-BINAPN-Boc-4-piperidoneEtOH/CH₂Cl₂5024>999298-[6]
[Ir(COD)Cl]₂(S)-SEGPHOS2-methylquinolineToluene/DioxaneRT20-90-9191-[7]
Ketoreductase (KRED)KRED-54Prochiral ketoneBuffer/iPrOH3030≥98->99.999.7:0.3 (trans)[8]

Note: Data for Rhodium and Ruthenium catalysts are based on N-Boc-4-piperidone, a closely related substrate, to provide a comparative perspective. The Iridium catalyst data is for a related N-heterocycle, and the Ketoreductase data is for a prochiral ketone demonstrating its potential for similar substrates.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates and desired outcomes.

Asymmetric Hydrogenation using a Rhodium Catalyst

Materials:

  • This compound

  • [Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Chiral bisphosphine ligand (e.g., (S,S)-Et-DuPhos)

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Rh(COD)Cl]₂ (1 mol%) and the chiral ligand (1.1 mol%).

  • Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.

  • This compound (1 equivalent) is added to the flask.

  • The flask is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The flask is purged with hydrogen gas (3-4 cycles).

  • The reaction is stirred under a positive pressure of hydrogen (typically 1-10 atm) at room temperature.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[5]

Biocatalytic Reduction using a Ketoreductase

Materials:

  • This compound

  • Ketoreductase (KRED)

  • NADH or NADPH cofactor

  • Cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Co-solvent (e.g., isopropanol)

Procedure:

  • A buffered solution containing the ketoreductase, NADH or NADPH, and the cofactor regeneration system is prepared in a reaction vessel.

  • This compound, dissolved in a minimal amount of a water-miscible co-solvent like isopropanol, is added to the reaction mixture.

  • The reaction is gently agitated at a controlled temperature (typically 25-37 °C).

  • The pH of the reaction mixture is maintained at the optimal level for the enzyme.

  • The reaction progress is monitored by HPLC to determine conversion and enantiomeric excess.

  • Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the chiral alcohol product.[4][8]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the asymmetric hydrogenation of this compound.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup & Purification Rh_precatalyst [Rh(COD)Cl]₂ Catalyst_formation Active Rh-complex Rh_precatalyst->Catalyst_formation Ligand Chiral Ligand Ligand->Catalyst_formation Solvent_prep Anhydrous MeOH Solvent_prep->Catalyst_formation Reaction_vessel Reaction under H₂ pressure Catalyst_formation->Reaction_vessel Substrate This compound Substrate->Reaction_vessel Hydrogen H₂ Gas Hydrogen->Reaction_vessel Solvent_removal Solvent Evaporation Reaction_vessel->Solvent_removal Purification Column Chromatography Solvent_removal->Purification Product Chiral 1-Tosylpiperidin-4-ol Purification->Product

Caption: Asymmetric hydrogenation workflow for this compound.

Conclusion

The selection of an optimal catalyst for reactions involving this compound is contingent upon the desired outcome, particularly the stereochemistry of the product. Homogeneous metal catalysts, especially those based on rhodium and ruthenium with chiral phosphine ligands, offer high yields and enantioselectivities for asymmetric hydrogenation.[5][6] Iridium catalysts also show promise for the asymmetric hydrogenation of related N-heterocycles.[7] For processes demanding high stereopurity and mild, environmentally benign conditions, biocatalytic reduction using ketoreductases presents a compelling and highly effective strategy.[3][8] The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the rational design and optimization of synthetic routes toward valuable chiral piperidine derivatives.

References

Safety Operating Guide

Safe Disposal of 1-Tosylpiperidin-4-one: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Proper disposal of 1-Tosylpiperidin-4-one is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this chemical compound responsibly. The information is based on established safety protocols for hazardous chemical waste.

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Adherence to the following disposal procedures is mandatory to mitigate these risks.

Hazard Classification

A summary of the hazards associated with this compound is provided in the table below.

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)
Causes skin irritationSkin corrosion/irritation (Category 2)
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)

Data sourced from PubChem CID 560957[1]

Disposal Protocol: A Step-by-Step Guide

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

2. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical.

  • Ensure the container is kept securely closed when not in use.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the CAS number: "33439-27-9".

  • Indicate the associated hazards (e.g., "Harmful," "Irritant").

4. Storage:

  • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

  • The storage area should be away from incompatible materials.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate the immediate area.

  • Ensure proper ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep up the absorbed material and place it in the designated hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a Labeled Hazardous Waste Container ppe->collect label_info Label with: - 'Hazardous Waste' - 'this compound' - CAS: 33439-27-9 - Hazards: Harmful, Irritant collect->label_info store Store in Designated Hazardous Waste Area label_info->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs end End: Proper Disposal Completed contact_ehs->end

References

Essential Safety and Operational Guide for Handling 1-Tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This guide provides critical safety and logistical information for 1-Tosylpiperidin-4-one, including detailed personal protective equipment (PPE) recommendations, step-by-step operational protocols, and compliant disposal procedures. Adherence to these guidelines is essential for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.
Skin and Body Protection Chemical-resistant gloves (Nitrile or Neoprene) and a lab coatDouble gloving is recommended for extended handling. Regularly inspect gloves for any signs of degradation or puncture. A flame-retardant lab coat should be worn and buttoned completely.
Respiratory Protection NIOSH-approved air-purifying respiratorA respirator with organic vapor (OV) cartridges is recommended. If the compound is a fine powder and dust is generated, a particulate filter (N95 or P100) should be used in combination with the OV cartridge.

Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines the standard procedure for safely weighing and dissolving solid this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Beaker or flask

  • Magnetic stir bar and stir plate

  • Wash bottle with solvent

Procedure:

  • Preparation:

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that all required PPE is in good condition and worn correctly.

    • Confirm that a safety shower and eyewash station are readily accessible.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood to minimize inhalation exposure.

    • Place a clean weighing paper or boat on the analytical balance and tare the balance.

    • Carefully use a clean spatula to transfer the desired amount of this compound to the weighing paper. Avoid generating dust.

    • Record the exact weight of the compound.

  • Dissolving:

    • Place a magnetic stir bar in the appropriate beaker or flask.

    • Carefully transfer the weighed this compound into the beaker.

    • Use a small amount of the chosen solvent to rinse the weighing paper and spatula to ensure a complete transfer of the compound.

    • Add the desired volume of solvent to the beaker.

    • Place the beaker on a magnetic stir plate and begin stirring until the solid is completely dissolved. Gentle heating may be applied if the substance is difficult to dissolve, but this should be done with caution and in a well-ventilated area.

  • Post-Procedure:

    • Properly clean all glassware and equipment used.

    • Dispose of any contaminated materials, such as weighing paper and gloves, in the designated hazardous waste container.

    • Wash hands thoroughly after completing the procedure.

Operational and Disposal Plan

A systematic approach to the entire workflow, from preparation to disposal, is crucial for safety and compliance.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_sds Review Safety Data Sheet (SDS) prep_ppe->prep_sds prep_workspace Prepare Workspace in Fume Hood prep_sds->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh Proceed when ready handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_transfer Transfer to Reaction Vessel handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Glassware handling_transfer->cleanup_decontaminate After experiment cleanup_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_solid cleanup_liquid Dispose of Liquid Waste cleanup_solid->cleanup_liquid

Safe handling workflow for this compound.

Disposal Plan:

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all contaminated solid waste, including weighing paper, gloves, and absorbent materials, in a designated, clearly labeled, and sealed hazardous waste container.[2]

    • The container should be labeled with "Hazardous Waste" and the chemical name "this compound".[2]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.[2] The label should indicate "Hazardous Waste" and list all chemical constituents with their approximate concentrations.

  • Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.

    • After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated glassware or plasticware.

Engage a licensed chemical waste management company for the final disposal of all hazardous waste in accordance with local, state, and federal regulations.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.